Product packaging for Shogaol(Cat. No.:CAS No. 23513-13-5)

Shogaol

Katalognummer: B1671286
CAS-Nummer: 23513-13-5
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: OQWKEEOHDMUXEO-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

[6]-Shogaol is a monomethoxybenzene, a member of phenols and an enone.
Shogaol has been reported in Flueggea suffruticosa, Abies holophylla, and other organisms with data available.
from ginger, ZINGIBER OFFICINALE;  less mutagenic than GINGEROL;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O3 B1671286 Shogaol CAS No. 23513-13-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKEEOHDMUXEO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336611
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-66-8, 23513-13-5
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 555-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Shogaol from Zingiber officinale: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shogaols, a series of pungent phenolic compounds derived from ginger (Zingiber officinale), have garnered significant scientific interest due to their potent biological activities, which often surpass those of their precursor gingerols. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of shogaol. It details the historical context of its identification, outlines various extraction and purification methodologies, and presents quantitative data on its occurrence in different ginger preparations. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: From Traditional Remedy to Therapeutic Target

Ginger has been a cornerstone of traditional medicine for centuries, with its use documented in ancient Chinese and Indian texts for ailments ranging from digestive issues to inflammatory conditions[1]. The characteristic pungency and therapeutic properties of ginger are attributed to a class of phenolic compounds known as gingerols in the fresh rhizome. However, upon drying or heat treatment, these gingerols undergo a dehydration reaction to form shogaols, which are often found to exhibit enhanced bioactivity[2][3][4].

The discovery of this compound dates back to 1918, when the Japanese chemist Nomura first isolated and described this pungent compound from dried ginger rhizomes through mild distillation[1][5]. A decade later, Nomura and Tsurumi proposed its chemical structure as "4-hydroxy-3-methoxyphenylethyl n-heptenyl ketone" and accomplished its first synthesis[1][5]. The name "this compound" itself is derived from the Japanese word for ginger, "shōga"[6]. The most abundant and studied of these is[5]-shogaol.

The presence of an α,β-unsaturated carbonyl moiety (a Michael acceptor) in the structure of shogaols is believed to be responsible for their heightened anti-inflammatory, antioxidant, and anticancer effects compared to gingerols[2][4]. This has positioned this compound as a promising lead compound for the development of novel therapeutics.

Quantitative Analysis of this compound in Zingiber officinale

The concentration of this compound in ginger is highly dependent on post-harvest processing. Fresh ginger contains negligible amounts of shogaols, which are formed during drying, heating, and storage through the dehydration of gingerols[7][8]. The following tables summarize the quantitative data on this compound content in various ginger preparations as reported in the scientific literature.

Table 1: this compound Content in Fresh vs. Dried Ginger

Ginger Preparation[5]-Shogaol Content (mg/g)Reference
Fresh GingerTrace amounts or undetectable[7][8][9]
Dried Ginger (general)1.85 - 22[3][9]
Dried Bentong Ginger (6th month harvest)1.8504[9]

Table 2: Effect of Drying and Extraction Temperature on[5]-Shogaol Content

Drying Temperature (°C)Extraction Temperature (°C)[5]-Shogaol Content (mg/g of extract)Reference
Freeze-driedRoom Temperature~3-5[3]
8080~22[3]

Table 3: this compound Content in Commercial Ginger Products

Commercial Product[5]-Shogaol Content (mg/g of extract)Reference
Traditional Ginger Rhizome Extract12.1 ± 0.8[10]
Ultrasonication-Assisted Ginger Rhizome Extract14.6 ± 0.7[10]
Commercial Ginger Powder (Traditional Extract)17.9 ± 0.9[10]
Commercial Ginger Powder (Ultrasonication-Assisted)19.7 ± 1.0[10]
Commercial Capsules (Traditional Extract)10.5 ± 0.4[10]
Commercial Capsules (Ultrasonication-Assisted)11.6 ± 0.4[10]
Commercial Ginger Teas (Traditional Extract)9.6 ± 0.3[10]
Commercial Ginger Teas (Ultrasonication-Assisted)10.7 ± 0.4[10]

Experimental Protocols for this compound Isolation and Analysis

The isolation and quantification of this compound from Zingiber officinale involve several key steps, from initial extraction to final analysis. This section provides detailed methodologies for commonly employed techniques.

Extraction Methodologies

The choice of extraction method significantly impacts the yield of this compound. As this compound is formed from gingerol at elevated temperatures, methods involving heat can be optimized to maximize its content.

This method is effective for converting gingerols to shogaols and subsequently extracting them.

  • Materials: Dried and powdered ginger rhizome, 95% ethanol, reflux apparatus (round-bottom flask, condenser, heating mantle).

  • Protocol:

    • Weigh a desired amount of dried ginger powder and place it in a round-bottom flask.

    • Add 95% ethanol to the flask at a solvent-to-herb ratio of 15:1 (v/w).

    • Set up the reflux apparatus and heat the mixture to 70-80°C[3].

    • Maintain the reflux for 90 minutes.

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • The extraction can be repeated on the residue to improve yield.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

UAE is a more rapid and efficient method that utilizes ultrasonic waves to enhance extraction.

  • Materials: Dried ginger powder, 100% ethanol, ultrasonic bath or probe sonicator.

  • Protocol:

    • Place a known quantity of ginger powder in an extraction vessel.

    • Add 100% ethanol at a sample-to-solvent ratio of 0.302 g:20 mL[11].

    • Set the extraction temperature to 60°C[11].

    • Apply ultrasound at a power of 51.8% with a cycle of 0.458 s⁻¹ for 10 minutes[11].

    • After extraction, centrifuge the mixture to separate the solid residue.

    • Collect the supernatant and filter it through a 0.2 μm nylon filter before analysis.

Purification by Column Chromatography

Column chromatography is a standard technique for isolating and purifying this compound from the crude extract.

  • Materials: Crude ginger extract, silica gel (for column chromatography), n-hexane, ethyl acetate, diethyl ether, glass column.

  • Protocol:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane (e.g., 90:10 n-hexane:ethyl acetate)[12].

    • Alternatively, a mixture of n-hexane and diethyl ether (e.g., 70:30 v/v) can be used for elution[12].

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the desired this compound compound.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the most widely used analytical technique for the precise quantification of this compound.

  • Instrumentation: HPLC system with a C18 reversed-phase column, a pump, an autosampler, and a photodiode array (PDA) or UV detector.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used[3]. For example, a gradient elution can be as follows: start with 45% acetonitrile, increase to 50% over 8 minutes, then to 65% over the next 9 minutes, and finally to 100% for 6 minutes before re-equilibrating the column[3].

  • Detection: The UV detector is typically set at 230 nm or 280 nm[3][13].

  • Quantification:

    • Prepare a series of standard solutions of purified[5]-shogaol of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared ginger extracts (filtered through a 0.22 μm filter).

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation and Quantification

Shogaol_Isolation_Workflow start Zingiber officinale (Dried Rhizome) extraction Extraction (e.g., Reflux, UAE) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound-Rich Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Quantification (HPLC) crude_extract->analysis pure_this compound Purified this compound purification->pure_this compound pure_this compound->analysis result Quantitative Data analysis->result

Caption: Workflow for the isolation and quantification of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and cytoprotective effects by modulating several key signaling pathways.

Shogaol_Signaling_Pathways This compound [6]-Shogaol nfkb_inhibition Inhibition of NF-κB Activation This compound->nfkb_inhibition inhibits nrf2_activation Activation of Nrf2 This compound->nrf2_activation activates nfkb_pathway NF-κB Pathway inflammatory_mediators Decreased Inflammatory Mediators (COX-2, iNOS) nfkb_pathway->inflammatory_mediators leads to nfkb_inhibition->nfkb_pathway nrf2_pathway Nrf2/HO-1 Pathway ho1_expression Increased HO-1 Expression nrf2_pathway->ho1_expression leads to nrf2_activation->nrf2_pathway antioxidant_response Enhanced Antioxidant Response & Cytoprotection ho1_expression->antioxidant_response

Caption: Key signaling pathways modulated by[5]-shogaol.

Conclusion

The transformation of gingerols to shogaols during the processing of Zingiber officinale represents a significant enhancement of its therapeutic potential. This guide has provided a detailed overview of the discovery, isolation, and quantification of this compound, equipping researchers and drug development professionals with the necessary knowledge to explore its applications further. The outlined experimental protocols and the visualization of key biological pathways offer a solid foundation for future research into the pharmacological activities of this potent natural compound. The continued investigation of this compound holds great promise for the development of novel treatments for a range of diseases, particularly those with an inflammatory component.

References

The Transformation of Gingerol to Shogaol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical conversion of [-]-gingerol, the primary pungent compound in fresh ginger, into [-]-shogaol, a bioactive compound with enhanced therapeutic properties. While often colloquially referred to as a "biosynthesis," the formation of shogaol from gingerol is predominantly a non-enzymatic dehydration reaction that occurs during the processing and storage of ginger. This document details the underlying chemical mechanisms, experimental protocols for inducing this transformation, and quantitative data from various studies.

Core Chemical Transformation: Dehydration of Gingerol

The conversion of-gingerol to-shogaol is a classic example of a dehydration reaction, where a molecule of water is eliminated from the gingerol structure. Specifically, the β-hydroxy ketone moiety in the gingerol molecule is thermally labile and susceptible to dehydration, particularly under heat and/or acidic conditions. This process results in the formation of an α,β-unsaturated ketone, which is characteristic of the this compound structure and is thermodynamically stable. Shogaols are typically found in low quantities in fresh ginger but are abundant in dried and thermally treated ginger products.

The general chemical equation for this transformation is as follows:

-Gingerol →-Shogaol + H₂O

This reaction is significant because-shogaol has been reported to exhibit more potent anti-inflammatory, antioxidant, and anticancer properties than its precursor,-gingerol.

Visualizing the Transformation Pathway

The following diagram illustrates the chemical conversion of-gingerol to-shogaol.

Caption: Dehydration of-gingerol to-shogaol.

Quantitative Analysis of Gingerol to this compound Conversion

The efficiency of the conversion of gingerol to this compound is highly dependent on the processing method and conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Effect of Heat Treatment on-Shogaol Formation in Ginger

Heat TypeSample TypeTemperature (°C)Time (min)-Shogaol Content (mg/kg dry weight)Reference
Moist HeatSliced Fresh Ginger1203602991
Moist HeatSliced Fresh Ginger1302402890
Dry HeatDried Ginger Powder1302401611
Dry HeatSliced Fresh Ginger1303601350

Table 2: Influence of Drying Method on this compound Content in Ginger

Drying MethodTemperature (°C)-Shogaol (µg/g)-Shogaol (µg/g)-Shogaol (µg/g)Reference
Oven Shade Drying (OSD)Ambient---
Hot Air Drying (HAD)15018.232.651.12
Hot Air Drying (HAD)180Sharply decreasedSharply decreasedSharply decreased

Table 3: Subcritical Water Extraction for-Shogaol Production from Ginger Pulp

Temperature (°C)Time (min)-Shogaol Yield (mg/g)Reference
13025-
190150.39 ± 0.03
180300.41 ± 0.024

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the conversion of gingerol to this compound.

Protocol 1: Heat-Induced Conversion in Ginger Samples

This protocol is based on the study by Jung et al. (2017) investigating the effects of different heat treatments.

1. Sample Preparation:

  • Fresh ginger is either sliced or freeze-dried to produce a powder.

2. Heat Treatment:

  • Dry Heat: Sliced fresh ginger or dried ginger powder is placed in a convection oven at temperatures ranging from 100°C to 130°C for up to 360 minutes.

  • Moist Heat: Sliced fresh ginger is placed in an autoclave at temperatures ranging from 100°C to 130°C for up to 360 minutes.

3. Extraction:

  • After heat treatment, the samples are cooled to room temperature.

  • A known quantity of the treated ginger is extracted with a suitable solvent (e.g., ethanol or methanol) using methods such as sonication or shaking incubation.

4. Analysis:

  • The extract is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) to quantify the concentrations of-gingerol and-shogaol.

Protocol 2: Acid-Catalyzed Synthesis of this compound from Gingerols

This protocol describes a general laboratory procedure for the chemical synthesis of this compound from a solution of gingerols.

1. Reaction Setup:

  • A solution of [n]-gingerols (0.54 mmol) is prepared in 10 mL of acetone at room temperature.

  • 0.1 mL of formic acid (HCOOH) is added dropwise to the solution with stirring.

2. Reaction and Neutralization:

  • The reaction mixture is stirred for 15 minutes.

  • The reaction is then cooled to 0°C in an ice bath.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

3. Extraction and Purification:

  • The product is extracted with dichloromethane (CH₂Cl₂) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • The crude product can be further purified using chromatographic techniques if necessary.

Protocol 3: Ultrasound-Assisted Dehydration Using an Acidic Ionic Liquid

This protocol is based on a study demonstrating an efficient and environmentally friendly method for this compound synthesis.

1. Reaction Mixture:

  • Ginger oleoresin and the acidic ionic liquid 1-butyl-3-methylimidazolium hydrosulfate ([Bmim]HSO₄) are mixed in a specified mass ratio (e.g., 10:2.5).

2. Ultrasonic Irradiation:

  • The mixture is subjected to ultrasound irradiation at a specific power (e.g., 300 W) and temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).

3. Product Separation:

  • After the reaction, the catalyst ([Bmim]HSO₄) can be separated from the product mixture.

4. Analysis and Catalyst Reuse:

  • The yield of-shogaol is determined using analytical techniques like HPLC.

  • The recovered catalyst can be reused in subsequent reactions.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_0 Protocol 1: Heat-Induced Conversion Workflow A1 Sample Preparation (Sliced or Powdered Ginger) B1 Heat Treatment (Dry or Moist Heat) A1->B1 C1 Solvent Extraction B1->C1 D1 HPLC Analysis C1->D1 G cluster_1 Protocol 2: Acid-Catalyzed Synthesis Workflow A2 Dissolve Gingerols in Acetone B2 Add Formic Acid (Catalyst) A2->B2 C2 Reaction and Neutralization B2->C2 D2 Solvent Extraction C2->D2 E2 Purification D2->E2 G cluster_2 Protocol 3: Ultrasound-Assisted Conversion Workflow A3 Mix Ginger Oleoresin and Ionic Liquid B3 Ultrasound Irradiation A3->B3 C3 Separation of Product and Catalyst B3->C3 D3 Analysis and Catalyst Recovery C3->D3

Shogaol content in fresh versus dried ginger

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Shogaol Content in Fresh Versus Dried Ginger

Introduction

Ginger (Zingiber officinale Roscoe) is a widely utilized spice and medicinal plant, revered for its distinct flavor and therapeutic properties.[1] Its biological activity is largely attributed to a class of phenolic compounds, primarily gingerols and shogaols.[2] In fresh ginger, the most abundant of these pungent compounds is[1]-gingerol.[3][4] Shogaols, on the other hand, are found in significantly lower concentrations in fresh ginger and are predominantly formed during the drying or processing of the rhizome through the dehydration of gingerols.[1][5][6] This transformation is of significant interest to researchers and drug development professionals as shogaols have been reported to exhibit more potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects, compared to their precursor gingerols.[7][8] This guide provides a comprehensive overview of the this compound content in fresh versus dried ginger, detailing the chemical transformation, quantitative comparisons, analytical methodologies, and the molecular signaling pathways modulated by this compound.

Formation of this compound from Gingerol

The conversion of gingerols to shogaols is a chemical dehydration reaction, meaning it involves the removal of a water molecule.[9] This process is primarily induced by heat and is influenced by factors such as temperature, duration of heating, and the type of heat (dry or moist).[3][7][9] The most studied conversion is that of[1]-gingerol to[1]-shogaol.[9] The presence of a β-hydroxy keto group in the structure of gingerols makes them thermally labile, facilitating this transformation.[9]

G Figure 1: Dehydration of [6]-Gingerol to [6]-Shogaol cluster_reactants Reactant cluster_products Product 6-Gingerol 6-Gingerol 6-Shogaol 6-Shogaol 6-Gingerol->6-Shogaol  Heat (Drying)   H2O Water (H₂O) 6-Gingerol->H2O -H₂O

Figure 1: Dehydration of[1]-Gingerol to[1]-Shogaol

Quantitative Comparison of this compound Content

Numerous studies have quantified the difference in this compound content between fresh and dried ginger, as well as the impact of various drying techniques on its formation. The data consistently shows a significant increase in this compound concentration upon drying.

Table 1: this compound and Gingerol Content in Fresh vs. Dried Ginger
Sample Type[1]-Gingerol (mg/g)[1]-Shogaol (mg/g)Reference
Fresh Bentong Ginger2.083Not Detected[6]
Dried Bentong Ginger0.6651.850[6]
Raw Ginger Herb9.32.3[10]
Dried Aqueous Extract0.58 - 1.86Higher than raw herb[10]
Fresh Ginger (dry weight basis)6.243Trace amounts[3]
Dry Heat Treated Dried Ginger Powder (130°C for 360 min)2.2651.611[3]
Moist Heat Treated Ginger (120°C for 360 min)-2.991[3]
Table 2: Effect of Drying Method and Temperature on this compound Formation
Drying MethodTemperature (°C)[1]-Shogaol (mg/g)[11]-Shogaol (mg/g)[12]-Shogaol (mg/g)Reference
Open Sun Drying (OSD)-0.520.110.17[13]
Solar Tunnel Drying (STD)-0.610.130.20[13]
Hot Air Drying (HAD)1200.630.140.22[13]
Hot Air Drying (HAD)1500.820.180.28[13]
Hot Air Drying (HAD)1800.750.160.25[13]
Freeze Drying & RT Extraction-3-5--[14]
Oven Drying & Extraction80~22--[14]

Experimental Protocols for this compound Quantification

The most common analytical technique for the quantification of this compound and gingerol is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[6][14][15]

Sample Preparation and Extraction
  • Sample Preparation: Fresh ginger rhizomes are washed, peeled, and either sliced or lyophilized (freeze-dried).[6][14] Dried ginger is typically ground into a fine powder.[3]

  • Extraction: A known weight of the prepared ginger is extracted with a suitable solvent. Methanol and ethanol are commonly used.[10][14] The extraction can be performed using methods such as sonication, reflux, or microwave-assisted extraction (MAE).[4][10][14] For instance, one protocol involves sonicating the sample with methanol at room temperature.[10] Another employs a reflux method with 95% ethanol at varying temperatures (room temperature, 60°C, or 80°C).[14]

  • Filtration: The resulting extract is filtered, often through a 0.22 or 0.45 µm syringe filter, prior to HPLC analysis to remove particulate matter.[6][16]

High-Performance Liquid Chromatography (HPLC) Analysis
  • System: A standard HPLC system consists of a pump, an autosampler, a column oven, and a detector.[14]

  • Column: A reversed-phase C18 column is typically used for the separation of gingerols and shogaols.[11][14]

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of water and acetonitrile.[11][14] The gradient program is optimized to achieve good separation of the compounds of interest.

  • Detection: UV detection is often set at around 280-282 nm, where both gingerols and shogaols exhibit strong absorbance.[6][14]

  • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from certified reference standards of[1]-gingerol and[1]-shogaol.[14]

G Figure 2: Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fresh_Ginger Fresh Ginger Grinding Grinding/Slicing Fresh_Ginger->Grinding Dried_Ginger Dried Ginger Dried_Ginger->Grinding Solvent_Addition Solvent Addition (e.g., Methanol, Ethanol) Grinding->Solvent_Addition Extraction_Method Extraction Method (Sonication, Reflux, etc.) Solvent_Addition->Extraction_Method Filtration Filtration (0.45 µm) Extraction_Method->Filtration HPLC HPLC System Filtration->HPLC C18_Column C18 Column HPLC->C18_Column Separation UV_Detector UV/PDA Detector C18_Column->UV_Detector Detection Quantification Quantification UV_Detector->Quantification Data Analysis

Figure 2: Experimental Workflow for this compound Quantification

Signaling Pathways Modulated by this compound

The enhanced biological activity of this compound is due to its interaction with various cellular signaling pathways. Research has highlighted its role in modulating pathways involved in inflammation, cell survival, and apoptosis.

Anti-inflammatory Pathways

[1]-Shogaol has demonstrated significant anti-inflammatory effects by targeting key signaling cascades.[8] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes.[8][17] Additionally,[1]-shogaol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, by reducing the activation of ERK.[8]

G Figure 3: Anti-inflammatory Signaling Pathways Modulated by [6]-Shogaol cluster_pathways Signaling Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (ERK) Inflammatory_Stimuli->MAPK NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway This compound [6]-Shogaol This compound->MAPK Inhibition This compound->NFkB_Pathway Inhibition Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β, COX-2) MAPK->Inflammatory_Response NFkB_Pathway->Inflammatory_Response

Figure 3: Anti-inflammatory Signaling Pathways Modulated by[1]-Shogaol
Anticancer and Pro-autophagic Pathways

In the context of cancer,[1]-shogaol has been shown to induce autophagic cell death in non-small cell lung cancer cells.[18] This is achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] The PI3K/Akt pathway is a critical pro-survival pathway that is often overactive in cancer. By inhibiting Akt and its downstream target, mTOR,[1]-shogaol promotes autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells.[18]

G Figure 4: Pro-autophagic Signaling Pathway of [6]-Shogaol cluster_pathway PI3K/Akt/mTOR Pathway This compound [6]-Shogaol Akt Akt This compound->Akt Inhibition PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inhibition of Autophagy Autophagy Autophagy mTOR->Autophagy

References

The Bioactive Potential of Shogaol: An In-Depth Technical Guide to its In Vitro Activities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Shogaols, a series of pungent compounds found in dried ginger (Zingiber officinale), have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of shogaol, with a primary focus on its anticancer, anti-inflammatory, and antioxidant properties. We delve into the molecular mechanisms underlying these effects, presenting key quantitative data from various studies in a structured format for comparative analysis. Detailed experimental protocols for the cited bioassays are provided to facilitate reproducibility and further investigation. Furthermore, this guide employs visual diagrams generated using Graphviz to elucidate complex signaling pathways and experimental workflows, offering a clear and concise understanding of this compound's mode of action at the cellular level. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction

Ginger has been used for centuries in traditional medicine for its therapeutic properties. Modern scientific research has identified shogaols as some of the major bioactive constituents of dried ginger, exhibiting a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] The α,β-unsaturated carbonyl group in the chemical structure of this compound is thought to contribute to its enhanced bioactivity compared to its precursor, gingerol.[2][3] This guide focuses on the in vitro evidence that forms the basis of our understanding of this compound's therapeutic potential.

Anticancer Bioactivity of this compound

In vitro studies have demonstrated that this compound exhibits potent anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.[2]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells.[4][5] This is often mediated through the activation of caspases, a family of proteases that play a crucial role in the apoptotic cascade.[4][6] Studies have reported the cleavage of caspase-3, caspase-7, and caspase-9, as well as the degradation of poly (ADP-ribose) polymerase (PARP) in this compound-treated cancer cells.[4][7] Furthermore, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[6][8]

Cell Cycle Arrest

This compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest, thereby preventing them from progressing through the phases of cell division.[4][9] Studies have shown that this compound can cause an accumulation of cells in the G1 or G2/M phase of the cell cycle.[4][9] This effect is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Reference
NCI-H1650Non-small cell lung cancer~10-20[4]
MB49Murine bladder cancer146.8[5]
T47DDuctal carcinoma0.5[5]
MCF-7Breast adenocarcinoma23.3[5]
HCG-27Gastric cancer32[5]
SW872Human liposarcomaNot specified[5]
Jurkat, U937, HL-60Human leukemia~15-20[10][11]
HCT-116Human colon cancer24.43[12]
H-1299Human lung cancer25.82[12]

Anti-inflammatory Bioactivity of this compound

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has demonstrated significant anti-inflammatory properties in various in vitro models.[1][13]

Inhibition of Pro-inflammatory Mediators

This compound effectively inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[13] It also downregulates the expression of enzymes involved in the inflammatory process, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[14][15]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][16] this compound has been shown to inhibit the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[13][17] Additionally, it can suppress the phosphorylation of MAPK family members such as JNK.[13][16]

Quantitative Data: Anti-inflammatory Activity
Cell LineStimulantMeasured ParameterInhibition by this compoundReference
HMC-1PMA + A23187TNF-α, IL-6, IL-8 productionSignificant reduction[13]
RAW 264.7LPSPGE2 production48.9% inhibition at 14 µM[15]
RAW 264.7LPSiNOS and COX-2 expressionSignificant suppression[15]

Antioxidant Bioactivity of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in cellular damage and various diseases. This compound exhibits potent antioxidant activity through multiple mechanisms.[18][19]

Radical Scavenging Activity

This compound has been shown to directly scavenge free radicals, as demonstrated in assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and trolox equivalent antioxidant capacity (TEAC) assays.[15] This direct antioxidant effect helps to neutralize harmful ROS and protect cells from oxidative damage.

Activation of the Nrf2 Pathway

A key mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21][22][23][24] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[20][23] By activating Nrf2, this compound enhances the cell's intrinsic antioxidant capacity.

Quantitative Data: Antioxidant Activity
AssayThis compound ActivityReference
DPPH Radical ScavengingPotent activity observed[15][19]
Trolox Equivalent Antioxidant Capacity (TEAC)Potent activity observed[15]

Key Signaling Pathways Modulated by this compound

The diverse bioactivities of this compound stem from its ability to interact with and modulate multiple intracellular signaling pathways. The following diagrams illustrate the primary pathways affected by this compound.

Shogaol_Anticancer_Pathways cluster_akt Akt Signaling cluster_er ER Stress Pathway cluster_mapk MAPK Signaling Akt Akt STAT3 STAT3 Akt->STAT3 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition CyclinD Cyclin D1/3 STAT3->CyclinD PERK PERK eIF2a eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP Apoptosis_Induction_ER Induction of Apoptosis CHOP->Apoptosis_Induction_ER JNK JNK Apoptosis_Induction_MAPK Induction of Apoptosis JNK->Apoptosis_Induction_MAPK p38 p38 p38->Apoptosis_Induction_MAPK ERK ERK This compound This compound This compound->Akt Inhibits This compound->PERK Activates This compound->JNK Activates This compound->p38 Activates This compound->ERK Activates

Caption: this compound's anticancer signaling pathways.

Shogaol_Anti_inflammatory_Pathway cluster_nfkb NF-κB Signaling cluster_mapk_inflam MAPK Signaling TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes JNK_inflam JNK AP1 AP-1 JNK_inflam->AP1 Pro_inflammatory_Genes_MAPK Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes_MAPK This compound This compound This compound->TLR4 Inhibits This compound->TRAF6 Inhibits This compound->JNK_inflam Inhibits Phosphorylation LPS LPS LPS->TLR4 Activates

Caption: this compound's anti-inflammatory signaling pathways.

Shogaol_Antioxidant_Pathway cluster_nrf2 Nrf2 Signaling Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces This compound This compound This compound->Keap1 Inactivates ROS ROS This compound->ROS Scavenges

Caption: this compound's antioxidant signaling pathway.

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key in vitro assays cited in this compound research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[25][26]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F

Caption: MTT assay experimental workflow.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.

  • Procedure:

    • Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Harvest this compound-treated and control cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[27][28]

  • Principle: The cellular DNA content is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

  • Procedure:

    • Harvest this compound-treated and control cells.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[15][19][29]

  • Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow.

  • Procedure:

    • Prepare a solution of DPPH in methanol.

    • Add various concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Conclusion and Future Directions

The in vitro studies summarized in this technical guide provide compelling evidence for the multifaceted bioactivity of this compound, highlighting its potential as a promising candidate for the development of novel therapeutics. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress underscores its pleiotropic effects. While these preliminary findings are encouraging, further research is warranted. Future in vivo studies are crucial to validate the efficacy and safety of this compound in more complex biological systems. Additionally, investigations into its bioavailability, pharmacokinetics, and potential synergistic effects with existing drugs will be instrumental in translating these promising in vitro results into clinical applications. The detailed protocols and pathway diagrams provided herein are intended to serve as a foundational resource to stimulate and guide such future research endeavors.

References

A Technical Guide to the Antioxidant Mechanisms of-Shogaol

A Technical Guide to the Antioxidant Mechanisms of[1]-Shogaol

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1]-Shogaol, a pungent constituent of dried ginger (Zingiber officinale), has garnered significant scientific interest for its potent antioxidant properties, which surpass those of its precursor,[1]-gingerol.[2][3] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of[1]-shogaol, focusing on its direct radical scavenging activities, its influence on endogenous antioxidant enzyme systems, and its modulation of the pivotal Nrf2-ARE signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways.

The enhanced bioactivity of[1]-shogaol is largely attributed to its α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor, enabling covalent interactions with cellular nucleophiles like cysteine residues in proteins.[2][4] This structural feature is central to its ability to modulate signaling pathways that govern cellular antioxidant responses.

Direct Radical Scavenging Activity

[1]-Shogaol exhibits potent, direct radical scavenging activity against various reactive oxygen species (ROS). Its efficacy has been quantified in numerous in vitro antioxidant assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) values, demonstrating its capacity to neutralize free radicals.

Table 1: Direct Radical Scavenging Activity of[1]-Shogaol
Antioxidant AssayIC50 / EC50 / TEAC ValueSource
DPPH Radical ScavengingIC50: 8 µM[2][3]
Superoxide Radical ScavengingIC50: 0.85 µM[2]
Hydroxyl Radical ScavengingIC50: 0.72 µM[2]
FRAP (Ferric Reducing Antioxidant Power)TEAC: 0.47 mM of Trolox[5]

Modulation of Endogenous Antioxidant Enzymes

Beyond direct radical scavenging,[1]-shogaol enhances the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes. These enzymes play a crucial role in detoxifying ROS and maintaining cellular redox homeostasis.

Table 2: Effect of[1]-Shogaol on Antioxidant Enzyme Expression and Activity
EnzymeEffectCell/Animal ModelSource
Superoxide Dismutase (SOD)Increased activity and protein expressionDEN-induced mice[6]
Catalase (CAT)Increased activity and protein expressionDEN-induced mice[6]
Glutathione Peroxidase (GPx)Increased activity and protein expressionDEN-induced mice[6]
Heme Oxygenase-1 (HO-1)Increased protein expressionHepG2 cells[7]
γ-Glutamylcysteine Synthetase (GCS)Increased protein expressionHepG2 cells[7]

The Nrf2-ARE Signaling Pathway: The Core of Indirect Antioxidant Action

The primary mechanism underlying[1]-shogaol's indirect antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

[1]-Shogaol, owing to its electrophilic α,β-unsaturated carbonyl moiety, acts as a Michael acceptor and can covalently modify specific cysteine residues on Keap1.[8][9] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. Consequently, newly synthesized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of numerous antioxidant and cytoprotective genes, including those encoding for HO-1, NQO1, SOD, CAT, and GPx.[6][7]

Furthermore, the activation of Nrf2 by[1]-shogaol can also be modulated by upstream protein kinases, such as p38 MAPK and PI3K/Akt, which can phosphorylate Nrf2 and facilitate its nuclear translocation.[8]

Signaling Pathway Diagram

Figure 1. The Nrf2-ARE signaling pathway activated by[1]-shogaol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of[1]-shogaol's antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Prepare a stock solution of DPPH (e.g., 1 mM) in methanol and store it at -20°C in the dark.

  • Prepare a working solution of DPPH by diluting the stock solution with methanol to obtain an absorbance of approximately 0.8 ± 0.01 at 515 nm.

  • Prepare serial dilutions of[1]-shogaol in methanol.

  • In a microplate or cuvette, mix a small volume of the[1]-shogaol solution (e.g., 20 µL) with the DPPH working solution (e.g., 1 mL).

  • Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 515 nm using a spectrophotometer.

  • A control containing only methanol and the DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of[1]-shogaol required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of[1]-shogaol.[10]

Cellular Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays quantify the enzymatic activity of key antioxidant enzymes in cell or tissue lysates.

a) Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Prepare cell or tissue lysates in a suitable buffer (e.g., potassium phosphate buffer).

  • The reaction mixture contains the sample lysate, xanthine, and NBT.

  • The reaction is initiated by the addition of xanthine oxidase.

  • The rate of NBT reduction to formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

  • SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of NBT.

  • The SOD activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.[11]

b) Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

  • Prepare cell or tissue lysates.

  • The reaction is initiated by adding a known concentration of H2O2 to the lysate.

  • The decrease in absorbance due to the consumption of H2O2 is monitored spectrophotometrically at 240 nm over time.

  • Catalase activity is calculated based on the rate of H2O2 decomposition and is typically expressed as units per milligram of protein.[11]

c) Glutathione Peroxidase (GPx) Activity Assay: This assay often involves a coupled reaction with glutathione reductase (GR).

  • Prepare cell or tissue lysates.

  • The reaction mixture contains the lysate, glutathione (GSH), glutathione reductase, and NADPH.

  • The reaction is initiated by the addition of a substrate, such as hydrogen peroxide or cumene hydroperoxide.

  • GPx catalyzes the reduction of the hydroperoxide by GSH, forming oxidized glutathione (GSSG).

  • GR then reduces GSSG back to GSH, consuming NADPH in the process.

  • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • GPx activity is proportional to the rate of NADPH consumption and is expressed as units per milligram of protein.[11][12]

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation with[1]-shogaol.

Methodology:

  • Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with[1]-shogaol at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells with 4% formaldehyde in PBS for 30 minutes at room temperature.

  • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 20 minutes to allow antibody access to intracellular proteins.

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.

  • Incubate the cells with a primary antibody specific for Nrf2 overnight at 4°C.

  • Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated with a fluorophore) for 1 hour in the dark.

  • Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence or confocal microscope. The nuclear translocation of Nrf2 is observed as an increase in the fluorescence signal within the DAPI-stained nuclei.[13][14]

Western Blotting for Nrf2, Keap1, and HO-1 Expression

This technique is used to detect and quantify the protein levels of Nrf2, its repressor Keap1, and its downstream target HO-1.

Methodology:

  • Treat cells with[1]-shogaol and prepare whole-cell lysates or nuclear and cytoplasmic fractions using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).

  • Separate equal amounts of protein (e.g., 30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, or a loading control (e.g., β-actin or Lamin B) overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.[15][16]

Experimental Workflow Diagram

experimental_workflowcluster_assaysAntioxidant Mechanism Assayscluster_directDirect Scavengingcluster_indirectIndirect Mechanismscluster_dataData Analysisstart[6]-Shogaol Treatment(Cell Culture or Animal Model)dpphDPPH Assaystart->dpphabtsABTS Assaystart->abtsfrapFRAP Assaystart->frapcell_lysisCell/Tissue Lysisstart->cell_lysisif_stainingImmunofluorescence(Nrf2 Translocation)start->if_stainingic50IC50 Calculationdpph->ic50abts->ic50frap->ic50enzyme_assaysEnzyme Activity Assays(SOD, CAT, GPx)cell_lysis->enzyme_assayswestern_blotWestern Blot(Nrf2, Keap1, HO-1)cell_lysis->western_blotenzyme_activityEnzyme Activity Quantificationenzyme_assays->enzyme_activityprotein_expressionProtein Expression Quantificationwestern_blot->protein_expressionimaging_analysisImaging & Colocalization Analysisif_staining->imaging_analysis

Figure 2. General experimental workflow for investigating the antioxidant mechanisms of[1]-shogaol.

Conclusion

[1]-Shogaol employs a dual strategy to combat oxidative stress, acting as both a direct radical scavenger and a potent activator of the endogenous antioxidant defense system via the Nrf2-ARE signaling pathway. Its unique chemical structure, particularly the α,β-unsaturated carbonyl moiety, is pivotal to its bioactivity. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for the scientific community to further investigate and harness the therapeutic potential of[1]-shogaol in the context of oxidative stress-related diseases. Future research should continue to elucidate the precise molecular interactions and downstream effects of[1]-shogaol to facilitate its development as a novel antioxidant agent.

References

Anti-inflammatory properties of shogaol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anti-inflammatory Properties of Shogaol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shogaols, particularly 6-shogaol, are pungent phenolic compounds found in dried ginger (Zingiber officinale) that exhibit potent anti-inflammatory properties. These compounds are formed through the dehydration of gingerols during storage or processing. Extensive preclinical research, both in vitro and in vivo, has demonstrated that this compound's anti-inflammatory effects are mediated through the modulation of multiple signaling pathways and molecular targets. This technical guide provides a comprehensive overview of the mechanisms of action, summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in the anti-inflammatory activity of this compound.

Introduction

Chronic inflammation is a critical underlying factor in a wide range of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles has led to significant interest in natural products. Shogaols, derived from ginger, have emerged as promising candidates. Compared to their precursor compounds, gingerols, shogaols often exhibit enhanced bioactivity, which is attributed to the presence of an α,β-unsaturated carbonyl moiety in their chemical structure.[1][2][3] This reactive group allows this compound to interact with various cellular nucleophiles, including cysteine residues in key signaling proteins. This document synthesizes the current scientific understanding of this compound's anti-inflammatory properties for an audience engaged in research and drug development.

Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting several key signaling cascades and inflammatory mediators. The primary mechanisms include the inhibition of pro-inflammatory transcription factors, modulation of mitogen-activated protein kinase (MAPK) pathways, suppression of inflammatory enzyme activity, activation of the Nrf2 antioxidant response, and inhibition of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] this compound has been shown to potently inhibit the NF-κB pathway.[1][6][7] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] As a result, the NF-κB p65 subunit is unable to translocate to the nucleus, leading to the downregulation of its target genes.[7][8] Studies have demonstrated that 6-shogaol can abrogate TNF-α-induced phosphorylation of IκBα and the p65 subunit in intestinal epithelial cells.[8][9] Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, this compound treatment leads to reduced NF-κB activation.[9][10]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Pathway cluster_this compound Mechanism of this compound cluster_response Cellular Response LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB->IkB Degradation of IκBα NFkB_IkB->NFkB Releases Nucleus Nucleus This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation.[11] this compound has been shown to modulate these pathways, although the effects can be context-dependent.[6][8] In models of neuroinflammation and colitis, 6-shogaol and 10-shogaol significantly reduced the activation (phosphorylation) of ERK, JNK, and p38.[4][8][9] This inhibition contributes to the downstream suppression of pro-inflammatory cytokine production.[9] However, in some contexts, 6-shogaol itself has been observed to induce the phosphorylation of p38 and ERK, suggesting a complex regulatory role.[8][9]

MAPK_Modulation cluster_stimulus Inflammatory Stimuli cluster_pathway MAPK Cascade cluster_this compound Mechanism of this compound cluster_response Downstream Effects Stimuli LPS / Cytokines MAP3K MAPKKK Stimuli->MAP3K MAP2K MAPKK MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activate JNK->AP1 Activate This compound This compound This compound->MAP2K Inhibits Phosphorylation This compound->p38 This compound->JNK This compound->ERK Cytokines Pro-inflammatory Cytokine Production AP1->Cytokines Induces

Caption: MAPK Signaling Pathway Modulation by this compound.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds like 6-shogaol, with their Michael acceptor moiety, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[1][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of cytoprotective genes, including heme oxygenase-1 (HO-1).[1][6] HO-1 has potent anti-inflammatory properties. This activation of the Nrf2/HO-1 axis is a significant component of this compound's anti-inflammatory and antioxidant effects.[1][13][14]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_this compound Mechanism of this compound cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1 Keap1 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Nuclear Translocation This compound This compound (Electrophile) This compound->Keap1_Nrf2 Reacts with Keap1 ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Transcription AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory Mediates

Caption: Nrf2/HO-1 Antioxidant Pathway Activation by this compound.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[15][16] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. This compound has been identified as a potent inhibitor of the canonical NLRP3 inflammasome.[15] It acts by inhibiting both the priming step, reducing the LPS-induced expression of pro-IL-1β and NLRP3, and the activation step, by decreasing ATP-activated caspase-1.[2][15] This dual inhibition makes this compound a promising candidate for targeting inflammasome-driven pathologies.[15][16]

NLRP3_Inhibition cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_this compound Mechanism of this compound cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Transcription NFkB NF-κB TLR4->NFkB Transcription proIL1B pro-IL-1β NLRP3 NFkB->proIL1B Transcription IL1B IL-1β proIL1B->IL1B Secretion ATP ATP P2X7 P2X7R ATP->P2X7 Assembly NLRP3_complex NLRP3 Inflammasome (ASC, Caspase-1) P2X7->NLRP3_complex Assembly proCasp1 Pro-Caspase-1 NLRP3_complex->proCasp1 Casp1 Caspase-1 proCasp1->Casp1 Cleavage Casp1->proIL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NFkB Inhibits This compound->NLRP3_complex Inhibits Assembly & Activation

Caption: NLRP3 Inflammasome Inhibition by this compound.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings, including IC50 values for enzyme inhibition and the effects on inflammatory mediator production.

Table 1: Inhibition of Inflammatory Enzymes by this compound Derivatives
CompoundEnzymeIC50 Value (µM)Cell Line/SystemReference
6-ShogaolCyclooxygenase-2 (COX-2)2.1A549 adenocarcinoma cells[8]
8-ShogaolCyclooxygenase-2 (COX-2)17.5 ± 2.2Purified enzyme assay[17]
10-ShogaolCyclooxygenase-2 (COX-2)7.5 ± 0.6Purified enzyme assay[17][18]
6-Shogaol5-Lipoxygenase (5-LOX)Inhibition reportedHuman neutrophils[8]
Table 2: In Vitro Effects of 6-Shogaol on Pro-inflammatory Mediators and Cytokines
Cell LineStimulant6-Shogaol Conc. (µM)Mediator/CytokineObserved EffectReference
RAW 264.7 MacrophagesLPS10–20iNOS, COX-2 (protein, mRNA)Significant down-regulation[8][19]
RAW 264.7 MacrophagesLPS10–20Nitrite, Prostaglandin E2 (PGE2)Significant reduction[8][19]
RAW 264.7 MacrophagesLPS2, 10, 20TNF-α, IL-1β, Nitric Oxide (NO)Significant reduction[9]
Human Umbilical Vein Endothelial Cells (HUVECs)LPS10ICAM-1, VCAM-1, E-selectinSignificant reduction of surface levels[1]
Human Umbilical Vein Endothelial Cells (HUVECs)LPS30ICAM-1, VCAM-1, E-selectinComplete block of surface expression[1]
Human Umbilical Vein Endothelial Cells (HUVECs)LPS30IL-6, IL-8 (mRNA)Significant reduction[1]
Human Mast Cells (HMC-1)Compound 48/80Not specifiedTNF-α, IL-6, IL-8Inhibition of production[20]
Human Intestinal Epithelial Cells (HT-29/B6)TNF-α100p-Akt, p-IκBα, p-p65Abrogation of phosphorylation[8][9]
Table 3: Summary of In Vivo Anti-inflammatory Effects of this compound
Animal ModelInflammatory ConditionThis compound DerivativeKey FindingsReference
MiceCarrageenan-induced paw edema6-ShogaolReduced edema formation and leukocyte infiltration[1][3][5]
MiceCollagen-induced arthritis6-ShogaolReduced clinical symptoms of arthritis[1][3][5]
MiceDextran sulfate sodium (DSS)-induced colitis8-Shogaol, 10-ShogaolAmeliorated symptoms, reduced inflammatory cytokines, inhibited NF-κB phosphorylation. 10-shogaol was most effective.[4]
RatsAspirin-induced gastric ulcer6-ShogaolPrevented ulcer formation; reduced iNOS, TNF-α, and IL-1β levels.[19]
RatsMiddle cerebral artery occlusion (MCAO) / Stroke6-Shogaol (10, 20 mg/kg)Reduced brain infarct volume, ROS production, and levels of IL-1β, TNF-α, COX-2, and iNOS.[9]

Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed, representative protocols for key in vitro assays used to evaluate the anti-inflammatory properties of this compound.

General Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow cluster_prep Preparation cluster_stim Inflammatory Challenge cluster_analysis Analysis of Inflammatory Response Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Plating 2. Cell Seeding (Plate cells and allow adherence) Cell_Culture->Plating Pretreatment 3. Pre-treatment (Add this compound at various conc.) Incubate (e.g., 1-2 hours) Plating->Pretreatment Stimulation 4. Stimulation (Add inflammatory agent, e.g., LPS) Incubate (e.g., 18-24 hours) Pretreatment->Stimulation Supernatant 5a. Collect Supernatant - Nitrite Assay (Griess) - Cytokine Analysis (ELISA) Stimulation->Supernatant Lysate 5b. Prepare Cell Lysate - Western Blot (Protein expression) - qPCR (mRNA expression) Stimulation->Lysate

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Macrophage Culture and Stimulation (LPS Model)
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability/nitrite assays, 24-well for ELISA, 6-well for Western blot/qPCR) at a density that allows for 80-90% confluency at the time of the experiment. Cells are allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium. This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cells at various final concentrations (e.g., 1 to 50 µM). A vehicle control group is always included. Cells are pre-incubated with this compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS from E. coli) is added to the wells (final concentration typically 100-1000 ng/mL) to induce an inflammatory response. A negative control group (no this compound, no LPS) and a positive control group (vehicle + LPS) are maintained. The cells are incubated for a further 18-24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

    • Gene Expression: Cells are lysed, and total RNA is extracted. The mRNA expression of inflammatory genes (e.g., Nos2, Cox2, Tnf, Il6) is analyzed by quantitative real-time PCR (qPCR).

    • Protein Expression: Cells are lysed to extract total protein. The expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-p38, IκBα, COX-2, iNOS) are determined by Western blotting.

COX-2 Inhibition Assay (Enzymatic Assay)
  • Enzyme Preparation: Purified recombinant human or ovine COX-2 enzyme is used.

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and a reducing agent (e.g., glutathione).

  • Inhibitor Addition: this compound derivatives are added to the reaction mixture at varying concentrations.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement: The activity of COX-2 is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) via ELISA or LC-MS.

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound, particularly 6-shogaol, is a potent, multi-target anti-inflammatory agent. Its ability to modulate key inflammatory pathways, including NF-κB, MAPKs, Nrf2, and the NLRP3 inflammasome, underscores its therapeutic potential. The quantitative data consistently demonstrate significant inhibitory effects on the production of pro-inflammatory mediators at physiologically relevant concentrations.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its metabolites.

  • Clinical Trials: Despite the wealth of preclinical data, conclusive clinical trials in humans are largely lacking and are a necessary next step to validate its efficacy in inflammatory diseases.[6][19]

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogues could lead to the development of novel compounds with improved potency, selectivity, and drug-like properties.[13][14]

  • Safety Profile: Rigorous toxicological studies are required to establish a comprehensive safety profile for chronic use.

References

Shogaol's Anticancer Potential: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Shogaol, a bioactive compound derived from the dehydration of gingerols in dried ginger (Zingiber officinale), has emerged as a potent phytochemical with significant anticancer properties. Numerous preclinical studies have demonstrated its efficacy in suppressing the growth of various cancer types, including breast, lung, colorectal, and prostate cancer.[1][2] Notably, this compound exhibits selective cytotoxicity, effectively targeting cancer cells while showing minimal toxic effects on normal cells.[3][4] Its multifaceted mechanism of action involves the induction of apoptosis and cell cycle arrest, inhibition of cancer stem cells, and modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB.[3][5][6][7] This technical guide provides a comprehensive overview of the current research on this compound's anticancer potential, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development efforts.

Introduction

The search for effective and less toxic cancer therapies has led to a growing interest in natural products.[2][3] this compound, particularly its most abundant form 6-shogaol, is a pungent constituent of ginger that has shown greater anti-inflammatory and anticancer potency than its precursor, 6-gingerol.[8][9] This enhanced activity is often attributed to its α,β-unsaturated carbonyl group.[1] this compound's ability to target multiple signaling cascades involved in tumorigenesis makes it a promising candidate for both cancer prevention and treatment.[10] This document consolidates the existing in vitro and in vivo evidence, focusing on the molecular mechanisms and experimental validation of this compound's onco-preventive capabilities.

In Vitro and In Vivo Efficacy of this compound

Cytotoxicity Across Cancer Cell Lines

6-shogaol has demonstrated potent growth-inhibitory effects across a wide range of human cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), often surpasses that of its counterpart, 6-gingerol.[8] Quantitative data from various studies are summarized below.

Table 1: In Vitro Cytotoxicity of 6-Shogaol (IC50 Values)

Cancer TypeCell LineIC50 (µM)CommentsSource
Lung CancerH-1299~8Significantly more potent than 6-gingerol (~150 µM).[8][9]
Colon CancerHCT-116~8More potent than 6-gingerol.[8]
Breast CancerT47D0.5 ± 0.1Cytotoxicity comparable to cisplatin (0.7 ± 0.2 µM).[3]
Ovarian CancerA2780-Significantly inhibited growth.[8][11]
Bladder CancerMB49146.8Exhibited concentration-dependent cytotoxic effects.[12]
Prostate CancerLNCaP, DU145, PC-3-Effectively reduced survival and induced apoptosis.[7][13]
LiposarcomaSW872, 93T449-Significantly inhibited growth without affecting normal 3T3-L1 adipocytes.[3]
In Vivo Antitumor Activity

In vivo studies using xenograft animal models have confirmed the anticancer effects of 6-shogaol observed in vitro. Administration of 6-shogaol has been shown to significantly inhibit tumor growth without causing notable side effects in the host animals.[3][14]

Table 2: In Vivo Antitumor Efficacy of 6-Shogaol in Xenograft Models

Cancer TypeAnimal ModelDosage & AdministrationKey FindingsSource
Lung Cancer (NSCLC)Nude mice with NCI-H1650 xenograftsIntraperitoneal injectionAttenuated tumor growth; suppressed Ki-67, cyclin D1, p-Akt, and p-STAT3.[5][14]
Liver CancerMice with SMMC-7721 xenografts-Inhibition of tumor growth associated with apoptosis induction and eIF2α inactivation.[15]
Prostate CancerMice-Tumor weight was 53% lower on average compared to control.[4]
Colon CancerFemale thymic nude mice with human colon tumor cells15 mg/kg, intraperitoneal injectionSignificantly inhibited tumor growth after 30 days.[3]
Human histiocytic lymphomaMice with U937 xenografts-Significantly inhibited tumor growth without causing side effects.[3]

Mechanisms of Action

This compound exerts its anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and targeting the resilient cancer stem cell population.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis.[16] This is achieved through multiple pathways:

  • Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[5][10][14] This is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP).[10][15]

  • Mitochondrial Pathway: It modulates the balance of Bcl-2 family proteins, causing an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[10][17]

  • Reactive Oxygen Species (ROS) Production: In some cancer cells, like colorectal carcinoma, this compound induces apoptosis by generating ROS, which precedes mitochondrial dysfunction and caspase activation.[17][18]

  • Endoplasmic Reticulum (ER) Stress: this compound can trigger apoptosis in hepatocellular carcinoma cells by inducing ER stress, specifically by regulating the PERK/eIF2α signaling pathway.[15]

Cell Cycle Arrest

This compound has been shown to halt the progression of the cell cycle in various cancer cell lines, preventing their proliferation.[19] This arrest typically occurs at the G1 or G2/M phase, depending on the cell type.[5][14][20] This effect is linked to the downregulation of key cell cycle regulatory proteins, including cyclin D1 and cyclin D3.[5][14]

Inhibition of Cancer Stem Cells (CSCs)

A significant aspect of this compound's potential is its ability to target cancer stem cells, which are often resistant to conventional chemotherapy.[4][21] In breast cancer models, 6-shogaol was effective in killing both monolayer cells and CSC-like spheroids.[21] It reduces the percentage of CSCs (identified by CD44+/CD24-/low markers) and inhibits the formation of secondary spheres, indicating an impact on the self-renewal capacity of CSCs.[21][22] This action is mediated, in part, by the downregulation of the Notch and Hedgehog signaling pathways.[21][22][23]

Molecular Targets and Signaling Pathways

This compound's ability to induce apoptosis and inhibit proliferation is rooted in its modulation of several critical oncogenic signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation that is frequently overactive in cancer.[5] this compound directly targets this pathway by binding to an allosteric site on Akt1 and Akt2, thereby inhibiting their kinase activity.[1][5] This leads to the reduced phosphorylation of Akt and its downstream effector mTOR.[6][24] Consequently, the expression of target proteins involved in cell proliferation, such as cyclin D1, is decreased.[5]

G cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes This compound This compound This compound->Akt Inhibits

Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Pathway.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[7][10] this compound is a potent inhibitor of STAT3 activation.[10] It blocks the phosphorylation of STAT3 at Tyr705 by inhibiting the activity of upstream kinases JAK2 and c-Src.[10] This prevents STAT3 dimerization and nuclear translocation, thereby downregulating the expression of its target genes, including Bcl-2, Bcl-xL, survivin, and cyclin D1.[7][10]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor JAK2_Src JAK2 / c-Src Receptor->JAK2_Src Activates STAT3 STAT3 JAK2_Src->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerizes Nucleus pSTAT3 pSTAT3->Nucleus Target_Genes Target Genes (Cyclin D1, Survivin, Bcl-2) Nucleus->Target_Genes Activates Transcription Tumor_Progression Tumor_Progression Target_Genes->Tumor_Progression Leads to This compound This compound This compound->JAK2_Src Inhibits

Figure 2: this compound's Suppression of the STAT3 Signaling Pathway.

NF-κB Pathway

Nuclear Factor-kappaB (NF-κB) is a key transcription factor involved in inflammation and cancer.[25][26] this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[25] This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the transcription of NF-κB target genes.[25] This mechanism is central to this compound's anti-inflammatory effects and its ability to inhibit cancer cell invasion by reducing the expression of molecules like matrix metalloproteinase-9 (MMP-9).[25]

G cluster_proteasome cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., PMA, TNF-α) IKK IKK Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB_p65 NF-κB (p65) IkBa->NFkB_p65 Inhibits Degradation Proteasomal Degradation IkBa->Degradation Leads to Nucleus NF-κB (p65) NFkB_p65->Nucleus Translocates Target_Genes Target Genes (MMP-9, COX-2, iNOS) Nucleus->Target_Genes Activates Transcription Invasion_Inflammation Invasion & Inflammation Target_Genes->Invasion_Inflammation Promotes This compound This compound This compound->IKK Inhibits

Figure 3: this compound's Blockade of the NF-κB Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer potential of this compound. Specific parameters may need optimization based on the cell line and laboratory conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study Workflow

This protocol outlines the general steps for assessing the antitumor efficacy of this compound in an animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

G A 1. Cancer Cell Culture (e.g., NCI-H1650) C 3. Tumor Cell Implantation (Subcutaneous injection of 1-5x10^6 cells) A->C B 2. Animal Acclimation (e.g., 4-6 week old nude mice) B->C D 4. Tumor Growth (Allow tumors to reach ~100 mm³) C->D E 5. Randomization into Groups (e.g., Vehicle Control, this compound Dose 1, this compound Dose 2) D->E F 6. Treatment Administration (e.g., Daily Intraperitoneal Injection) E->F G 7. Monitoring (Measure tumor volume and body weight 2-3 times/week) F->G H 8. Study Endpoint (When tumors in control group reach max size) G->H I 9. Tissue Collection & Analysis (Tumor excision for IHC, Western Blot, etc.) H->I

Figure 4: General Workflow for an In Vivo Xenograft Study.

Conclusion and Future Directions

The body of evidence strongly supports the potential of this compound as a potent anticancer agent. Its ability to selectively induce apoptosis in cancer cells and target multiple oncogenic pathways—including PI3K/Akt, STAT3, and NF-κB—positions it as a highly promising candidate for further development.[5][7][26] Furthermore, its effectiveness against cancer stem cells suggests it could play a role in overcoming chemoresistance and preventing tumor recurrence.[21]

Future research should focus on transitioning these preclinical findings into clinical settings. Priorities include establishing a safe therapeutic dose, understanding its pharmacokinetic and pharmacodynamic profiles in humans, and exploring novel drug delivery systems to enhance its bioavailability and targeted delivery.[3] Combination studies with existing chemotherapeutic agents are also warranted to investigate potential synergistic effects.[16]

References

Shogaol's Role in Traditional Medicine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ginger (Zingiber officinale Roscoe) has been a cornerstone of traditional medicine for millennia, particularly in Asian and Indian cultures, where it has been used to treat a wide array of ailments including gastrointestinal complaints, inflammation, pain, and nausea.[1][2][3] While fresh ginger's primary pungent compound is 6-gingerol, the drying and heating processes transform it into 6-shogaol through a dehydration reaction.[4][5][6] Notably, 6-shogaol, characterized by an α,β-unsaturated carbonyl moiety, often exhibits more potent biological activities than its precursor, including superior anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[4][7][8] This technical guide provides an in-depth review of the traditional uses and modern pharmacological understanding of shogaol, focusing on its molecular mechanisms of action. It presents quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes critical signaling pathways to support future research and drug development initiatives.

Introduction: From Traditional Remedy to Modern Pharmacophore

The rhizome of Zingiber officinale, or ginger, has a rich history as a medicinal plant, with documented use stretching back nearly 5000 years in China and India.[1] Traditional applications are diverse, ranging from treating colds, nausea, and diarrhea to managing chronic inflammatory conditions like rheumatoid arthritis.[1] The European Medicines Agency's Committee on Herbal Medicinal Products (HMPC) recognizes the "well-established use" of powdered ginger rhizome for preventing nausea and vomiting associated with motion sickness and its traditional use for mild gastrointestinal issues.[1][9]

The key bioactive constituents of ginger are phenolic compounds, primarily gingerols and their dehydrated counterparts, shogaols.[10][11] The transformation of 6-gingerol to 6-shogaol during processing is significant, as the resulting α,β-unsaturated ketone structure, a Michael acceptor, enhances its biological reactivity.[4][7] This structural feature is believed to be responsible for 6-shogaol's often superior efficacy in preclinical models of cancer, inflammation, and oxidative stress.[7][8] This guide will dissect the scientific evidence underpinning the therapeutic potential of this compound, bridging its traditional roles with contemporary molecular insights.

Core Pharmacological Activities and Mechanisms of Action

This compound exerts its effects through the modulation of multiple cellular signaling pathways. Its lipophilic nature facilitates cellular uptake, enhancing its therapeutic efficacy.[12] The following sections detail its primary pharmacological activities, supported by quantitative data and mechanistic diagrams.

Anti-inflammatory and Immunomodulatory Effects

Traditional medicine has long employed ginger for inflammation-associated diseases.[1] Modern research confirms that 6-shogaol is a potent anti-inflammatory agent, acting on key molecular targets. In vivo studies have shown that 6-shogaol can reduce paw edema and leukocyte infiltration in animal models of inflammation.[1][4][13][14]

Mechanism of Action: 6-Shogaol's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-B) pathway and the activation of the Nrf2/HO-1 antioxidant response pathway.[4] It downregulates the expression of pro-inflammatory enzymes like COX-2 and iNOS, thereby reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[1][12][13] It also suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[13][15][16]

Shogaol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 This compound 6-Shogaol IKK IKK This compound->IKK Inhibits NFkB_nuc NF-κB (Nuclear Translocation) This compound->NFkB_nuc Inhibits TLR4->IKK IkBa p-IκBα IKK->IkBa NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex degrades NFkB_complex->NFkB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB_nuc->Enzymes Shogaol_Anticancer_Pathway cluster_survival Survival Pathway cluster_apoptosis Apoptotic Pathway This compound 6-Shogaol Akt Akt This compound->Akt Inhibits ROS ↑ ROS This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTOR->Cell_Survival Caspases Caspase Activation ROS->Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_assays Parallel Assays start Start: Culture HUVECs pretreat Pre-treat with 6-Shogaol (Varying Concentrations) start->pretreat stimulate Stimulate with LPS/TNF-α pretreat->stimulate wash Incubate & Wash stimulate->wash adhesion Leukocyte Adhesion Assay (Quantify Fluorescence) wash->adhesion qpcr qRT-PCR (Measure mRNA of ICAM-1, etc.) wash->qpcr protein Flow Cytometry / Western Blot (Measure Protein Expression) wash->protein end End: Analyze Data adhesion->end qpcr->end protein->end

References

Shogaol: A Technical Guide to its Natural Sources, Derivatives, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shogaols, particularly[1]-shogaol, are pungent bioactive compounds predominantly found in the dried rhizomes of ginger (Zingiber officinale). Formed through the dehydration of their precursor gingerols, shogaols exhibit a range of potent pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, often surpassing those of gingerols. This technical guide provides a comprehensive overview of the natural sources of shogaol, its chemical formation, and its diverse derivatives. It details experimental protocols for extraction, quantification, and synthesis, and presents key quantitative data in a structured format. Furthermore, this guide elucidates the molecular mechanisms of this compound's action by visualizing its interaction with critical cellular signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Natural Sources and Formation of this compound

This compound is not abundant in fresh ginger; its formation is a direct result of processing. The primary natural source of this compound is the rhizome of ginger (Zingiber officinale), a member of the Zingiberaceae family.[2]

Precursors in Fresh Ginger

Fresh ginger rhizomes are rich in a class of compounds called gingerols, with[1]-gingerol being the most abundant.[3] Gingerols are thermally unstable and contain a β-hydroxy ketone group that makes them susceptible to dehydration.[4][5]

Conversion of Gingerol to this compound

Shogaols are the dehydrated analogues of gingerols.[5] This conversion is primarily induced by heat or acidic conditions during drying, storage, or extraction processes.[6] The α,β-unsaturated ketone moiety formed in the this compound structure is thermodynamically stable and is believed to contribute significantly to its enhanced biological activity compared to gingerol.[7][8] Various drying methods have been shown to significantly increase the content of shogaols. Hot air drying, particularly at elevated temperatures (e.g., 150°C), has been shown to be highly effective in converting gingerols to shogaols.[7]

The process can be visualized as a simple dehydration reaction:

G Gingerol [n]-Gingerol (in Fresh Ginger) Heat Heat, Drying, or Acidic Conditions Gingerol->Heat This compound [n]-Shogaol (in Dried Ginger) Heat->this compound - H₂O (Dehydration)

Figure 1: Conversion of [n]-Gingerol to [n]-Shogaol.
Naturally Occurring this compound Analogues

Like gingerols, shogaols exist as a homologous series with varying alkyl chain lengths. The most commonly studied are:

  • [1]-Shogaol: The most abundant this compound.

  • [9]-Shogaol: Less abundant than[1]-shogaol.

  • [4]-Shogaol: Found in smaller quantities.[7][10]

The length of the alkyl chain has been shown to influence the biological activity of these compounds.[8]

Quantitative Data on this compound Content

The concentration of this compound in ginger is highly dependent on the preparation and processing of the rhizome. The following tables summarize quantitative data from various studies.

Table 1: Content of Shogaols and their Precursors in Zingiber officinale

Ginger PreparationCompoundConcentration (mg/g dry weight unless specified)Reference
Fresh Ginger[1]-Shogaol0.029 mg/kg[11]
Dried Ginger Powder[1]-Shogaol1.611 mg/g[11]
Dried Bentong Ginger[1]-Shogaol1.85 mg/g[12]
Hot Air Dried (150°C)[1]-Shogaol~2.5 mg/g (estimated from graph)[13]
Hot Air Dried (150°C)[9]-Shogaol~0.4 mg/g (estimated from graph)[13]
Hot Air Dried (150°C)[4]-Shogaol~0.3 mg/g (estimated from graph)[13]
Fresh Ginger[1]-Gingerol6.2 mg/g[11]
Dried Ginger Powder[1]-Gingerol2.265 mg/g[11]

This compound Derivatives

The this compound scaffold, with its reactive α,β-unsaturated carbonyl moiety, serves as a valuable template for chemical modification to enhance potency, stability, and selectivity.

Synthetic Analogues and Metabolites

Numerous derivatives have been synthesized to explore structure-activity relationships. These modifications often target the aromatic ring, the hydroxyl group, or the reactive Michael acceptor system.[2][12][14]

  • Thiol Conjugates: The Michael acceptor site of this compound readily reacts with nucleophilic thiol groups, such as those in cysteine (M2) and glutathione (M13). These metabolites have been synthesized and shown to retain significant bioactivity.[14]

  • Thiophene Analogues: Replacing the pentyl group in the sidechain with thiophene derivatives has produced novel compounds (this compound Thiophene Compounds, STCs) with enhanced NRF2 activation and anti-inflammatory properties.[12]

  • Pyrazole Derivatives: Synthesis of pyrazole derivatives by reacting[1]-shogaol with phenylhydrazines has yielded compounds with histone deacetylase (HDAC) inhibitory activity.[15]

  • Other Modifications: Other synthetic strategies include modifications to the vanilloid ring, such as creating demethylated or allyloxy derivatives, and reducing the ketone to form paradol analogues.[2][16]

G cluster_0 Core Structure cluster_1 Modification Sites cluster_2 Resulting Derivatives This compound [6]-Shogaol A Aromatic Ring (Vanilloid Moiety) This compound->A B Michael Acceptor (α,β-Unsaturated Ketone) This compound->B C Alkyl Side Chain This compound->C DerivA Demethylated & Allyloxy Derivatives A->DerivA DerivB Thiol Conjugates (e.g., M2, M13) B->DerivB DerivC Thiophene & Pyrazole Analogues C->DerivC

Figure 2: Overview of this compound Derivative Synthesis.

Experimental Protocols

Extraction and Quantification of this compound from Ginger

This protocol provides a general workflow for extracting and quantifying this compound. Specific parameters may require optimization based on the ginger source and equipment.

G start Start: Dried Ginger Powder extraction Extraction (e.g., Reflux or Ultrasound) Solvent: Methanol or Ethanol start->extraction filtration Filtration (e.g., Whatman No. 41 paper) extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dissolution Re-dissolution (Methanol) concentration->dissolution hplc Quantification (RP-HPLC-UV/PDA) Mobile Phase: Acetonitrile/Water Detection: ~280 nm dissolution->hplc end Result: This compound Concentration hplc->end

Figure 3: Workflow for this compound Extraction and Quantification.

Methodology Details:

  • Sample Preparation: Dried ginger rhizomes are ground into a fine powder.

  • Extraction:

    • Reflux Extraction: A known weight of ginger powder (e.g., 5 g) is refluxed with a solvent like methanol (e.g., 100 mL) for 1 hour. The process is typically repeated multiple times to ensure complete extraction.

    • Ultrasound-Assisted Extraction (UAE): The sample is sonicated in a solvent at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour). This method can enhance extraction efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: The crude extract is accurately weighed and dissolved in a known volume of methanol. The solution is filtered through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water (sometimes with a small amount of acid like phosphoric acid).

    • Detection: this compound is detected using a UV or Photodiode Array (PDA) detector at approximately 280 nm.

    • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from certified reference standards of[1]-,[9]-, and[4]-shogaol.

General Synthesis of this compound Analogues

The synthesis of this compound and its derivatives often starts from vanillin.

Methodology Details:

  • Preparation of Dehydrozingerone: Vanillin undergoes a condensation reaction with acetone in the presence of a base (e.g., KOH) to produce dehydrozingerone.[17]

  • Aldol Condensation: Dehydrozingerone is then reacted with various aldehydes via a cross-aldol condensation to introduce the desired alkyl side chain. This step can yield both dehydroshogaols and dehydrogingerols.[2][17]

  • Formation of Shogaols: Subsequent chemical steps, such as hydrogenation followed by dehydration, can be used to convert the intermediates into the final this compound or paradol analogues.[2] For example, [n]-gingerols can be dehydrated using a mild acid like formic acid to yield [n]-shogaols.[17]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating multiple key cellular signaling pathways. Its electrophilic nature allows it to interact with cellular nucleophiles, particularly cysteine residues in proteins, leading to the regulation of various signaling cascades.

Nrf2/ARE Antioxidant Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1][18]

  • Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound, being a Michael acceptor, can covalently modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[12] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1).[1][4]

cluster_0 Cytoplasm cluster_1 Nucleus This compound [6]-Shogaol Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) This compound->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Transcription of Protective Genes (HO-1, NQO1) ARE->Genes

Figure 4: Activation of the Nrf2/ARE Pathway by this compound.
Anti-inflammatory and Apoptotic Pathways

This compound's anti-inflammatory and pro-apoptotic activities in cancer cells are mediated through the modulation of several interconnected pathways.[19][20]

  • NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), iNOS, and COX-2.[13][20]

  • STAT3 and MAPK Pathways: It has been shown to suppress the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) and modulate Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38), which are crucial for cancer cell proliferation and survival.[11][21]

  • PI3K/AKT/mTOR Pathway: this compound can directly bind to and inhibit Akt, a central node in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival while inhibiting apoptosis.[22][23]

  • Apoptosis Induction: By inhibiting pro-survival pathways and inducing cellular stress (e.g., ROS generation and ER stress), this compound promotes apoptosis, characterized by the activation of caspases (caspase-3, -8, -9) and cleavage of PARP.[24][25]

cluster_survival Pro-Survival / Pro-Inflammatory Pathways cluster_apoptosis Pro-Apoptotic Pathways This compound [6]-Shogaol AKT PI3K/AKT This compound->AKT Inhibits STAT3 STAT3 This compound->STAT3 Inhibits NFkB NF-κB This compound->NFkB Inhibits ROS ROS Generation This compound->ROS Induces Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation Inflammation Inflammation (COX-2, iNOS) NFkB->Inflammation Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 5: this compound's Modulation of Cancer Cell Signaling.

Conclusion

This compound, a characteristic pungent compound of dried ginger, represents a promising natural product for therapeutic development. Its formation from gingerol is well-understood, and its concentration can be significantly enhanced through controlled processing. The this compound scaffold has proven to be a versatile platform for the synthesis of novel derivatives with potentially improved pharmacological profiles. The compound's ability to modulate critical cellular signaling pathways, such as Nrf2, NF-κB, and PI3K/AKT, provides a molecular basis for its observed antioxidant, anti-inflammatory, and anticancer effects. This guide serves as a foundational resource for further research into the therapeutic applications of this compound and its analogues.

References

An In-depth Technical Guide to the Pungency and Sensory Characteristics of Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of shogaol, focusing on its quantitative pungency, detailed sensory profile, and the underlying molecular mechanisms of its perception. The document includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Quantitative Pungency of this compound

Shogaols are pungent compounds found primarily in dried or cooked ginger, formed through the dehydration of their precursor compounds, gingerols.[1][2] The most common and studied of these is[3]-shogaol. Its pungency has been quantified and compared to other well-known pungent molecules.

Scoville Heat Units (SHU)

The pungency of this compound is rated at approximately 160,000 on the Scoville scale, making it significantly hotter than its precursor,[3]-gingerol (60,000 SHU), and the pungent compound in black pepper, piperine (100,000 SHU).[1][2][4] However, it is about 100 times less pungent than capsaicin, the primary pungent constituent in chili peppers.[1] Some studies indicate that shogaols are, on average, about twice as pungent as gingerols.[5][6][7]

Table 1: Comparison of Pungency for Selected Compounds

Compound Chemical Source Scoville Heat Units (SHU)
Capsaicin Chili Peppers 16,000,000[1][2]
[3]-Shogaol Dried/Cooked Ginger 160,000 [1][2][4]
Piperine Black Pepper 100,000[1][2]

|[3]-Gingerol | Fresh Ginger | 60,000[1][2] |

Sensory Profile and Organoleptic Properties

This compound is a primary contributor to the characteristic sensory profile of processed ginger. While ginger's overall aroma is complex, involving volatile terpenes that impart spicy, fruity, and woody notes, this compound is central to its pungency.[8]

  • Primary Sensation: The dominant sensory attribute of this compound is a "very hot" and pungent sensation.[1]

  • Flavor Contribution: It imparts a distinct sweet-spicy taste that is characteristic of dried ginger.[8]

  • Context: In fresh ginger, the pungency is primarily due to gingerols. The dehydration process that occurs during drying or cooking converts these gingerols into shogaols, which intensifies the pungency and alters the overall flavor profile.[5][9]

Molecular Mechanism of Pungency Perception

The sensation of pungency from this compound is primarily mediated by the activation of a specific ion channel in nociceptive (pain-sensing) neurons.

Activation of the TRPV1 Channel

The principal molecular target for this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[10][11][12] This is the same receptor responsible for detecting noxious heat and the pungency of capsaicin.[13]

The activation mechanism involves several key steps:

  • Binding: [3]-Shogaol binds to a specific pocket within the TRPV1 channel, located between the transmembrane segments S4 and S5.[10]

  • Hydrogen Bonding: Like capsaicin,[3]-shogaol's vanilloid head group forms critical hydrogen bonds with two key amino acid residues in the channel: Threonine 551 (T551) and Glutamic Acid 571 (E571).[11]

  • Conformational Change: This binding event induces a conformational change in the TRPV1 channel, causing it to open.

  • Cation Influx: The open channel allows an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[14][15]

  • Depolarization and Signal Transduction: The influx of positive ions depolarizes the neuron, triggering an action potential. This electrical signal is then transmitted to the brain, where it is interpreted as a sensation of sharp, pungent heat.[15]

TRPV1_Activation_Pathway cluster_membrane Neuronal Membrane cluster_neuron Neuron Cytoplasm TRPV1 Extracellular TRPV1 Channel (Closed) Intracellular TRPV1_Open {Extracellular|TRPV1 Channel (Open)|Intracellular} TRPV1->TRPV1_Open Conformational Change This compound [6]-Shogaol This compound->TRPV1:int Binds to S4-S5 Linker Ca_out Ca²⁺ Ca_in Ca²⁺ Influx TRPV1_Open:ext->Ca_in Flows through channel pore Depolarization Membrane Depolarization Ca_in->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Sensation Brain Perceives Pungency/Heat ActionPotential->Sensation Signal Propagation

Fig 1. Signaling pathway for this compound-induced pungency via TRPV1 activation.

Experimental Protocols

This section details the methodologies used to quantify the pungency of this compound and elucidate its mechanism of action.

Pungency Assessment: Scoville Organoleptic Test

The Scoville scale is based on a subjective sensory evaluation known as the Scoville Organoleptic Test.[4][16]

Methodology:

  • Sample Preparation: A precise weight of dried, ground sample (e.g., ginger powder) or pure this compound is dissolved in alcohol to extract the pungent compounds.

  • Serial Dilution: The alcohol extract is then serially diluted in a sugar-water solution.

  • Sensory Panel: A panel of typically five trained tasters systematically samples the dilutions, starting with the most dilute.

  • Threshold Detection: The tasters identify the highest dilution at which a sensation of heat can still be detected.

  • SHU Calculation: The Scoville Heat Unit (SHU) rating is calculated based on this dilution factor. For example, a rating of 160,000 SHU indicates that the extract had to be diluted 160,000 times before the heat was undetectable.

Scoville_Workflow start Start prep Prepare Sample (e.g., Dried Ginger) start->prep extract Extract Pungent Compounds (Dissolve in Alcohol) prep->extract dilute Create Serial Dilutions in Sugar Water extract->dilute present Present Dilutions to Sensory Panel dilute->present detect Can Heat Be Detected? present->detect detect->present Yes (sample next higher dilution) record Record Highest Dilution (Threshold) detect->record No calculate Calculate Scoville Heat Units (SHU) record->calculate end_node End calculate->end_node

Fig 2. Experimental workflow for the Scoville Organoleptic Test.
Chemical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical method for accurately quantifying this compound concentrations in various matrices.[17][18][19]

Methodology:

  • Instrumentation: An HPLC system equipped with a UV or electrochemical detector.

  • Column: A reversed-phase C18 column is typically used (e.g., 150 x 4.6 mm, 5 µm pore size).[18]

  • Mobile Phase: A gradient of two solvents, such as water (A) and acetonitrile or methanol (B), is employed to separate the compounds. A typical gradient might start at 70% A and ramp to 100% B over 20-30 minutes.[18][19]

  • Detection: The eluting compounds are monitored at a specific wavelength, typically 230 nm or 280 nm, where shogaols exhibit strong absorbance.[19][20]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from injecting known concentrations of a pure this compound standard.[9][20]

In Vitro Assays for TRPV1 Activation

To confirm that this compound activates the TRPV1 channel, several in vitro functional assays are employed.

Methodology:

  • Cell Culture: A cell line that does not naturally express TRPV1 (e.g., HEK293 cells) is genetically engineered to express the channel. Alternatively, primary cultures of dorsal root ganglion (DRG) neurons, which naturally express high levels of TRPV1, are used.[12][21]

  • Compound Application: A known concentration of this compound is applied to the cultured cells.

  • Functional Readout (Two primary methods):

    • Calcium Imaging: Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). Upon this compound application, activation of TRPV1 leads to Ca²⁺ influx, causing a measurable increase in fluorescence intensity, which is captured by microscopy.[14][21] This method confirms channel opening and ion flux.

    • Patch-Clamp Electrophysiology: This technique provides a direct measure of ion channel activity. A microelectrode is sealed to the membrane of a single cell, allowing for the measurement of the electrical currents flowing through the TRPV1 channels as they open and close in response to this compound.[21]

  • Data Analysis: The magnitude of the calcium signal or the electrical current is quantified to determine the potency and efficacy of this compound as a TRPV1 agonist.

In_Vitro_Workflow cluster_methods Functional Readout Methods start Start culture Culture Cells Expressing TRPV1 (e.g., HEK293-TRPV1 or DRG Neurons) start->culture apply Apply [6]-Shogaol (Test Compound) culture->apply calcium Calcium Imaging (Load with fluorescent dye, measure fluorescence change) apply->calcium patch Patch-Clamp Electrophysiology (Measure ionic currents across cell membrane) apply->patch analyze Analyze Data (Quantify Ca²⁺ signal or current) calcium->analyze patch->analyze confirm Confirm TRPV1 Activation (Potency & Efficacy) analyze->confirm end_node End confirm->end_node

Fig 3. Workflow for in vitro validation of this compound's activity on the TRPV1 channel.

References

Shogaol Metabolism and Biotransformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shogaols, the characteristic pungent compounds found in dried ginger (Zingiber officinale), have garnered significant scientific interest for their diverse pharmacological activities.[1] Understanding the metabolic fate and biotransformation pathways of shogaols is crucial for elucidating their mechanisms of action, bioavailability, and potential therapeutic applications. This technical guide provides an in-depth overview of shogaol metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Core Metabolic Pathways of this compound

This compound undergoes extensive phase I and phase II metabolism, primarily in the liver and intestines, leading to a variety of metabolites.[2] The main biotransformation routes include reduction, oxidation, glucuronidation, sulfation, and conjugation with glutathione (mercapturic acid pathway).[2][3][4]

Phase I Metabolism: Reduction and Oxidation

Phase I reactions involve the modification of the this compound structure, primarily through reduction and oxidation. The α,β-unsaturated ketone moiety of this compound is a key target for these enzymatic reactions.[5]

  • Reduction: The double bond and the ketone group of this compound can be reduced to form metabolites such as 1-(4'-hydroxy-3'-methoxyphenyl)-4-decen-3-ol (M6), 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol (M9), and 1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one (M11).[3][6] These reactions are often catalyzed by aldo-keto reductases.[7] M9 and M11 have been identified as major metabolites in various cancer cell lines.[2][4]

  • Oxidation: Cytochrome P450 (CYP) enzymes are implicated in the oxidative metabolism of this compound.[3][7] This can lead to the formation of new oxidative metabolites like (1E, 4E)-1-(4'-hydroxy-3'-methoxyphenyl)-deca-1,4-dien-3-one (M14) and (E)-1-(4'-hydroxy-3'-methoxyphenyl)-dec-1-en-3-one (M15).[3]

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of this compound and its phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion.

  • Glucuronidation: This is a major metabolic pathway for shogaols, leading to the formation of glucuronide conjugates.[8][9] The primary enzyme responsible for this compound glucuronidation is UDP-glucuronosyltransferase 2B7 (UGT2B7).[3][10] This process predominantly occurs at the 4'-hydroxyl group, forming a mono-4′-O-glucuronide.[3]

  • Sulfation: this compound can also undergo sulfation to form sulfate conjugates.[9] However, in humans, glucuronide metabolites are generally found in higher concentrations than sulfate metabolites.[5][11]

  • Mercapturic Acid Pathway (Glutathione Conjugation): this compound's α,β-unsaturated ketone structure makes it susceptible to conjugation with glutathione (GSH).[5][12] This initial step is followed by enzymatic modifications to form cysteinylglycine, cysteine, and N-acetylcysteine conjugates, which are then excreted.[12][13] Thiol-conjugated metabolites, such as 5-cysteinyl-[5]-shogaol (M2) and 5-glutathionyl-[5]-shogaol (M13), are major products of this pathway.[2][4][12]

Quantitative Data on this compound Metabolism

Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of this compound and its metabolites from various studies.

Table 1: Pharmacokinetic Parameters of[5]-Shogaol and its Conjugates in Humans

AnalyteDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
Free[5]-Shogaol2.0 g ginger extract13.6 ± 6.911.3-[14]
[5]-Shogaol Glucuronide2.0 g ginger extract730 ± 5401--[14]
[5]-Shogaol Sulfate2.0 g ginger extract47 ± 351--[14]
[5]-Shogaol Conjugates2.0 g ginger150 ± 1201.1 ± 0.4<210.9 ± 13.0 (µg·hr/mL)[5][11]

Table 2: Pharmacokinetic Parameters of[5]-Shogaol Metabolites in Asthma Patients

AnalyteTmax (h)t1/2 (h)Reference
[5]-Shogaol Metabolites (M9, M11, M1, M2)<20.6 - 2.4[8][15]

Table 3: Kinetic Parameters of[5]-Shogaol Glucuronidation

SystemEnzymeCLint (mL/min/mg)Reference
Human Liver Microsomes (HLM)UGTs1.37 - 2.87[3][10]
Human Intestine Microsomes (HIM)UGTs0.67 - 0.85[3][10]
Recombinant UGT2B7UGT2B70.47 - 1.17[3][10]
Bioactivity of this compound Metabolites

Several metabolites of this compound have been shown to retain biological activity.

Table 4: In Vitro Bioactivity of[5]-Shogaol and its Metabolites

CompoundCell LineBioactivityIC50 (µM)Reference
[5]-ShogaolHCT-116 (Colon Cancer)Growth Inhibition18.20[16]
[5]-ShogaolH-1299 (Lung Cancer)Growth Inhibition17.90[16]
M2 (5-cysteinyl-[5]-shogaol)HCT-116 (Colon Cancer)Growth Inhibition24.43[16][17]
M2 (5-cysteinyl-[5]-shogaol)H-1299 (Lung Cancer)Growth Inhibition25.82[16][17]
M13 (5-glutathionyl-[5]-shogaol)HCT-116 (Colon Cancer)Growth Inhibition45.47[16][17]
M13 (5-glutathionyl-[5]-shogaol)H-1299 (Lung Cancer)Growth Inhibition47.77[16][17]
M14HCT-116 (Colon Cancer)Growth Inhibition3.22[3]
M15HCT-116 (Colon Cancer)Growth Inhibition43.02[3]
M14H-1299 (Lung Cancer)Growth Inhibition3.04[3]
M15H-1299 (Lung Cancer)Growth Inhibition41.59[3]

Experimental Protocols

In Vitro Metabolism of this compound Using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of this compound in liver microsomes.

1. Materials:

  • [5]-Shogaol

  • Pooled human liver microsomes (HLM) or other species' liver microsomes

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Inhibitors (optional, e.g., 1-aminobenzotriazole for CYPs, 18β-glycyrrhetinic acid for aldo-keto reductases)

  • Acetonitrile (ice-cold, with 2% acetic acid)

  • Dimethyl sulfoxide (DMSO)

2. Procedure:

  • Prepare a stock solution of[5]-shogaol in DMSO. The final DMSO concentration in the incubation mixture should not exceed 1% (v/v).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer

    • Liver microsomes (e.g., 0.1 mg/mL or 0.5 mg/mL final concentration)

    • NADPH-regenerating system

  • (Optional) For chemical inhibition studies, pre-incubate the microsomes with the inhibitor (e.g., 500 µM) for 20 minutes at 37°C.

  • Pre-incubate the reaction mixture for 5 minutes at 37°C in a water bath.

  • Initiate the reaction by adding the[5]-shogaol solution (e.g., 50 µM final concentration).

  • Incubate at 37°C for various time points (e.g., 0, 30, 45, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile with 2% acetic acid.

  • Vortex the mixture and centrifuge at 13,000 x g for 10 minutes to precipitate proteins.

  • Collect the supernatant for LC-MS analysis. Store at -20°C until analysis.

  • Include control incubations: without NADPH-regenerating system, without substrate, and without microsomes to ensure the reaction is enzyme- and NADPH-dependent.[6]

Sample Preparation for LC-MS Analysis of this compound and its Metabolites from Serum

This protocol details the extraction of this compound and its metabolites from serum for quantitative analysis.

1. Materials:

  • Serum samples

  • Internal standard (IS) solution

  • Methanol (MeOH)

  • Ethyl acetate

  • Methanol-ethyl acetate mixture (1:2 v/v)

  • β-glucuronidase (for analysis of glucuronide conjugates)

  • Sulfatase (for analysis of sulfate conjugates)

  • Sodium acetate buffer (NaOAc, 50 mM, pH 5.0)

2. Procedure for Free and Phase I Metabolites:

  • To 100 µL of serum, add 450 µL of water, 5 µL of IS, and 1 mL of MeOH. Vortex for 30 seconds.

  • Add 1.5 mL of ethyl acetate and vortex for another 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to a new tube.

  • Re-extract the pellet with 1.5 mL of the methanol-ethyl acetate mixture by sonicating for 10 minutes.

  • Centrifuge and combine the supernatant with the previous one.

  • Dry the combined extract under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of 80% MeOH for LC-MS analysis.[8]

3. Procedure for Glucuronide and Sulfate Conjugates:

  • For glucuronide conjugates, pre-incubate 100 µL of serum with β-glucuronidase (500 U) in NaOAc buffer for 2 hours at 37°C.

  • For sulfate conjugates, pre-incubate 100 µL of serum with sulfatase in NaOAc buffer for 2 hours at 37°C.

  • After incubation, proceed with the extraction procedure described in step 2.[8]

Visualizations

This compound Metabolism Pathways

Shogaol_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI PhaseII Phase II Metabolism This compound->PhaseII Reduction Reduction (Aldo-Keto Reductases) PhaseI->Reduction Oxidation Oxidation (CYP450s) PhaseI->Oxidation Glucuronidation Glucuronidation (UGT2B7) PhaseII->Glucuronidation Sulfation Sulfation PhaseII->Sulfation GSH_Conjugation Glutathione Conjugation (Mercapturic Acid Pathway) PhaseII->GSH_Conjugation Reduced_Metabolites Reduced Metabolites (M6, M9, M11) Reduction->Reduced_Metabolites Oxidized_Metabolites Oxidized Metabolites (M14, M15) Oxidation->Oxidized_Metabolites Glucuronide_Conj Glucuronide Conjugates Glucuronidation->Glucuronide_Conj Sulfate_Conj Sulfate Conjugates Sulfation->Sulfate_Conj Thiol_Conj Thiol Conjugates (M2, M13) GSH_Conjugation->Thiol_Conj Excretion Excretion Reduced_Metabolites->Excretion Oxidized_Metabolites->Excretion Glucuronide_Conj->Excretion Sulfate_Conj->Excretion Thiol_Conj->Excretion

Caption: Overview of this compound Metabolic Pathways.

Experimental Workflow for In Vitro this compound Metabolism

Experimental_Workflow Start Start Preparation Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) Start->Preparation PreIncubation Pre-incubate at 37°C (5 min) Preparation->PreIncubation Initiation Initiate Reaction (Add this compound) PreIncubation->Initiation Incubation Incubate at 37°C (Time Course) Initiation->Incubation Termination Terminate Reaction (Ice-cold Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Analysis Analyze Supernatant by LC-MS Centrifugation->Analysis End End Analysis->End

Caption: In Vitro this compound Metabolism Workflow.

References

Early Investigations into the Neuroprotective Effects of Shogaol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Shogaol, a primary bioactive compound derived from the dried rhizome of Zingiber officinale (ginger), has emerged as a promising candidate in the search for novel neuroprotective agents. Early preclinical investigations, encompassing both in-vitro and in-vivo models, have begun to elucidate the multifaceted mechanisms through which this compound confers protection against neuronal damage. These foundational studies highlight its potent anti-inflammatory and antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway and the concurrent inhibition of pro-inflammatory cascades such as Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This technical guide synthesizes the core findings from these initial studies, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the critical signaling pathways and workflows to provide a comprehensive resource for researchers and drug development professionals.

Core Neuroprotective Mechanisms

The neuroprotective capacity of this compound is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected signaling pathways involved in cellular stress, inflammation, and survival.

Anti-inflammatory and Antioxidant Properties

Inflammatory processes and oxidative stress in the central nervous system are key drivers of neurodegenerative diseases.[1] Microglial activation, while a necessary immune response, can become deleterious to neurons if overactivated, leading to the release of cytotoxic molecules.[1][2] Early studies demonstrated that 6-shogaol is a potent inhibitor of microglial activation.[1][3] It effectively reduces the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][3] This anti-inflammatory action is coupled with a strong antioxidant capacity, where this compound enhances the endogenous antioxidant defense systems of neural cells.[4][5]

Key Signaling Pathways

2.2.1 Nrf2/ARE Pathway Activation

A primary mechanism for this compound's antioxidant effect is the activation of the Nrf2/ARE signaling pathway, a master regulator of cellular defense against oxidative stress.[6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is understood to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[6][7] This leads to an increased synthesis of protective enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), bolstering the cell's ability to neutralize reactive oxygen species (ROS).[4][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound 6-Shogaol keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 inactivates Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Upregulation of Antioxidant Genes (HO-1, NQO1) are->genes

Fig. 1: this compound-mediated activation of the Nrf2/ARE pathway.

2.2.2 Inhibition of Pro-inflammatory Pathways (NF-κB, MAPK)

In response to inflammatory stimuli like lipopolysaccharide (LPS), signaling cascades involving NF-κB and MAPK are activated, leading to the transcription of pro-inflammatory genes.[1][3] this compound has been shown to exert its anti-inflammatory effects by intervening in these pathways. It downregulates the expression of key signaling molecules such as p38 MAPK and inhibits the activation of NF-κB.[1] This prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of its target genes, including iNOS, COX-2, TNF-α, and IL-1β.[1][3]

G stimulus Inflammatory Stimulus (e.g., LPS) mapk p38 MAPK Pathway stimulus->mapk nfkb_path NF-κB Pathway stimulus->nfkb_path This compound 6-Shogaol This compound->mapk inhibits This compound->nfkb_path inhibits nucleus Nucleus mapk->nucleus nfkb_path->nucleus genes Expression of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) nucleus->genes

Fig. 2: this compound's inhibition of pro-inflammatory signaling.

2.2.3 Modulation of Apoptotic and Survival Pathways (PI3K/Akt)

Beyond inflammation and oxidative stress, this compound influences cell survival and apoptosis. Studies have demonstrated its ability to modulate the PI3K/Akt/mTOR signaling pathway, a critical cascade for promoting cell survival.[8] In models of ischemia-reperfusion injury, this compound treatment led to a significant stimulation of this pathway.[8] This activation is associated with an increased expression of the anti-apoptotic protein Bcl-2 and a reduction in apoptotic cell counts, suggesting that this compound actively promotes neuronal survival in the face of ischemic insults.[5][8]

Preclinical Evidence: In-Vitro Studies

Initial investigations into this compound's neuroprotective potential relied on established in-vitro cell culture models to simulate specific aspects of neurodegeneration.

Models of Neuroinflammation and Oxidative Stress

To study anti-neuroinflammatory effects, researchers commonly use lipopolysaccharide (LPS)-stimulated microglial cell lines (e.g., BV-2) or primary microglia.[1][9] LPS, a component of gram-negative bacteria, induces a strong inflammatory response in these cells. For modeling oxidative stress, neuronal cell lines like the human neuroblastoma SH-SY5Y are exposed to agents such as hydrogen peroxide (H₂O₂) or the neurotoxic peptide β-amyloid.[5][10] These models allow for the direct assessment of this compound's ability to protect cells from inflammatory and oxidative damage.

Data Summary: In-Vitro Studies

The following table summarizes key quantitative findings from early in-vitro research.

Model SystemThis compound ConcentrationKey Quantitative FindingReference
LPS-stimulated primary microgliaNot specifiedInhibited NO production by 40.6% (12h), 32.9% (24h), and 34.2% (48h).[9]
H₂O₂-induced SH-SY5Y cells15.625 & 31.25 µg/mL (6GS*)Significantly reversed the H₂O₂-induced decrease in cell viability.[5]
H₂O₂-induced human melanocytesNot specifiedIncreased cell viability significantly after H₂O₂ exposure. Upregulated mRNA of HO-1 and protein of Nrf2.[6]
LPS-stimulated BV-2 & primary microglia10 µMEffectively inhibited microglial activation and the release of NO, PGE₂, IL-1β, and TNF-α.[1][3]
β-amyloid(25-35)-insulted IMR32 cellsEC₅₀ = 4.5 - 81 µMProtected human neuroblastoma cells from β-amyloid insult.[10]

*6GS: Phytosome-encapsulated extract enriched in 6-gingerol and 6-shogaol.

Experimental Protocol: Anti-inflammatory Assay in Microglia

Below is a representative protocol for assessing the anti-inflammatory effects of 6-shogaol using a BV-2 microglial cell line.

  • Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates for viability/NO assays or 6-well plates for protein/RNA analysis and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of 6-shogaol (e.g., 1-20 µM) or vehicle control for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) (e.g., 100 ng/mL) is added to the wells (excluding the negative control group) to induce an inflammatory response.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Nitric Oxide Measurement: The cell culture supernatant is collected. Nitrite concentration, an indicator of NO production, is measured using the Griess reagent.

  • Cell Viability: The remaining cells are assessed for viability using an MTT or similar assay to ensure this compound's effects are not due to cytotoxicity.

  • Molecular Analysis: For mechanistic studies, cells from parallel experiments are lysed to extract protein or RNA. Western blotting is used to measure levels of iNOS, COX-2, and phosphorylated p38 MAPK. RT-qPCR is used to measure mRNA levels of TNF-α and IL-1β.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed BV-2 Cells in Plates adhere Incubate Overnight (Adhesion) seed->adhere pretreat Pre-treat with 6-Shogaol/Vehicle adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate griess Griess Assay (NO Production) incubate->griess mtt MTT Assay (Cell Viability) incubate->mtt wb Western Blot (Protein Expression) incubate->wb qpcr RT-qPCR (Gene Expression) incubate->qpcr

Fig. 3: General workflow for an in-vitro neuroinflammation assay.

Preclinical Evidence: In-Vivo Studies

Following promising in-vitro results, investigations moved to animal models to assess this compound's neuroprotective efficacy in a complex physiological system.

Models of Cerebral Ischemia and Neuroinflammation

In-vivo studies often employ models that mimic human neurological conditions. Transient global ischemia, induced by temporary bilateral common carotid artery occlusion (BCCAO or 2VO), is used to model brain damage from cardiac arrest.[9] Middle cerebral artery occlusion (MCAO) is a common model for focal ischemic stroke.[8] To study systemic inflammation's impact on the brain, mice or rats are administered LPS intraperitoneally.[1][9] Other models include toxin-induced neurodegeneration (e.g., scopolamine for memory impairment) or maternal immune activation to study developmental impacts.[11][12]

Data Summary: In-Vivo Studies

The following table summarizes key quantitative findings from early in-vivo research.

Model SystemThis compound DoseKey Quantitative FindingReference
Transient global ischemia (mice)10.0 mg/kg (oral)Resulted in a 30.0% inhibition of hippocampal CA1 neuronal cell death.[9]
LPS-induced systemic inflammation (mice)5.0 & 20.0 mg/kg (oral)Reduced microglial activation in the cortex by 43.9% and 66.8%, respectively.[9]
Ischemia/Reperfusion (MCAO, rats)25 & 50 mg/kg (oral, 14 days)Significantly reduced cerebral infarct volume and brain edema. Increased Bcl-2 expression to ~100% at 50 mg/kg.[8]
Maternal Immune Activation (LPS, rats)10 mg/kg/day (oral, 5 days)Reversed LPS-induced increases in grooming/crossing behavior and improved short-term and long-term memory.[12]
Metals & High-Fat Diet (mice)2 & 12 mg/kgReduced expression of neuroinflammatory genes (TNF-α, IL-1β) and improved cognitive function.[13]
Scopolamine-induced memory loss (mice)400 mg/kg BW (RGE*)Successfully decreased malondialdehyde (MDA) levels in the brain and serum.[11]

*RGE: Red Ginger Extract containing 6-shogaol.

Experimental Protocol: Transient Global Ischemia Model

Below is a representative protocol for assessing the neuroprotective effects of 6-shogaol in a mouse model of transient global ischemia.

  • Animal Acclimatization: Male mice (e.g., C57BL/6) are acclimatized to the facility for at least one week.

  • Drug Administration: Mice are randomly assigned to groups. The treatment group receives 6-shogaol (e.g., 10 mg/kg) orally once daily for a set number of days prior to surgery. The control group receives the vehicle.

  • Induction of Ischemia: On the day of the experiment, mice are anesthetized. The bilateral common carotid arteries are exposed and occluded with microaneurysm clips for a specific duration (e.g., 20 minutes) to induce global cerebral ischemia.

  • Reperfusion: The clips are removed to allow blood flow to resume (reperfusion). The surgical incision is closed.

  • Post-operative Care: Animals are monitored during recovery.

  • Behavioral Testing: Several days post-surgery (e.g., day 3 or 5), cognitive function may be assessed using tests like the Y-maze or Morris water maze.

  • Sacrifice and Tissue Collection: At the end of the study period (e.g., day 7), mice are euthanized, and their brains are collected.

  • Histological and Molecular Analysis: Brain tissue is processed for analysis. Cresyl violet staining is used to quantify neuronal cell death in the hippocampus. Immunohistochemistry can be used to assess microglial activation (Iba1 staining) and apoptosis (TUNEL assay). Western blotting can quantify levels of inflammatory and apoptotic proteins.

G acclimate Acclimatize Mice admin Oral Administration (6-Shogaol or Vehicle) acclimate->admin surgery Anesthetize & Induce Ischemia (BCCAO) admin->surgery reperfuse Reperfusion surgery->reperfuse recover Post-operative Recovery reperfuse->recover behavior Behavioral Testing (e.g., Y-Maze) recover->behavior sacrifice Sacrifice & Brain Tissue Collection behavior->sacrifice analysis Histological & Molecular Analysis (Cresyl Violet, IHC, Western Blot) sacrifice->analysis

Fig. 4: General workflow for an in-vivo cerebral ischemia study.

Conclusion and Future Directions

Early investigations have firmly established 6-shogaol as a compound with significant neuroprotective potential. The foundational evidence consistently demonstrates its ability to mitigate neuroinflammation and oxidative stress through the modulation of critical signaling pathways, including Nrf2/ARE, NF-κB, and PI3K/Akt. The efficacy observed in both in-vitro and diverse in-vivo models of neuronal injury and neurodegeneration underscores its promise.

However, this early research also paves the way for critical future inquiries. Further studies are required to fully elucidate this compound's specific molecular targets and to optimize its therapeutic window. Investigations into its bioavailability, metabolism, and ability to cross the blood-brain barrier are essential for clinical translation. The development of advanced formulations, such as the phytosome encapsulation technology already being explored[5], may prove crucial in enhancing its efficacy. As the field progresses, bridging these foundational preclinical findings with more complex disease models and eventually, human clinical trials will be the definitive step in harnessing this compound's potential as a therapeutic agent for neurodegenerative diseases.

References

Physicochemical Characteristics of Shogaol Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shogaols, the characteristic pungent constituents of dried ginger (Zingiber officinale), have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds are derived from gingerols during storage or through heat-induced dehydration. The α,β-unsaturated ketone moiety in the shogaol structure is crucial for much of their biological activity. To enhance their therapeutic potential and overcome limitations such as poor stability and bioavailability, various this compound analogues have been synthesized and investigated. This technical guide provides a comprehensive overview of the physicochemical characteristics of different this compound analogues, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.

Physicochemical Properties of this compound Analogues

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. Key parameters such as solubility, lipophilicity (logP), and the ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the available quantitative data for various this compound analogues.

Table 1: Solubility of this compound Analogues

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited efficacy. The solubility of this compound and its analogues is generally low in aqueous solutions and is pH-dependent.

CompoundSolvent/MediumTemperature (°C)SolubilityReference
[1]-Shogaol Water3721.39 ± 2.53 µg/mL[2]
PBS (pH 1.2)3726.42 ± 1.84 µg/mL[2]
PBS (pH 7.4)3724.76 ± 3.01 µg/mL[2]
Ethanol:PBS (1:3, pH 7.2)Not Specified~0.25 mg/mL
DMSONot Specified~20 mg/mL
[3]-Shogaol Not SpecifiedNot SpecifiedData Not Available
[4]-Shogaol Not SpecifiedNot SpecifiedData Not Available
This compound Thiophene Compounds (STCs) DMSONot SpecifiedSoluble[5]
Table 2: Lipophilicity (logP) of this compound Analogues

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, influences a drug's ability to cross biological membranes.

CompoundMethodlogPReference
[1]-Shogaol Predicted (XlogP)3.8[5]
[3]-Shogaol PredictedHigher than[1]-shogaol
[4]-Shogaol PredictedHigher than[3]-shogaol
This compound Thiophene Compound 5 (STC5) Predicted (XlogP)Not specified, but described as more lipophilic than[1]-shogaol[5]
Table 3: Ionization Constant (pKa) of this compound Analogues

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The phenolic hydroxyl group in shogaols is weakly acidic.

CompoundpKaMethodReference
[1]-Shogaol ~10Potentiometric Titration (General for phenols)
Other this compound Analogues Not SpecifiedNot SpecifiedData Not Available

Note: Specific experimental pKa values for this compound and its analogues are not widely reported. The value for[1]-shogaol is an approximation based on the typical pKa of phenolic compounds.

Table 4: Stability of this compound Analogues

The stability of this compound analogues is a critical factor for their development as therapeutic agents.[1]-Shogaol, for instance, is known to be unstable at room temperature.[6] The stability is influenced by factors such as pH and temperature.

CompoundConditionStability ProfileReference
[1]-Shogaol Room TemperatureUnstable[5][6]
Aqueous solution (pH 1, 37°C)Undergoes reversible dehydration and hydration with[1]-gingerol[7]
Aqueous solution (pH 4, 37°C)Relatively stable[3]
Aqueous solution (pH 7.4, 37°C)Relatively stable, with insignificant interconversion to[1]-gingerol[7]
This compound Thiophene Compounds (STCs) Liver Microsomes (Human, Rat, Mouse)More metabolically stable than[1]-shogaol[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of this compound analogues.

Synthesis of this compound Thiophene Analogues (STCs)

This protocol describes a general method for synthesizing this compound analogues where the alkyl side chain is replaced by a thiophene moiety.[5]

Workflow for the Synthesis of this compound Thiophene Analogues

G cluster_reactants Reactants vanillylacetone Vanillylacetone reaction Aldol Condensation vanillylacetone->reaction thiophene_aldehyde Thiophene Aldehyde Derivative thiophene_aldehyde->reaction catalyst Proline-Proline Dipeptide Catalyst catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction extraction Extraction with Diethyl Ether reaction->extraction purification Column Chromatography (Silica Gel) extraction->purification stc This compound Thiophene Compound (STC) purification->stc G compound Excess amount of This compound Analogue incubation Incubate with shaking (e.g., 37°C for 72h) compound->incubation solvent Aqueous medium (e.g., Water, PBS) solvent->incubation centrifugation Centrifuge to separate undissolved solid incubation->centrifugation supernatant Collect supernatant centrifugation->supernatant hplc Quantify concentration by HPLC supernatant->hplc solubility Solubility Value hplc->solubility G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analogue Keap1 Keap1 This compound->Keap1 Inactivates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Response Cellular Protection Transcription->Response G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation DNA DNA NFκB->DNA Binds to This compound This compound Analogue This compound->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Transcription Inflammation Inflammation Transcription->Inflammation

References

Methodological & Application

High-Yield Extraction of Shogaol from Ginger: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shogaols, particularly 6-shogaol, are bioactive compounds derived from ginger (Zingiber officinale) that exhibit potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] Unlike gingerols, which are abundant in fresh ginger, shogaols are formed through dehydration during processing, such as drying or heating.[3] Maximizing the yield of shogaol is crucial for research and the development of nutraceuticals and pharmaceuticals. This document provides detailed protocols for high-yield extraction of this compound from ginger, a comparison of different methods, and insights into its biological activities.

Comparative Analysis of High-Yield Extraction Methods

Several advanced extraction techniques have been optimized to enhance the recovery of this compound from ginger. The choice of method can significantly impact the yield and purity of the final extract. Below is a summary of quantitative data from various high-yield extraction methods.

Extraction Method Solvent Key Parameters 6-Shogaol Yield Reference
Solvent Extraction (Optimized) 95% EthanolDrying: 80°C, Extraction: 80°C, pH 1~57 mg/g[4]
Microwave-Assisted Extraction (MAE) 87% Ethanol in waterTemperature: 100°C, Time: 5 min, Sample:Solvent: 0.431g:20mLNot explicitly quantified for 6-shogaol alone, but optimized for total gingerols and shogaols.[5]
Ionic Liquid-Based MAE [C₁₀MIM]Br (0.80 M)Temperature: 75°C, Time: 30 min, Power: 400 WTotal Yield (Gingerols & Shogaols): 0.716%[6]
Ultrasound-Assisted Extraction (UAE) 100% EthanolTemperature: 60°C, Time: 10 minNot explicitly quantified for 6-shogaol alone, but optimized for total gingerols and shogaols.[7]
High-Pressure Ultrasonic-Microwave-Assisted Extraction (HP-UMAE) Not specifiedMicrowave Power: 800 W, Ultrasonic Power: 1000 W, Temp: 100°C, Liquid:Solid: 55:14.32 mg/L[8]
Supercritical CO₂ Extraction (scCO₂) CO₂ with Ethanol co-solventPressure: 250 bar, Temperature: 50°C24.46 ± 3.41 mg/g extract (6-shogaol)[9]
Subcritical Water Extraction WaterPressure: 1500-1900 psi, Temperature: 190°C, Time: 10-15 minHigh yield and purity reported, but specific quantitative data is not provided in the abstract.[10]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction for High this compound Conversion

This protocol is based on the principle of converting gingerols to shogaols through heat and acidic conditions during the extraction process.[4][11]

Materials and Equipment:

  • Fresh ginger rhizomes

  • Convection oven

  • Grinder or blender

  • 95% Ethanol

  • Hydrochloric acid (HCl) to adjust pH

  • Reflux extraction setup (round bottom flask, condenser, heating mantle)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification[4]

Procedure:

  • Drying: Wash and slice fresh ginger rhizomes. Dry the slices in a convection oven at 80°C until brittle.[4]

  • Milling: Grind the dried ginger slices into a fine powder.

  • Extraction Solvent Preparation: Prepare a 95% ethanol solution and adjust the pH to 1 using HCl.[4]

  • Reflux Extraction:

    • Place the ginger powder in a round bottom flask.

    • Add the pH-adjusted 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Set up the reflux apparatus and heat the mixture to 80°C.

    • Maintain the reflux for 2 hours.[4]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Quantification: Analyze the 6-shogaol content in the extract using a validated HPLC method.[4]

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction in a shorter time.[5]

Materials and Equipment:

  • Dried ginger powder

  • 87% Ethanol in water

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

  • UHPLC-QToF-MS for analysis[5]

Procedure:

  • Sample Preparation: Place 0.431 g of dried ginger powder into the microwave extraction vessel.[5]

  • Solvent Addition: Add 20 mL of 87% ethanol in water to the vessel.[5]

  • Microwave Extraction:

    • Set the extraction temperature to 100°C.[5]

    • Apply microwave irradiation for 5 minutes.[5]

  • Cooling and Filtration: Allow the vessel to cool and then filter the extract.

  • Concentration: Concentrate the extract using a rotary evaporator.

  • Analysis: Identify and quantify the this compound content using UHPLC-QToF-MS.[5]

Visualizing Workflows and Pathways

Experimental Workflow: Optimized Solvent Extraction

G start Fresh Ginger Rhizomes drying Drying at 80°C start->drying milling Milling to Powder drying->milling extraction Reflux Extraction (95% Ethanol, pH 1, 80°C) milling->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration analysis HPLC Analysis concentration->analysis end High-Shogaol Extract analysis->end

Caption: Optimized solvent extraction workflow for high this compound yield.

Signaling Pathway: Anti-inflammatory Action of this compound

Shogaols exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[1][12]

G cluster_stimulus Inflammatory Stimulus cluster_cell Cell Inflammatory_Stimuli e.g., LPS, Cytokines IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits by sequestration in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Induces transcription of

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Signaling Pathway: Anticancer Mechanism of this compound

6-shogaol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of pathways like the Akt/mTOR signaling cascade.[2]

G This compound 6-Shogaol Akt Akt This compound->Akt Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Growth_Factors Growth Factors Growth_Factors->PI3K Activates

Caption: Modulation of the Akt/mTOR signaling pathway by 6-shogaol.

Conclusion

The selection of an appropriate extraction method is paramount for obtaining high yields of this compound from ginger. The optimized solvent extraction method, which leverages the conversion of gingerols to shogaols, offers a remarkably high yield. For faster extraction times, advanced methods like MAE and UAE are excellent alternatives. The provided protocols offer a starting point for researchers to develop and optimize their own high-yield this compound extraction processes for further investigation into the promising therapeutic applications of this potent bioactive compound.

References

Application Note: A Robust Protocol for the Chemical Synthesis of-Shogaol

Application Note: A Robust Protocol for the Chemical Synthesis of[1]-Shogaol

Audience: Researchers, scientists, and drug development professionals.

Introduction

[1]-Shogaol is a prominent bioactive compound found in the rhizome of ginger (Zingiber officinale), particularly in its dried or heat-treated forms.[2] It is formed through the dehydration of its precursor,[1]-gingerol.[2][3] This vanilloid exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a compound of significant interest in medicinal chemistry and drug development.[1][2] While extraction from natural sources is a common method to obtain[1]-shogaol, chemical synthesis offers a controlled and scalable approach to produce this molecule and its analogues for further research and development.[2] This application note provides a detailed protocol for the chemical synthesis of[1]-shogaol, primarily focusing on a convergent synthesis strategy involving an aldol condensation reaction. An alternative method via the dehydration of[1]-gingerol is also briefly discussed.

Synthesis Strategy Overview

The primary synthetic route detailed here involves a cross-aldol condensation between dehydrozingerone and a suitable aldehyde.[4] This method provides a reliable pathway to the shogaol backbone. Dehydrozingerone itself can be synthesized from vanillin, a readily available starting material.[4]

An alternative and straightforward method is the direct dehydration of[1]-gingerol, which can be isolated from ginger or synthesized separately.[2][5] This approach is particularly useful when[1]-gingerol is readily available.

Experimental Protocols

Method 1: Synthesis via Cross-Aldol Condensation

This method involves two main stages: the synthesis of dehydrozingerone from vanillin and the subsequent aldol condensation to form[1]-shogaol.

Stage 1: Synthesis of Dehydrozingerone from Vanillin

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in acetone.

  • Condensation: Cool the solution in an ice bath and add a solution of sodium hydroxide while stirring. Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield dehydrozingerone. A reported yield for this step is approximately 89%.[4]

Stage 2: Synthesis of[1]-Shogaol via Aldol Condensation

  • Reaction Setup: Dissolve dehydrozingerone in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to 0 °C.[4]

  • Ylide Formation: Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise to the solution to form the enolate.[4]

  • Aldol Condensation: To the resulting solution, add hexanal dropwise and allow the reaction to proceed at the same temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to afford[1]-shogaol.[2]

Method 2: Synthesis via Dehydration of[1]-Gingerol

  • Reaction Setup: Dissolve[1]-gingerol in acetone at room temperature.[2]

  • Dehydration: Add formic acid dropwise to the solution and stir for approximately 15 minutes.[2]

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and neutralize with a saturated sodium bicarbonate solution.[2]

  • Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.[2] An approximate yield of 85% has been reported for the dehydration of [n]-gingerols to [n]-shogaols using HCl/K2CO3.[4][5]

Data Presentation

The following table summarizes the reported yields for the synthesis of[1]-shogaol and its precursor.

Reaction Step Starting Material(s) Product Reported Yield (%) Reference
Dehydrozingerone SynthesisVanillin, AcetoneDehydrozingerone89%[4]
Aldol CondensationDehydrozingerone, Hexanal[1]-Shogaol6-15% (as minor product)[4]
Dehydration[1]-Gingerol[1]-Shogaol~85%[4][5]

Visualizations

Diagram 1: Synthetic Workflow for[1]-Shogaol via Aldol Condensation

Synthesis_WorkflowWorkflow for the Chemical Synthesis of [6]-Shogaolcluster_stage1Stage 1: Dehydrozingerone Synthesiscluster_stage2Stage 2: [6]-Shogaol SynthesisvanillinVanillin & AcetonecondensationAldol Condensation(NaOH, RT)vanillin->condensationworkup1Acidic Work-up &Extractioncondensation->workup1purification1Column Chromatographyworkup1->purification1dehydrozingeroneDehydrozingeronepurification1->dehydrozingeronedehydrozingerone_inputDehydrozingerone & HexanalaldolCross-Aldol Condensation(LiHMDS, 0°C)dehydrozingerone_input->aldolworkup2Aqueous Work-up &Extractionaldol->workup2purification2Column Chromatographyworkup2->purification2This compound[6]-Shogaolpurification2->this compound

Caption: A flowchart illustrating the two-stage synthesis of[1]-shogaol from vanillin.

Diagram 2: Alternative Synthesis of[1]-Shogaol via Dehydration

Dehydration_WorkflowDehydration of [6]-Gingerol to [6]-Shogaolgingerol[6]-Gingerol in AcetonedehydrationDehydration(Formic Acid, RT)gingerol->dehydrationneutralizationNeutralization(NaHCO3)dehydration->neutralizationextractionExtraction & Dryingneutralization->extractionpurificationColumn Chromatographyextraction->purificationThis compound[6]-Shogaolpurification->this compound

Caption: A schematic of the single-step conversion of[1]-gingerol to[1]-shogaol.

Conclusion

The presented protocols offer reliable methods for the chemical synthesis of[1]-shogaol, a valuable natural product with significant therapeutic potential. The choice between the convergent synthesis from vanillin and the dehydration of[1]-gingerol will depend on the availability of starting materials and the desired scale of production. These detailed procedures provide a solid foundation for researchers to produce[1]-shogaol for further investigation into its biological activities and for the development of novel therapeutic agents.

Application Note: HPLC Quantification of-Shogaol in Plant Extracts

Application Note: HPLC Quantification of[1]-Shogaol in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction [1]-Shogaol is a pungent bioactive compound found primarily in the dried rhizome of ginger (Zingiber officinale). It is formed through the dehydration of its corresponding gingerol,[1]-gingerol, during processing or storage.[1][2] Interest in[1]-shogaol has grown due to its potent anti-inflammatory and anti-cancer properties, which are reported to be more powerful than those of[1]-gingerol.[2][3] Accurate and precise quantification of[1]-shogaol in plant extracts is crucial for the quality control of herbal products, standardization of extracts for clinical trials, and furthering pharmacological research. This application note provides a detailed protocol for the quantification of[1]-shogaol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle This method utilizes RP-HPLC to separate[1]-shogaol from other components in the plant extract matrix. The separation is achieved on a nonpolar stationary phase (C18 column) with a polar mobile phase, typically a mixture of acetonitrile and water.[4] Compounds are separated based on their hydrophobicity; more nonpolar compounds like shogaol are retained longer on the column. Quantification is performed by comparing the peak area of[1]-shogaol in the sample chromatogram to a calibration curve generated from standards of known concentrations.[3] UV detection is commonly set at approximately 280-282 nm, where shogaols exhibit strong absorbance.[5][6]

Experimental Protocols

Sample Preparation: Extraction of[1]-Shogaol from Ginger Rhizome

This protocol describes a general procedure for extracting this compound from dried ginger powder. The yield of[1]-shogaol can be significantly influenced by both drying and extraction temperatures, with higher temperatures promoting the conversion of[1]-gingerol to[1]-shogaol.[2]

a) Materials and Reagents:

  • Dried ginger rhizome powder

  • Methanol or Ethanol (HPLC grade)[4]

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

b) Procedure:

  • Drying: To maximize this compound content, fresh ginger rhizomes can be sliced and dried in a convection oven at 60-80°C.[2] For routine analysis, commercially available dried ginger powder can be used.

  • Extraction: Weigh approximately 0.5 g of dried ginger powder and place it into a suitable vessel. Add 15 mL of the extraction solvent (e.g., 95% ethanol or methanol).[2][7]

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).[7]

  • Centrifugation: Centrifuge the resulting mixture at approximately 2500 rpm for 25 minutes to pellet the solid plant material.[7]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[7] If the concentration is expected to be high, the sample may be diluted with the mobile phase.

Standard Preparation

a) Materials and Reagents:

  • [1]-Shogaol reference standard (≥95% purity)

  • Methanol or Acetonitrile (HPLC grade)

b) Procedure:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the[1]-shogaol reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards. A typical concentration range for the calibration curve is 1-50 µg/mL.[3][5] Store stock and working solutions at -20°C to -35°C when not in use.[8]

HPLC Instrumentation and Conditions

The following table outlines typical HPLC conditions for the analysis of[1]-shogaol. Optimization may be required depending on the specific instrument, column, and sample matrix.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series, Shimadzu LC-20A, or equivalent with UV/PDA detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][6]
Mobile Phase Gradient or isocratic elution with Acetonitrile (A) and Water (B), often with 0.1% acid (formic, acetic, or phosphoric acid)[3][5][9]
Gradient Example 0-10 min, 40% A; 10-40 min, 40%→90% A; 40-45 min, 90%→100% A[9]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10-20 µL[5][9]
Column Temperature 25-30°C[5][9]
Detection UV/PDA Detector set at 282 nm[5][6]
Run Time 25-40 minutes, depending on the elution program[5][8]

Visualizations

GFigure 1: General Experimental Workflow for this compound Quantificationcluster_prepSample Preparationcluster_analysisHPLC Analysiscluster_quantQuantificationAPlant Material(e.g., Ginger Rhizome)BDrying(e.g., 80°C Oven)A->BCGrinding to PowderB->CDSolvent Extraction(Ethanol/Methanol + Sonication)C->DECentrifugation &Filtration (0.45 µm)D->EFHPLC InjectionE->FGChromatographic Separation(C18 Column)F->GHUV Detection(~282 nm)G->HIData AcquisitionH->IJPeak IntegrationI->JLCalculate Concentration(mg/g)J->LKCalibration Curve(Standard Solutions)K->LGFigure 2: Chemical Conversion of [6]-Gingerol to [6]-ShogaolA[6]-GingerolB[6]-Shogaol + H₂OA->BDehydration(Heat or Acidic Conditions)

Application Notes and Protocols for In Vitro Cell Viability Assays Using Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shogaols, a series of pungent compounds found in the rhizome of ginger (Zingiber officinale), have garnered significant interest in cancer research due to their potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] Notably, 6-shogaol and 8-shogaol have demonstrated considerable cytotoxicity against cancer cells, often with greater efficacy than their precursor, gingerol.[3] The anticancer mechanisms of shogaols are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[1][4]

These application notes provide a comprehensive overview of the in vitro effects of shogaol on cancer cell viability, supported by detailed experimental protocols and a summary of quantitative data. The information presented is intended to guide researchers in designing and executing experiments to evaluate the anticancer properties of this compound.

Data Presentation

Quantitative Analysis of this compound's Effect on Cancer Cell Viability

The following tables summarize the half-maximal inhibitory concentration (IC50) values of 6-shogaol and 8-shogaol in various cancer cell lines, as well as the induction of apoptosis following treatment. This data provides a quantitative measure of this compound's potency and its ability to trigger programmed cell death.

Table 1: IC50 Values of 6-Shogaol in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HT1080FibrosarcomaNot Specified52.8[5]
A549Lung Carcinoma4829.6[5]
MDA-MB-231Breast Cancer4822.1[5]
SW480Colon AdenocarcinomaNot Specified~20[6]
SW620Colon AdenocarcinomaNot Specified~20[6]
Caco2Colorectal Adenocarcinoma4886.63[7]
HCT116Colorectal Carcinoma4845.25[7]
IshikawaEndometrial Carcinoma2424.91[2]
MB49Murine Bladder CancerNot Specified146.8[8]

Table 2: IC50 Values of 8-Shogaol in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HL-60Human Leukemia24~30[3]

Table 3: Induction of Apoptosis by this compound Treatment

This compound DerivativeCell LineConcentration (µM)Incubation Time (h)Percentage of Apoptotic Cells (Sub-G1)Reference
8-shogaolHL-6010Not Specified11.70%[3]
8-shogaolHL-6020Not Specified25.97%[3]
8-shogaolHL-6030Not Specified35.68%[3]
8-shogaolHL-6040Not Specified41.43%[3]
8-shogaolHL-6050Not Specified43.67%[3]
6-shogaolMCF-7254811% (Early Apoptosis)[9]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer. The diagrams below illustrate the key pathways affected by this compound treatment.

Shogaol_Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Viability and Apoptosis Assays cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Shogaol_Treatment Treatment with this compound (Varying Concentrations and Durations) Cell_Culture->Shogaol_Treatment MTT_Assay MTT Assay (Cell Viability) Shogaol_Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Shogaol_Treatment->LDH_Assay Annexin_V_PI Annexin V/PI Staining (Apoptosis Analysis) Shogaol_Treatment->Annexin_V_PI Western_Blot Western Blot (Protein Expression) Shogaol_Treatment->Western_Blot ROS_Detection ROS Detection Assay Shogaol_Treatment->ROS_Detection

Caption: General experimental workflow for investigating the in vitro effects of this compound.

Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt inhibits mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates _4EBP1 4E-BP1 mTOR->_4EBP1 activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation

Caption: this compound inhibits the Akt/mTOR signaling pathway.

STAT3_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 inhibits cSrc c-Src This compound->cSrc inhibits STAT3 STAT3 JAK2->STAT3 cSrc->STAT3 STAT3_p p-STAT3 STAT3->STAT3_p Nucleus Nucleus STAT3_p->Nucleus Gene_Expression Gene Expression (Bcl-2, Bcl-xL, Survivin) Nucleus->Gene_Expression MAPK_Pathway This compound This compound ROS ROS Production This compound->ROS JNK JNK ROS->JNK activates p38 p38 MAPK ROS->p38 activates ERK ERK ROS->ERK activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Notch_Pathway This compound This compound Notch1 Cleaved Notch1 This compound->Notch1 reduces expression Hes1 Hes1 Notch1->Hes1 activates CyclinD1 Cyclin D1 Notch1->CyclinD1 activates Proliferation Cell Proliferation Hes1->Proliferation CyclinD1->Proliferation

References

Application Notes and Protocols for In Vivo Studies of Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to investigate the in vivo effects of shogaol, a bioactive compound found in ginger. This document includes summaries of quantitative data, detailed experimental protocols for key models of inflammation, neuroprotection, and cancer, and visualizations of relevant signaling pathways.

I. Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on this compound, providing a comparative overview of its effects across different animal models.

Table 1: Anti-inflammatory Effects of this compound
Animal ModelSpeciesThis compound Dosage & AdministrationTreatment DurationKey FindingsReference
Mono-arthritisRat6.2 mg/kg, oral28 daysReduced edema swelling volume, lymphocyte and monocyte infiltration.
TPA-induced Skin InflammationMouse1 and 2.5 µmol, topicalSingle applicationReduction of iNOS and COX-2 expression.
Passive Cutaneous Anaphylaxis (PCA)Rat1 and 5 mg/kg, oralSingle doseReduction of DNP-HAS-induced PCA.
Freund's Complete Adjuvant (FCA)-induced ArthritisRat50, 100, and 200 mg/kg (as a 6-shogaol-rich fraction), oral16 days (from day 12 to 28 post-induction)Significant improvement in paw withdrawal threshold and latency.[1]
Table 2: Neuroprotective Effects of this compound
Animal ModelSpeciesThis compound Dosage & AdministrationTreatment DurationKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)Mouse5 and 20 mg/kg, oral7 days (pretreatment)Significant reduction of brain infarct volume, malondialdehyde (MDA), and reactive oxygen species (ROS) production.
Experimental Autoimmune Encephalomyelitis (EAE)MouseNot specifiedNot specifiedReduced astrogliosis and microglial activation; suppressed TNF-α expression.
Transient Global IschemiaNot specifiedNot specifiedNot specifiedSignificant neuroprotective effects via inhibition of microglia.[2]
Parkinson's Disease Model (MPP+)Rat0.001 and 0.01 µmol/L (intracerebral)Single doseIncreased the number of TH-IR neurons and suppressed TNF-α and NO levels.[3]
Table 3: Anti-Cancer Effects of this compound
Animal Model (Cancer Type)SpeciesThis compound Dosage & AdministrationTreatment DurationKey FindingsReference
Prostate Cancer (Allograft)Mouse50 and 100 mg/kg, i.p.Not specifiedSignificant tumor growth inhibitory activity.[4][5]
Non-Small Cell Lung Cancer (Xenograft)Mouse10 and 40 mg/kg, i.p.Not specifiedSignificantly retarded xenograft tumor growth.[6]
Cervical Cancer (Xenograft)MouseNot specifiedNot specifiedSignificantly inhibited tumor growth and cell proliferation in tumor tissues.[7]
Oral Squamous Cell Carcinoma (DMBA-induced)HamsterNot specified, oralNot specifiedAttenuated inflammation and cell proliferative response.[3]
Ulcerative Colitis-associated Colorectal CancerMouse15 mg/kg (in nanoparticles), oral7 daysAlleviated colitis symptoms and accelerated wound repair.[8]
Table 4: Pharmacokinetic Parameters of this compound in Animal Models
SpeciesDosage & AdministrationCmaxTmaxAUC (0-t)t1/2Reference
Rat400 mg/kg ginger extract (17.2 mg/kg 6-shogaol), oral214.4 ± 40.7 µg/L0.7 ± 0.3 h545.3 ± 95.7 µg/L·h3.9 ± 1.2 h[7]
Rat3 mg/kg, intravenousNot specifiedNot specifiedNot specifiedNot specified[9]
Rat30 mg/kg, oralNot specifiedNot specifiedNot specifiedNot specified[9]
Mouse100 mg/kg (in micelles), oralIncreased by 3.2-fold compared to free this compoundNot specifiedNot specifiedNot specified[10]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Monoarthritis in Rats

Objective: To induce a localized, chronic inflammatory response in the knee joint of rats to evaluate the anti-inflammatory potential of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • 6-shogaol

  • Vehicle (e.g., peanut oil)

  • Insulin syringes (29G)

  • Isoflurane for anesthesia

  • Calipers for measuring joint diameter

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Induction of Monoarthritis:

    • Anesthetize the rats using isoflurane.

    • Inject 20 µL of CFA into the tibio-tarsal joint of the left hind paw.[11]

    • A successful injection will induce a sustained inflammatory response.

  • This compound Administration:

    • Prepare a solution of 6-shogaol in the chosen vehicle (e.g., 6.2 mg/kg in 0.2 ml peanut oil).

    • Administer the this compound solution or vehicle (for the control group) daily via oral gavage, starting from the day of CFA injection, for 28 days.

  • Assessment of Inflammation:

    • Measure the circumference of the knee joint daily using calipers to assess swelling.

    • At the end of the study (day 28), euthanize the animals and collect synovial fluid for leukocyte count and differential analysis.

    • Collect the knee joint for histological analysis to assess cartilage integrity.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Mice

Objective: To induce focal cerebral ischemia to model stroke and assess the neuroprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (9 weeks old, 30-35g)

  • 6-shogaol

  • Vehicle for oral administration

  • Isoflurane for anesthesia

  • Heating pad to maintain body temperature

  • Surgical instruments for microsurgery

  • Nylon monofilament (6-0) with a blunted tip

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • This compound Pre-treatment:

    • Administer 6-shogaol (5 or 20 mg/kg) or vehicle orally to the mice once daily for 7 consecutive days prior to MCAO induction.

  • MCAO Surgery:

    • Anesthetize the mouse with isoflurane and maintain its body temperature at 37°C.[6]

    • Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

    • Ligate the distal end of the ECA.

    • Introduce a 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[6][12]

    • Induce ischemia for 1 hour.[12]

  • Reperfusion and Recovery:

    • After 1 hour of occlusion, withdraw the filament to allow for reperfusion.[12]

    • Suture the incision and allow the mouse to recover.

  • Neurological and Behavioral Assessment:

    • 24 hours after reperfusion, assess neurological deficit scores and perform behavioral tests.

  • Infarct Volume Measurement:

    • Euthanize the mice and perfuse the brains.

    • Slice the brain and stain with 2% TTC to visualize the infarct area (the non-stained region).[12]

    • Quantify the infarct volume using image analysis software.

Protocol 3: Prostate Cancer Xenograft Model in Mice

Objective: To establish a tumor xenograft model to evaluate the anti-cancer efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Prostate cancer cells (e.g., HMVP2)[4]

  • Matrigel

  • 6-shogaol

  • Vehicle for intraperitoneal (i.p.) injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest prostate cancer cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare a solution of 6-shogaol for i.p. injection.

    • Administer 6-shogaol (e.g., 50 or 100 mg/kg) or vehicle to the respective groups according to the desired treatment schedule.[5]

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for signaling pathway proteins.[6]

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways affected by this compound treatment.

Materials:

  • Tissue samples from this compound-treated and control animals

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Homogenize the tissue samples in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

III. Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation animal_model Select Animal Model disease_induction Induce Disease Model animal_model->disease_induction shogaol_prep Prepare this compound Formulation treatment Administer this compound shogaol_prep->treatment disease_induction->treatment monitoring Monitor Animals treatment->monitoring tissue_collection Collect Tissues/Samples monitoring->tissue_collection biochemical_analysis Biochemical Assays tissue_collection->biochemical_analysis histology Histological Analysis tissue_collection->histology data_analysis Analyze Data biochemical_analysis->data_analysis histology->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General experimental workflow for in vivo this compound studies.

NFkB_pathway cluster_nucleus Nucleus This compound This compound ikb_kinase IKK This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to nfkb_n NF-κB gene_expression Pro-inflammatory Gene Expression gene_expression_n Pro-inflammatory Gene Expression nfkb_n->gene_expression_n

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K_Akt_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival & Proliferation mtor->cell_survival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

STAT3_pathway cluster_nucleus Nucleus This compound This compound jak JAK This compound->jak Inhibits stat3_p p-STAT3 jak->stat3_p Phosphorylates stat3 STAT3 nucleus Nucleus stat3_p->nucleus Translocates to stat3_p_n p-STAT3 gene_expression Target Gene Expression (e.g., Cyclin D1, Survivin) gene_expression_n Target Gene Expression (e.g., Cyclin D1, Survivin) stat3_p_n->gene_expression_n

Caption: this compound inhibits the STAT3 signaling pathway.

References

Application of Shogaol in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[1]-Shogaol, a bioactive compound derived from the dried rhizome of ginger (Zingiber officinale), has garnered significant attention in the scientific community for its therapeutic potential in a range of diseases, including neurodegenerative disorders.[2][3][4] Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function, often accompanied by oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[5][6][7] Preclinical studies have demonstrated that[1]-shogaol exhibits potent anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further investigation in the context of these debilitating conditions.[2][4][8] Notably,[1]-shogaol has been found to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent.[9][10]

This document provides detailed application notes on the mechanisms of action of[1]-shogaol in neurodegenerative disease models and protocols for key experiments to evaluate its efficacy.

Mechanisms of Action

[1]-Shogaol exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating neuroinflammation and oxidative stress.

Anti-Neuroinflammatory Effects

Neuroinflammation, largely mediated by the activation of microglial cells, is a key pathological feature of many neurodegenerative diseases.[11][12] Activated microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which can be detrimental to neurons.[11][12][13]

[1]-Shogaol has been shown to effectively suppress microglial activation.[11][12] It inhibits the production of these inflammatory molecules by modulating key signaling pathways:

  • Inhibition of NF-κB and p38 MAPK Pathways: [1]-Shogaol downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[11][12][14]

  • Activation of PPAR-γ: It can also activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[15][16] Activation of PPAR-γ can, in turn, inhibit the NF-κB pathway.[15]

Antioxidant and Cytoprotective Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and apoptosis, a hallmark of neurodegenerative diseases.[2][5]

[1]-Shogaol demonstrates significant antioxidant activity through the following mechanisms:

  • Activation of the Nrf2-ARE Pathway: [1]-Shogaol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[17][18] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione.[17]

  • Upregulation of Neurotrophic Factors: In response to oxidative stress,[1]-shogaol has been shown to upregulate the expression of several neurotrophic factors in astrocytes, such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF).[5][19] These factors promote neuronal survival and function.

Anti-Amyloidogenic Properties

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, is a central event in the pathogenesis of several neurodegenerative disorders.[8][20] Emerging evidence suggests that[1]-shogaol may interfere with this process. Studies have shown that[1]-shogaol can inhibit the aggregation of Aβ plaques and reduce Aβ-induced neurotoxicity.[8][20]

Data Presentation

In Vitro Studies on the Effects of[1]-Shogaol
Cell LineInducing Agent[1]-Shogaol ConcentrationObserved EffectsReference
BV-2 MicrogliaLipopolysaccharide (LPS)1-10 µMInhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production. Downregulation of iNOS and COX-2. Inhibition of NF-κB and p38 MAPK activation. Activation of PPAR-γ.[11][14][15][16]
Primary Cortical Neuron-Glia CultureLipopolysaccharide (LPS)Not specifiedSuppression of microglial activation.[11][12]
Rat Mesencephalic CellsMPP+0.001 and 0.01 µMIncreased number of tyrosine hydroxylase-immunoreactive (TH-IR) neurons. Suppression of TNF-α and NO levels.[21]
PC12 CellsOxidative StressNot specifiedUpregulation of phase II antioxidant enzymes (glutathione, HO-1, NQO1). Activation of Nrf2 translocation.[17]
Human AstrocytesHydrogen Peroxide (H2O2)Not specifiedUpregulation of NGF, GDNF, and BDNF. Inhibition of apoptotic proteins (Bax, caspase-3).[5]
SH-SY5Y Neuroblastoma CellsHydrogen Peroxide (H2O2)15.625 and 31.25 µg/mLImproved cell viability, reduced ROS and MDA levels, enhanced antioxidant enzyme activities (SOD, CAT, GSH-Px), and reduced TNF-α and caspase-3 levels.[2][22]
In Vivo Studies on the Effects of[1]-Shogaol
Animal ModelDisease Induction[1]-Shogaol Dosage & RouteKey FindingsReference
C57/BL MiceMPTP (Parkinson's Model)10 mg/kg/day, p.o.Reversal of motor coordination deficits and bradykinesia. Protection of dopaminergic neurons in the substantia nigra and striatum. Inhibition of microglial activation and reduction of TNF-α, NO, iNOS, and COX-2.[21][23]
C57BL/6J MiceProteus mirabilis (Parkinson's Model)10 mg/kg, gavageImproved motor function and reduced dopaminergic neuronal death. Suppressed intestinal barrier disruption and neuroinflammation.[24][25]
MiceTransient Global Ischemia1, 3, and 6 mg/kgSignificant neuroprotective effects via inhibition of microglia.[14]
MiceScopolamine or Aβ-induced DementiaNot specifiedImproved cognitive function. Reduced inflammatory mediators and increased NGF and synaptic proteins in the hippocampus.[26][27]
EAE MiceMOG35-55 peptide (Multiple Sclerosis Model)5 mg/kg/day, p.o.Alleviation of clinical signs, reduced demyelination, astrogliosis, and microglial activation. Suppression of TNF-α expression.[28][29]
RatsRotenone (Parkinson's Model)10 and 20 mg/kgReduced levels of MAO-B, oxidative stress, and pro-inflammatory markers. Improved neuronal structure.[4]
MiceTraumatic Brain Injury (TBI)10, 20, and 30 mg/kg, i.p.Attenuated anxiety/depression-like behaviors. Reduced MDA, TNF-α, and IL-1β levels. Increased BDNF levels.[3]

Experimental Protocols

Protocol 1: In Vitro Microglial Activation Assay

This protocol is designed to assess the anti-inflammatory effects of[1]-shogaol on lipopolysaccharide (LPS)-stimulated microglial cells.[30][31]

1. Cell Culture: a. Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. b. Seed cells in 96-well plates for viability and NO assays, or larger plates for protein and RNA extraction.

2. Treatment: a. Pre-treat the microglial cells with various concentrations of[1]-shogaol (e.g., 1, 5, 10 µM) for 1 hour. b. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no shogaol) and an LPS-only control group.

3. Assessment of Inflammatory Mediators: a. Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. b. ELISA: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the culture medium using commercially available ELISA kits.[31]

4. Western Blot Analysis: a. Lyse the cells and determine protein concentration. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against iNOS, COX-2, phospho-NF-κB, phospho-p38 MAPK, and PPAR-γ. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control. d. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

5. Immunofluorescence: a. Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100. b. Incubate with primary antibodies against microglial markers (e.g., Iba1) or transcription factors (e.g., NF-κB p65) to assess cell morphology and nuclear translocation.[32] c. Incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.

Protocol 2: In Vivo MPTP-Induced Parkinson's Disease Model

This protocol describes the induction of Parkinson's-like pathology in mice using MPTP and the evaluation of the neuroprotective effects of[1]-shogaol.[21][23]

1. Animals and Treatment: a. Use male C57BL/6 mice. b. Administer[1]-shogaol (e.g., 10 mg/kg) or vehicle orally (p.o.) for a specified number of days (e.g., 3 days) prior to MPTP administration and continue throughout the experiment. c. Induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP (e.g., 30 mg/kg) for 5 consecutive days.

2. Behavioral Testing: a. Seven days after the last MPTP injection, perform behavioral tests to assess motor function. b. Rotarod Test: To evaluate motor coordination and balance. c. Pole Test: To measure bradykinesia.

3. Immunohistochemistry: a. Euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. b. Collect the brains and prepare coronal sections of the substantia nigra pars compacta (SNpc) and striatum. c. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and their fibers. d. Stain for microglial (e.g., Iba1 or MAC-1) and astrocyte (e.g., GFAP) markers to assess neuroinflammation. e. Quantify the number of TH-positive cells in the SNpc and the density of TH-positive fibers in the striatum.

4. Neurochemical Analysis: a. Dissect the striatum and measure the levels of dopamine and its metabolites using HPLC. b. Measure the levels of inflammatory markers (TNF-α, NO, iNOS, COX-2) in brain tissue homogenates using ELISA or RT-PCR.[21][23]

Protocol 3: Morris Water Maze for Cognitive Assessment

The Morris Water Maze (MWM) is a widely used test to assess hippocampal-dependent spatial learning and memory in rodent models of dementia.[33][34]

1. Apparatus: a. A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. b. A hidden platform submerged 1-2 cm below the water surface. c. Visual cues are placed around the room.

2. Experimental Procedure: a. Acquisition Phase (4-5 days): i. Four trials per day. ii. In each trial, the mouse is released from one of four starting positions and allowed to swim and find the hidden platform. iii. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it. iv. The mouse is allowed to remain on the platform for 15-30 seconds. v. Record the escape latency (time to find the platform) and path length using a video tracking system. b. Probe Trial (24 hours after the last acquisition trial): i. The platform is removed from the pool. ii. The mouse is allowed to swim freely for 60 seconds. iii. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

3.[1]-Shogaol Administration: a. Administer[1]-shogaol or vehicle to the animal model of dementia (e.g., Aβ-infused or scopolamine-treated mice) for a specified period before and/or during the MWM testing.

Visualizations

Signaling Pathways and Experimental Workflows

shogaol_anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB PPARg PPAR-γ PPARg_nuc PPAR-γ PPARg->PPARg_nuc Translocation This compound [6]-Shogaol This compound->p38_MAPK Inhibits This compound->IKK Inhibits This compound->PPARg Activates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nuc->Pro_inflammatory_genes Upregulates PPARg_nuc->NFkB_nuc Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

shogaol_antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound [6]-Shogaol This compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1, GST) ARE->Antioxidant_genes Upregulates

Caption: this compound's antioxidant signaling pathway.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture BV-2 Microglial Cells seed Seed Cells into Multi-well Plates culture->seed pretreat Pre-treat with [6]-Shogaol (1 hr) seed->pretreat stimulate Stimulate with LPS (24 hr) pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa western Western Blot (iNOS, COX-2, NF-κB) stimulate->western if_stain Immunofluorescence (Iba1, NF-κB) stimulate->if_stain

Caption: In vitro microglial activation assay workflow.

in_vivo_workflow cluster_treatment Treatment Phase cluster_testing Testing Phase (Day 12+) cluster_analysis Post-mortem Analysis shogaol_admin [6]-Shogaol Administration (p.o.) mptp_admin MPTP Injection (i.p.) (5 days) shogaol_admin->mptp_admin behavior Behavioral Tests (Rotarod, Pole Test) mptp_admin->behavior tissue Brain Tissue Collection behavior->tissue ihc Immunohistochemistry (TH, Iba1) tissue->ihc hplc HPLC (Dopamine) tissue->hplc

Caption: In vivo Parkinson's disease model workflow.

Conclusion

[1]-Shogaol has emerged as a promising natural compound in the field of neurodegenerative disease research. Its ability to cross the blood-brain barrier and modulate multiple key pathological pathways, including neuroinflammation and oxidative stress, underscores its therapeutic potential.[9][10] The data from both in vitro and in vivo studies provide a strong rationale for its further development as a neuroprotective agent.[11][21] The protocols outlined here offer a framework for researchers to investigate and validate the efficacy of[1]-shogaol and related compounds. Future research should focus on elucidating the precise molecular targets of[1]-shogaol and transitioning these promising preclinical findings into well-designed clinical trials to assess its safety and efficacy in patients with neurodegenerative diseases.

References

Application Notes and Protocols: Investigating the Anti-Cancer Properties of Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the anti-cancer efficacy of shogaol, a bioactive compound found in ginger. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a starting point for in-vitro and in-vivo investigations.

Introduction to this compound's Anti-Cancer Activity

Shogaols, particularly 6-shogaol, are pungent constituents of ginger that have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Numerous studies have shown that this compound can inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress metastasis.[1][3][4] Its anti-cancer effects are attributed to its ability to modulate multiple cellular signaling pathways implicated in tumorigenesis, including the PI3K/Akt/mTOR, STAT3, NF-κB, and MAPK pathways.[5][6][7] Notably, this compound has shown selectivity for cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for further pre-clinical and clinical development.[1]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeThis compound DerivativeIC50 (µM)Exposure Time (h)Citation
T47DBreast Cancer6-shogaol0.5 ± 0.1Not Specified[1]
MDA-MB-231Breast Cancer6-shogaol22.148[8]
MCF-7Breast CancerNot Specified1.68 ± 0.36 µg/mLNot Specified[9]
NCI-H1650Non-Small Cell Lung Cancer6-shogaol~10-2048-96[10]
A549Lung Carcinoma6-shogaol29.648[8]
HT1080Fibrosarcoma6-shogaol52.8Not Specified[8]
SW480Colon Cancer6-shogaol~2048[11]
SW620Colon Cancer6-shogaol~2048[11]
KG-1aLeukemiaThis compound2.99 ± 0.01 µg/mLNot Specified
HL-60Leukemia8-shogaol~3024
YD-10BOral Squamous Cell Carcinoma6-shogaolNot SpecifiedNot Specified[6]
Ca9-22Oral Squamous Cell Carcinoma6-shogaolNot SpecifiedNot Specified[6]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Cancer ModelThis compound DerivativeDosageAdministration RouteTreatment DurationTumor Volume ReductionCitation
NCI-H1650 Xenograft (NSCLC)6-shogaol10 and 40 mg/kgIntraperitonealNot SpecifiedSignificant reduction[10][12]
U937 Xenograft (Histiocytic Lymphoma)6-shogaolNot SpecifiedNot SpecifiedNot SpecifiedSignificant inhibition[1]
Liver Cancer Xenograft6-shogaolNot SpecifiedNot SpecifiedNot SpecifiedSignificant interference[1]
Human Colon Tumor Xenograft6-shogaol15 mg/kgIntraperitoneal30 daysSignificant inhibition[1]
SMMC-7721 Xenograft (Hepatocellular Carcinoma)6-shogaol10 and 50 mg/kgIntraperitoneal28 daysSignificantly smaller tumors[13]
AGS Tumor Xenograft (Gastric Cancer)8-shogaol30 and 60 mg/kgIntraperitonealTwice weeklySignificant inhibition[14][15]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is mediated through its interaction with several critical signaling pathways that regulate cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often hyperactivated in cancer.[6] this compound has been shown to inhibit this pathway by directly binding to Akt1/2, thereby preventing its phosphorylation and activation.[10][12][16] This leads to the downstream inhibition of mTOR and other effectors, ultimately resulting in decreased cell proliferation and induction of apoptosis.[6]

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream cluster_downstream Downstream Effects This compound This compound Akt Akt1/2 This compound->Akt Inhibits mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b PI3K PI3K PI3K->Akt Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis STAT3_Pathway cluster_upstream Upstream Kinases This compound This compound JAK2 JAK2 This compound->JAK2 cSrc c-Src This compound->cSrc pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits STAT3 STAT3 JAK2->STAT3 cSrc->STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Gene (Cyclin D1, Survivin) Nucleus->TargetGenes Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation MMP9 MMP-9 Nucleus->MMP9 Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation A Cell Viability Screening (MTT Assay) B Apoptosis Analysis (Annexin V/PI) A->B Confirm Apoptotic Induction C Metastasis Assays (Wound Healing, Transwell) A->C Assess Anti-Metastatic Potential D Mechanism of Action (Western Blot) B->D Elucidate Apoptotic Pathway C->D Investigate Anti-Metastatic Mechanism E Xenograft Tumor Model D->E Validate In Vivo Efficacy F Tumor Growth Inhibition E->F Measure Anti-Tumor Effect G Immunohistochemistry (Ki-67, TUNEL) F->G Confirm Cellular Effects in Tumors

References

Shogaol: A Promising Therapeutic Agent in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Shogaols, a series of pungent compounds found in dried ginger (Zingiber officinale), have garnered significant scientific interest for their potent anti-inflammatory properties.[1][2][3] This document provides a comprehensive overview of the therapeutic potential of shogaol, with a focus on 6-shogaol and 8-shogaol, in various inflammatory disease models. It is intended to serve as a practical guide for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and a visual representation of the key signaling pathways involved in this compound's anti-inflammatory effects.

Data Presentation: Efficacy of this compound in Inflammatory Models

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound DerivativeConcentration(s)Measured ParameterResult
RAW 264.7 MacrophagesLipopolysaccharide (LPS)6-shogaol2, 10, 20 µMNitric Oxide (NO) ProductionSignificant inhibition at all concentrations[2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)6-shogaol2, 10, 20 µMTNF-α ProductionSignificant inhibition at all concentrations[2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)6-shogaol2, 10, 20 µMIL-1β ProductionSignificant inhibition at all concentrations[2]
BV2 MicrogliaLipopolysaccharide (LPS)6-shogaolConcentration-dependentTNF-α, IL-1β, IL-6, PGE2 ProductionConcentration-dependent inhibition[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)6-shogaol10, 30 µMAdhesion of THP-1 cellsSignificant reduction, with 30 µM completely blocking adhesion under flow conditions[5]
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-α (10 ng/ml), IL-1β (5 ng/ml)6-shogaol30 µMAdhesion of THP-1 cellsAlmost complete blockade of adhesion[5]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelDisease ModelThis compound DerivativeDosage and AdministrationMeasured ParameterResult
Sprague-Dawley RatsComplete Freund's Adjuvant (CFA)-induced monoarthritis in the knee6-shogaol6.2 mg/kg/day, oral gavage for 28 daysKnee swelling (edema)Significantly lower and unsustained swelling compared to control[1][3]
Sprague-Dawley RatsComplete Freund's Adjuvant (CFA)-induced monoarthritis in the knee6-shogaol6.2 mg/kg/day, oral gavage for 28 daysSoluble Vascular Cell Adhesion Molecule-1 (VCAM-1) in bloodSignificantly lower concentration compared to control[1][3]
BALB/c MiceDextran Sodium Sulfate (DSS)-induced colitis8-shogaol and 10-shogaol30 mg/kg/day, oral administration for two weeksDisease Activity Index (DAI)Significant improvement in clinical symptoms[6]
BALB/c MiceDextran Sodium Sulfate (DSS)-induced colitis8-shogaol and 10-shogaol30 mg/kg/day, oral administration for two weeksPro-inflammatory cytokine levelsEffective inhibition of inflammation[6]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa p-IκBα IkBa_NFkB->IkBa NFkB NF-κB (p65) IkBa_NFkB->NFkB releases Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkBa->Ubiquitin-Proteasome\nDegradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcribes

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 This compound This compound This compound->MAPKK inhibits Gene Inflammatory Gene Expression AP1->Gene activates

Figure 2: this compound's Modulation of the MAPK Signaling Pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound This compound->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 ARE->HO1 transcribes

Figure 3: this compound's Activation of the Nrf2/HO-1 Pathway.

NLRP3_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space LPS LPS pro_IL1b pro-IL-1β LPS->pro_IL1b primes ATP ATP NLRP3 NLRP3 ATP->NLRP3 activates IL1b IL-1β pro_IL1b->IL1b matures ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 cleaves pro-Caspase-1 Casp1->pro_IL1b cleaves This compound This compound This compound->Inflammasome inhibits assembly Inflammation Inflammation IL1b->Inflammation

Figure 4: this compound's Inhibition of the NLRP3 Inflammasome.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the anti-inflammatory effects of this compound.

In Vitro Assays

1. Inhibition of Inflammatory Mediators in Macrophages (RAW 264.7)

  • Objective: To determine the effect of this compound on the production of inflammatory mediators such as NO, TNF-α, and IL-1β in LPS-stimulated macrophages.[2]

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (6-shogaol)

    • Griess Reagent for NO measurement

    • ELISA kits for TNF-α and IL-1β

  • Protocol:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.[7]

    • Treatment: Pre-treat the cells with various concentrations of 6-shogaol (e.g., 2, 10, 20 µM) for 1 hour.[2]

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.[7][8]

    • Supernatant Collection: After incubation, collect the cell culture supernatants.

    • NO Measurement: Determine the concentration of nitrite in the supernatant using the Griess reagent as an indicator of NO production.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Cell Viability: Perform an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.[7]

2. Leukocyte-Endothelial Cell Adhesion Assay (HUVECs)

  • Objective: To evaluate the effect of this compound on the adhesion of leukocytes (e.g., THP-1 cells) to activated endothelial cells.[5][9]

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • THP-1 monocytic cell line

    • RPMI-1640 medium

    • This compound (6-shogaol)

    • Inflammatory stimuli (LPS, TNF-α, or IL-1β)

    • Fluorescent dye (e.g., CellTracker Green)

  • Protocol:

    • HUVEC Culture: Culture HUVECs to confluence in 96-well plates.

    • Treatment and Activation: Pre-treat the confluent HUVEC monolayer with different concentrations of 6-shogaol for 30 minutes. Then, activate the HUVECs with an inflammatory stimulus (e.g., 1 µg/mL LPS, 10 ng/mL TNF-α, or 5 ng/mL IL-1β) for 24 hours.[5][9]

    • THP-1 Cell Labeling: Label THP-1 cells with a fluorescent dye according to the manufacturer's protocol.

    • Co-culture: Add the fluorescently labeled THP-1 cells (e.g., 100,000 cells per well) to the HUVEC monolayer and allow them to adhere for a specified time (e.g., 1 hour) under static or flow conditions.[5]

    • Washing: Gently wash the wells to remove non-adherent THP-1 cells.

    • Quantification: Measure the fluorescence intensity using a plate reader to quantify the number of adherent THP-1 cells.

In Vivo Models

1. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

  • Objective: To assess the anti-arthritic and anti-inflammatory effects of this compound in a rat model of chronic inflammation.[1][3][10]

  • Materials:

    • Sprague-Dawley or Wistar rats

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • This compound (6-shogaol)

    • Vehicle (e.g., peanut oil)

    • Calipers for measuring joint diameter/paw volume

  • Protocol:

    • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Induction of Arthritis: Induce monoarthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL of 10 mg/mL heat-killed M. tuberculosis) into the base of the tail or into the footpad of a rear paw.[10][11]

    • Treatment: Administer 6-shogaol (e.g., 6.2 mg/kg) or vehicle daily via oral gavage, starting one day before or on the day of CFA injection and continuing for the duration of the study (e.g., 28 days).[1][3]

    • Assessment of Arthritis:

      • Paw Edema: Measure the paw volume or diameter of the inflamed joint at regular intervals using a plethysmometer or calipers.

      • Arthritis Score: Visually score the severity of arthritis in each paw based on erythema and swelling.

    • Biochemical Analysis: At the end of the study, collect blood samples to measure systemic inflammatory markers like VCAM-1.[1][3]

    • Histopathology: Euthanize the animals and collect the arthritic joints for histological analysis to assess cartilage and bone erosion, and inflammatory cell infiltration.[1]

2. Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

  • Objective: To investigate the therapeutic potential of this compound in a mouse model of inflammatory bowel disease.[6][12]

  • Materials:

    • BALB/c or C57BL/6 mice

    • Dextran Sodium Sulfate (DSS)

    • This compound (e.g., 8-shogaol, 10-shogaol)

    • Vehicle

  • Protocol:

    • Induction of Colitis: Induce colitis by administering DSS (e.g., 3-5% w/v) in the drinking water for a period of 5-8 days. For a chronic model, this can be repeated in cycles.[6][12][13]

    • Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage throughout the DSS administration period.[6]

    • Monitoring of Disease Activity:

      • Body Weight: Record the body weight of each mouse daily.

      • Disease Activity Index (DAI): Score the mice daily for weight loss, stool consistency, and the presence of blood in the stool.[13]

    • Post-mortem Analysis:

      • Colon Length: At the end of the experiment, euthanize the mice and measure the length of the colon.

      • Histopathology: Collect colon tissue for histological examination to assess inflammation, ulceration, and tissue damage.

      • Cytokine Analysis: Analyze the expression of pro-inflammatory cytokines in the colon tissue.[6]

Conclusion

The presented data and protocols underscore the significant potential of this compound as a therapeutic agent for inflammatory diseases. Its ability to modulate multiple key signaling pathways, thereby reducing the production of inflammatory mediators and ameliorating disease symptoms in preclinical models, makes it a compelling candidate for further investigation and drug development. The detailed methodologies provided herein are intended to facilitate and standardize future research in this promising area.

References

Application Notes and Protocols: Shogaol Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of shogaol, a bioactive compound found in ginger, on various cancer cell lines. The following sections offer comprehensive methodologies for cell culture, this compound treatment, and subsequent analysis of its biological effects, including cytotoxicity, apoptosis induction, and impact on key cellular signaling pathways.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines, with varying concentrations and treatment durations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Cell LineCancer TypeThis compound TypeIC50 Value (µM)Treatment Duration (hours)Reference
NCI-H1650Non-Small Cell Lung Cancer[1]-Shogaol~2024-48[2]
NCI-H520Non-Small Cell Lung Cancer[1]-Shogaol~2024[2]
A549Lung Carcinoma[1]-Shogaol29.648[3]
A549Non-Small Cell Lung Cancer[1]-Shogaol6224[4]
H-1299Human Lung Cancer[1]-Shogaol~8Not Specified[5]
MDA-MB-231Breast Cancer[1]-Shogaol22.148[3]
HT1080Fibrosarcoma[1]-Shogaol52.824[3]
HCT-116Human Colon Cancer[1]-Shogaol~8Not Specified[5]
SW480Colorectal Adenocarcinoma[1]-Shogaol~20Not Specified[6]
SW620Colorectal Adenocarcinoma[1]-Shogaol~20Not Specified[6]
HT-29Colorectal Cancer[1]-Shogaol~60Not Specified[3]
HepG2Hepatoma[1]-ShogaolNot Specified24[7][8]
HL-60Human Leukemia[9]-ShogaolNot SpecifiedNot Specified[9]
Vascular Smooth Muscle CellsNot Applicable[1]-Shogaol2.7Not Specified[10]

Experimental Protocols

General Cell Culture and this compound Preparation

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231, HCT-116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • [1]-Shogaol (or other this compound derivatives)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

  • Cell culture flasks, plates, and other necessary sterile plasticware

Protocol:

  • Cell Culture Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Preparation of this compound Stock Solution: Dissolve[1]-shogaol in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution in aliquots at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM)[6]. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[2][3]

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[3][8]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[3][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.[2]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins involved in key signaling pathways.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, STAT3, p-STAT3, cleaved caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treating cells with this compound for the desired time (e.g., 12 or 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagrams below illustrate the proposed mechanisms of action.

Shogaol_Signaling_Pathways This compound [6]-Shogaol Akt Akt This compound->Akt Inhibits Kinase Activity STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation MAPKs MAPKs (JNK, p38, ERK) This compound->MAPKs Activates Notch Notch Signaling This compound->Notch Downregulates ROS ROS Production This compound->ROS Induces Autophagy Autophagy This compound->Autophagy Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces EGFR EGFR PI3K PI3K EGFR->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->STAT3 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation STAT3->Proliferation MAPKs->Apoptosis Notch->Proliferation ROS->Apoptosis

Caption: this compound's multifaceted impact on key cancer signaling pathways.

This diagram illustrates that[1]-shogaol can inhibit the pro-survival Akt and STAT3 pathways, which are often downstream of growth factor receptors like EGFR.[2] It can also induce apoptosis through the activation of MAPK signaling and the production of reactive oxygen species (ROS).[12] Furthermore, this compound has been shown to induce autophagy and cell cycle arrest, and down-regulate the Notch signaling pathway.[13]

General Experimental Workflow for this compound Treatment

The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cancer cells.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plates) Start->Seeding Treatment This compound Treatment (Varying Concentrations & Durations) Seeding->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical experimental workflow for this compound studies.

References

Application Notes and Protocols for the Isolation of Specific Shogaol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation of specific shogaol isomers—6-shogaol, 8-shogaol, and 10-shogaol—from ginger (Zingiber officinale) rhizomes. The protocols are designed to yield high-purity isomers suitable for research and drug development purposes.

Introduction

Shogaols are a group of pungent bioactive compounds found in ginger, formed from the dehydration of gingerols during drying or processing. The most abundant this compound is 6-shogaol, followed by 8-shogaol and 10-shogaol. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The isolation of specific this compound isomers is crucial for elucidating their individual biological functions and for the development of targeted therapeutics. This document outlines effective chromatographic techniques for their separation and purification.

Section 1: Extraction of Crude this compound-Enriched Oleoresin

Prior to isomer-specific isolation, a crude oleoresin enriched in shogaols must be prepared from dried ginger rhizomes. Thermal processing is key to converting gingerols into shogaols.

Protocol 1: Preparation of this compound-Enriched Ginger Oleoresin

  • Drying: Fresh ginger rhizomes are washed, sliced, and dried. Hot air drying is effective for converting gingerols to shogaols. A study showed that hot air drying at 150°C for 6 hours significantly increases the content of 6-, 8-, and 10-shogaol[1].

  • Grinding: The dried ginger slices are ground into a fine powder.

  • Extraction:

    • The ginger powder is extracted with 95% ethanol at an elevated temperature (e.g., 80°C) to maximize this compound content.

    • The resulting extract is filtered and the solvent is evaporated under reduced pressure to yield the crude oleoresin.

Section 2: Preparative Isolation of this compound Isomers

Two primary methods are presented for the preparative isolation of this compound isomers: Flash High-Speed Counter-Current Chromatography (FHSCCC) for larger scale separation including 6-shogaol, and a combination of Semi-Preparative HPLC and Size-Exclusion Chromatography for isolating 8-shogaol and 10-shogaol.

Application Note 1: Large-Scale Isolation of 6-Shogaol via Flash High-Speed Counter-Current Chromatography (FHSCCC)

This method is suitable for obtaining gram-scale quantities of major ginger compounds, including 6-shogaol.

Experimental Protocol

Instrumentation:

  • Flash High-Speed Counter-Current Chromatograph with a large volume column (e.g., 1200 mL).

Solvent System:

  • A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is used. A common ratio is (3:2:2:3, v/v). The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

Procedure:

  • Sample Loading: 5 g of the crude ginger oleoresin is dissolved in a suitable volume of the two-phase solvent system.

  • Chromatographic Separation: A stepwise elution is performed. Initially, the lower phase of n-hexane-ethyl acetate-methanol-water (3:2:2:3, v/v) is used, followed by a switch to a more polar lower phase, such as n-hexane-ethyl acetate-methanol-water (3:2:6:5, v/v), to elute the more retained compounds[2].

  • Fraction Collection: Fractions are collected based on the detector response (e.g., UV absorbance).

  • Purity Analysis: The purity of the collected fractions is determined by analytical HPLC.

Quantitative Data Summary

CompoundYield from 5g Crude ExtractPurity (%)
6-Gingerol1.96 g98.3%
8-Gingerol0.33 g97.8%
6-Shogaol 0.64 g 98.8%
10-Gingerol0.57 g98.2%

Data adapted from a study on FHSCCC separation of ginger compounds[2].

Experimental Workflow for FHSCCC Isolation

FHSCCC_Workflow Start Crude Ginger Oleoresin Dissolve Dissolve in Two-Phase Solvent Start->Dissolve Load Load onto FHSCCC Column Dissolve->Load Elute1 Stepwise Elution 1 (Lower Phase 1) Load->Elute1 Elute2 Stepwise Elution 2 (Lower Phase 2) Elute1->Elute2 Collect Fraction Collection Elute2->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze End Pure 6-Shogaol Analyze->End

Caption: Workflow for the isolation of 6-shogaol using FHSCCC.

Application Note 2: Isolation of 8-Shogaol and 10-Shogaol using Semi-Preparative HPLC and Size-Exclusion Chromatography

This protocol is designed for the specific isolation of the less abundant 8-shogaol and 10-shogaol isomers.

Experimental Protocol

Part 1: Initial Fractionation by Silica Gel Column Chromatography

  • A large glass column is packed with silica gel (60-140 mesh).

  • The crude ginger oleoresin is loaded onto the column.

  • A step gradient elution from 100% hexane to 100% ethyl acetate is performed to fractionate the oleoresin.

  • Fractions are monitored by analytical HPLC or mass spectrometry to identify those rich in shogaols.

Part 2: Semi-Preparative Reversed-Phase HPLC

Instrumentation:

  • Semi-preparative HPLC system with a UV-Vis detector.

  • Column: Agilent Eclipse XDB-C18 (250 mm × 9.4 mm i.d., 5 µm).

Mobile Phase:

  • A linear gradient of acetonitrile in water with 1.0% formic acid. The gradient runs from 50% to 90% acetonitrile over 20 minutes[3].

  • Flow rate: 5 mL/min.

Procedure:

  • The this compound-rich fraction from the silica gel chromatography is dissolved in methanol.

  • The solution is injected onto the semi-preparative HPLC system.

  • Fractions corresponding to the peaks of 8-shogaol and 10-shogaol are collected.

Part 3: Final Purification by Sephadex LH-20 Column Chromatography

  • A column (e.g., 25 cm × 5 cm) is packed with Sephadex LH-20.

  • The collected fractions of 8-shogaol and 10-shogaol from the HPLC are concentrated and loaded onto the Sephadex column.

  • Elution with methanol is performed to remove any remaining impurities.

  • The purity of the final products is confirmed by analytical HPLC, with expected purities greater than 97.5%[3].

Quantitative Data Summary

CompoundPurity after Final Purification
8-Shogaol > 97.5%
10-Shogaol > 97.5%

Data based on a published isolation protocol[3].

Experimental Workflow for 8- and 10-Shogaol Isolation

Shogaol_Isolation_Workflow Start Crude Ginger Oleoresin Silica Silica Gel Column Chromatography Start->Silica ShogaolFraction This compound-Rich Fraction Silica->ShogaolFraction PrepHPLC Semi-Preparative Reversed-Phase HPLC ShogaolFraction->PrepHPLC Fractions Collect 8- and 10-Shogaol Fractions PrepHPLC->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex End Pure 8- and 10-Shogaol Sephadex->End

Caption: Workflow for isolating 8- and 10-shogaol.

Section 3: Signaling Pathways Modulated by this compound Isomers

The isolated this compound isomers can be used to study their effects on various cellular signaling pathways. Below are diagrams illustrating some of the key pathways modulated by 6-, 8-, and 10-shogaol.

6-Shogaol Signaling Pathways

G6_Shogaol_Signaling cluster_stat STAT3 Pathway cluster_mapk MAPK Pathway cluster_notch Notch Pathway This compound 6-Shogaol STAT3 STAT3 This compound->STAT3 Inhibits MAPK MAPKs This compound->MAPK Modulates Notch Notch1 This compound->Notch Inhibits STAT3_target Bcl-2, Bcl-xL, Survivin STAT3->STAT3_target Proliferation Proliferation MAPK->Proliferation Hes1 Hes1 Notch->Hes1 CyclinD1 Cyclin D1 Notch->CyclinD1

Caption: 6-Shogaol modulates STAT3, MAPK, and Notch signaling.

8-Shogaol Signaling Pathways

G8_Shogaol_Signaling cluster_tak1 TAK1 Pathway cluster_er_stress ER Stress Pathway This compound 8-Shogaol TAK1 TAK1 This compound->TAK1 Inhibits ER_Stress ER Stress This compound->ER_Stress Induces IKK IKK TAK1->IKK Akt Akt TAK1->Akt MAPK MAPK TAK1->MAPK PERK PERK ER_Stress->PERK CHOP CHOP PERK->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: 8-Shogaol inhibits TAK1 and induces ER stress.

10-Shogaol Signaling Pathways

G10_Shogaol_Signaling cluster_nfkb NF-κB Pathway cluster_cox COX Pathway This compound 10-Shogaol NFkB NF-κB This compound->NFkB Inhibits Phosphorylation COX2 COX-2 This compound->COX2 Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Inflammation Inflammation COX2->Inflammation

Caption: 10-Shogaol inhibits NF-κB and COX-2 signaling.

References

Spectroscopic Analysis of Shogaol Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shogaols are a group of pungent bioactive compounds found predominantly in dried or heat-treated ginger (Zingiber officinale). They are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Accurate identification and quantification of shogaol compounds are crucial for quality control of ginger-derived products and for research into their therapeutic potential. This document provides detailed application notes and protocols for the spectroscopic analysis of shogaols, focusing on common analytical techniques.

Spectroscopic Data of this compound Compounds

The following tables summarize the key spectroscopic data for the characterization of this compound compounds, primarily focusing on the most abundant homolog, 6-shogaol.

UV-Visible (UV-Vis) Spectroscopy
CompoundSolventλmax (nm)Reference
6-ShogaolMethanol226, 283[1]
6-Shogaol-230, 282[2]
This compound-200, 228, 230, 289[3]
Infrared (IR) Spectroscopy
Functional GroupWavelength Range (cm⁻¹)Reference
Hydroxyl (-OH)3900-3300[3]
C-H3000-2800[3]
C=O1855-1648[3]
C=C1680-1400[3]
C-O1300-1000[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR data for 6-shogaol

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH)
1-2.86 (m)
2-2.94 (m)
3'-3.85 (s)
4-6.83 (s)
5-6.83 (s)
5'-6.81 (d, J=8.0 Hz)
2'-6.67 (d, J=1.5 Hz)
6'-6.66 (dd, J=8.0, 1.5 Hz)
7-2.59 (t, J=7.4 Hz)
8-1.60 (m)
9, 10, 11-1.28 (m)
12-0.85 (t, J=6.4 Hz)

Note: NMR data can vary slightly based on the solvent used. The provided data is a representative example.[4]

Mass Spectrometry (MS)
CompoundIonization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
6-ShogaolNegative ESI275139 (base peak)[5][6]
8-ShogaolNegative ESI303167 (base peak)[5][6]
10-ShogaolNegative ESI331195 (base peak)[5][6]
CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
6-ShogaolPositive ESI277.18137.06[7]

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

A common method for extracting shogaols from ginger is solvent extraction.

Protocol: Methanol Extraction

  • Grind : Grind dried ginger rhizomes into a fine powder.

  • Extraction : Suspend the ginger powder in 90% methanol.

  • Sonication/Maceration : Sonicate the mixture or let it stand for a specified period (e.g., 24 hours) to facilitate extraction.

  • Filtration : Filter the mixture to separate the extract from the solid ginger material.

  • Concentration : Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.

  • Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for the specific spectroscopic analysis.

UV-Vis Spectrophotometry

Protocol:

  • Instrument : Use a UV-Vis spectrophotometer.

  • Solvent : Use a UV-grade solvent like methanol or ethanol as a blank.

  • Sample Preparation : Prepare a dilute solution of the this compound extract in the chosen solvent.

  • Analysis : Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Interpretation : Identify the characteristic absorption maxima (λmax) for shogaols, which are typically around 226-230 nm and 282-289 nm.[1][2][3][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Instrument : Use an FTIR spectrometer.

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the dried extract with potassium bromide (KBr) powder and press it into a thin pellet.

    • ATR : Place a small amount of the liquid or solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Analysis : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation : Identify the characteristic absorption bands corresponding to the functional groups present in shogaols, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[3][9]

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS)

Protocol:

  • Chromatographic System : An HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase : A gradient elution with a mixture of water (often with 1.0% formic acid) and acetonitrile is typical.[5][6]

  • Flow Rate : A flow rate of around 0.25 mL/min to 5 mL/min can be used depending on the column dimensions.[5][6]

  • Mass Spectrometer : An electrospray ionization (ESI) source is commonly used, operated in both positive and negative ion modes.

  • Analysis :

    • Inject the prepared sample into the LC-MS/MS system.

    • In negative ion mode, monitor for the deprotonated molecules [M-H]⁻ of the this compound homologs (e.g., m/z 275 for 6-shogaol). A characteristic neutral loss of 136 u due to benzylic cleavage is a key fragmentation pattern for shogaols.[5][6][10]

    • In positive ion mode, monitor for the protonated molecules [M+H]⁺.

  • Quantification : For quantitative analysis, a selected reaction monitoring (SRM) method can be developed based on the specific precursor and product ions of the target shogaols.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve a sufficient amount of the purified this compound compound in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard.[1]

  • Analysis : Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural elucidation.

  • Data Interpretation : Analyze the chemical shifts, coupling constants, and correlation signals to assign the protons and carbons in the this compound structure.

Signaling Pathways and Experimental Workflows

This compound compounds, particularly 6-shogaol, have been shown to modulate several key signaling pathways involved in inflammation and cancer.

This compound's Anti-Inflammatory Signaling

6-shogaol exerts its anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK.[11]

Shogaol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines MAPK_pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound 6-Shogaol This compound->NFkB_pathway Inhibits This compound->MAPK_pathway Inhibits

Caption: 6-Shogaol inhibits inflammatory signaling pathways.

This compound's Anticancer Signaling via Akt/mTOR Inhibition

6-shogaol can induce autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[12]

Shogaol_Anticancer_Pathway cluster_cell Cancer Cell PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Autophagy Autophagy mTOR->Autophagy This compound 6-Shogaol This compound->Akt Inhibits

Caption: 6-Shogaol induces autophagy by inhibiting the Akt/mTOR pathway.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and spectroscopic analysis of this compound compounds from ginger.

Experimental_Workflow cluster_analysis Spectroscopic Analysis Start Dried Ginger Sample Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Purification Chromatographic Purification (Optional) Crude_Extract->Purification UV_Vis UV-Vis Crude_Extract->UV_Vis FTIR FTIR Crude_Extract->FTIR LC_MS LC-MS/MS Crude_Extract->LC_MS Pure_this compound Purified this compound Purification->Pure_this compound Pure_this compound->LC_MS NMR NMR Pure_this compound->NMR

Caption: General workflow for this compound extraction and analysis.

References

Application Notes and Protocols for In Vivo Dosing of Shogaol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies for shogaol in mice, summarizing key quantitative data from various studies. Detailed experimental protocols are provided to guide researchers in administering this compound for pre-clinical research.

Data Presentation: Quantitative Dosing Strategies

The following tables summarize the in vivo dosing parameters for this compound in different mouse models based on published literature. These tables are intended to provide a comparative overview to aid in experimental design.

Table 1: this compound Dosing in Neuroinflammation and Neurodegeneration Models

Mouse ModelStrainThis compound TypeDoseRoute of AdministrationVehicleFrequency & DurationReference
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/66-Shogaol5 mg/kgOral (p.o.)10% Tween 80Daily for 13 days[1][2]
Dementia (AβO-injected)ICR6-ShogaolNot specifiedNot specifiedNot specifiedNot specified[3]
Aging-induced Ocular InflammationC57BL/66-Shogaol10 mg/kgOral (p.o.)Not specifiedDaily for 28 days[4]

Table 2: this compound Dosing in Inflammatory Bowel Disease (IBD) Models

Mouse ModelStrainThis compound TypeDoseRoute of AdministrationVehicleFrequency & DurationReference
Dextran Sodium Sulfate (DSS)-induced ColitisNot specified6-, 8-, 10-Shogaol30 mg/kgOral (p.o.)Olive oilDaily for 2 weeks before DSS[5]
Dextran Sodium Sulfate (DSS)-induced ColitisNot specified6-Shogaol (in nanoparticles)15 mg/kgOral (p.o.)Chitosan/alginate hydrogelNot specified[6]

Table 3: this compound Dosing in Cancer and Chemoprevention Models

Mouse ModelStrainThis compound TypeDoseRoute of AdministrationVehicleFrequency & DurationReference
Tumor PromotionNot specified[6]-ShogaolNot specifiedNot specifiedNot specifiedNot specified[7][8]
Diethylnitrosamine (DEN)-induced HepatotoxicityBalb/c6-Shogaol-rich extract10 and 100 mg/kgNot specifiedNot specified3 days/week for 3 weeks[9]
Colon Epithelial Cell Nrf2 ActivationC57BL/6 wild-type and Nrf2-/-[6]-Shogaol100 mg/kgOral (p.o.)Not specifiedDaily for 4 days[10]
Metabolism StudyC57BL/6J & A/J[6]-Shogaol200 mg/kgOral gavage (p.o.)Corn oilSingle dose or daily for 10 days[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound to mice.

Protocol 1: Oral Gavage Administration of this compound in an EAE Mouse Model

This protocol is adapted from studies investigating the neuroprotective effects of 6-shogaol.[1][2]

1. Materials:

  • 6-Shogaol
  • Vehicle: 10% Tween 80 in sterile saline
  • 24-gauge oral gavage needles (straight or curved)
  • 1 mL syringes
  • Animal balance
  • EAE-induced mice (e.g., C57BL/6 immunized with MOG35-55 peptide)

2. Preparation of Dosing Solution (5 mg/kg): a. Calculate the required amount of 6-shogaol based on the average weight of the mice and the number of animals to be dosed. For a 25g mouse, the dose is 0.125 mg. b. Prepare a stock solution of 6-shogaol. Due to its oily nature, first dissolve 6-shogaol in a small amount of ethanol or DMSO before suspending it in the 10% Tween 80 vehicle. Ensure the final concentration of the organic solvent is minimal and non-toxic. c. Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.

3. Dosing Procedure: a. Weigh each mouse accurately before dosing. b. Calculate the exact volume of the dosing solution for each mouse based on its weight. A common dosing volume is 100-200 µL. c. Gently restrain the mouse. d. Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach. e. Monitor the mouse for any signs of distress after administration. f. Administer the dose once daily for the specified duration of the experiment (e.g., 13 days).[1]

Protocol 2: Oral Administration of this compound in a DSS-Induced Colitis Model

This protocol is based on studies evaluating the anti-inflammatory effects of different this compound derivatives.[5]

1. Materials:

  • 6-, 8-, or 10-Shogaol
  • Vehicle: Olive oil
  • Oral gavage needles
  • Syringes
  • Animal balance
  • Mice for colitis induction (e.g., C57BL/6)

2. Preparation of Dosing Solution (30 mg/kg): a. Calculate the total amount of the specific this compound needed. For a 25g mouse, the dose is 0.75 mg. b. Dissolve the this compound directly in olive oil to the desired concentration. c. Warm the solution slightly and vortex to ensure complete dissolution.

3. Dosing Procedure: a. Weigh each mouse daily. b. Administer the calculated volume of the this compound-oil solution via oral gavage. c. In this model, this compound is often administered as a pretreatment for a period (e.g., two weeks) before the induction of colitis with DSS.[5] d. Continue daily administration throughout the DSS treatment period.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Shogaol_NFkB_Pathway This compound This compound IKK IKK This compound->IKK p_IKK p-IKK IKK->p_IKK IkB IκBα p_IKK->IkB p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB_nuc->ProInflammatory

Caption: this compound inhibits the NF-κB signaling pathway.

Shogaol_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Binds to Antioxidant Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant

Caption: this compound activates the Nrf2 antioxidant pathway.

InVivo_Shogaol_Workflow start Start animal_model Select & Induce Animal Model start->animal_model grouping Randomly Assign Mice to Treatment Groups animal_model->grouping prep Prepare this compound Dosing Solution grouping->prep admin Administer this compound (e.g., Oral Gavage) prep->admin monitor Monitor Clinical Signs & Body Weight admin->monitor Daily monitor->admin endpoint Endpoint Analysis monitor->endpoint At study conclusion histology Histopathology endpoint->histology biochem Biochemical Assays (e.g., ELISA, Western Blot) endpoint->biochem molbio Molecular Analysis (e.g., PCR) endpoint->molbio end End histology->end biochem->end molbio->end

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Measuring Shogaol's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common assays used to determine the antioxidant capacity of shogaol, a bioactive compound found in ginger. Detailed protocols for key assays are provided to facilitate experimental design and execution.

Introduction to this compound's Antioxidant Activity

Shogaols, particularly 6-shogaol, are pungent constituents of ginger that are formed from gingerols during drying or heating. They have demonstrated significant antioxidant properties, contributing to the overall health benefits associated with ginger consumption. This compound's antioxidant effects are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms, primarily through the Nrf2 signaling pathway. The evaluation of this compound's antioxidant capacity is crucial for understanding its mechanism of action and for the development of new therapeutic agents.

Data Presentation: Quantitative Antioxidant Capacity of 6-Shogaol

The antioxidant capacity of 6-shogaol has been evaluated using various in vitro assays. The following table summarizes quantitative data from several studies. It is important to note that direct comparison of values between different studies should be made with caution, as experimental conditions may vary.

AssayCompoundIC50 / Activity ValueSource
DPPH Radical Scavenging 6-Shogaol8.05 µM[1]
6-Gingerol26.3 µM[1]
10-Gingerol10.47 µM[1]
8-Gingerol19.47 µM[1]
BHT~4.9 µM (calculated)[2]
Superoxide Radical Scavenging 6-Shogaol0.85 µM[1]
6-Gingerol4.05 µM[1]
Hydroxyl Radical Scavenging 6-Shogaol0.72 µM[1]
6-Gingerol4.62 µM[1]
ABTS Radical Scavenging (TEAC) Methanol Extract (100%)0.47 mM of Trolox[2]
6-Shogaol0.68 mM of Trolox[2]
FRAP Ginger Extracts (High this compound)Higher activity than high gingerol extracts[3]

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It represents the concentration of a Trolox solution that has the same antioxidant capacity as the sample. BHT: Butylated hydroxytoluene, a synthetic antioxidant used as a positive control.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound standard or extract

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound standard or extract

  • Ferrous sulfate (FeSO₄) or Trolox for standard curve

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound solution, standard, or blank (methanol/ethanol) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • This compound standard or extract

  • Trolox for standard curve

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: Mix equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of Trolox.

  • Assay:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the this compound solution, standard, or blank to the wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Materials:

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound standard or extract

  • Trolox for standard curve

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer (prepare fresh daily).

    • Prepare a series of Trolox standards and this compound sample dilutions in phosphate buffer.

  • Assay:

    • To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the this compound solution, Trolox standard, or blank (phosphate buffer).

    • Incubate the plate at 37°C for 10-15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis This compound This compound Sample dilutions Serial Dilutions This compound->dilutions dpph DPPH Assay dilutions->dpph Add to assay frap FRAP Assay dilutions->frap Add to assay abts ABTS Assay dilutions->abts Add to assay orac ORAC Assay dilutions->orac Add to assay spectro Spectrophotometer / Microplate Reader dpph->spectro Measure Absorbance / Fluorescence frap->spectro Measure Absorbance / Fluorescence abts->spectro Measure Absorbance / Fluorescence orac->spectro Measure Absorbance / Fluorescence calc Calculation of % Inhibition / TEAC spectro->calc ic50 IC50 Determination calc->ic50

General workflow for in vitro antioxidant capacity assays.

nrf2_pathway cluster_upstream Upstream Kinases cluster_nrf2 Nrf2 Activation cluster_downstream Antioxidant Gene Expression This compound 6-Shogaol p38 p38 MAPK This compound->p38 activates pi3k PI3K/Akt This compound->pi3k activates keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces nrf2 Nrf2 p38->nrf2 phosphorylates pi3k->nrf2 phosphorylates keap1_nrf2->nrf2 dissociation nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) nrf2->are binds to ho1 HO-1 are->ho1 promotes transcription of nqo1 NQO1 are->nqo1 promotes transcription of gclc GCLC are->gclc promotes transcription of

References

Troubleshooting & Optimization

Improving the yield of shogaol synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for shogaol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of this compound synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the dehydration of gingerol, particularly 6-gingerol.[1][2] This process involves the removal of a water molecule from the gingerol structure, which can be achieved under various conditions, including heat and acidic catalysis.[3]

Q2: What are the key factors that influence the yield of this compound synthesis?

A2: The primary factors affecting this compound yield are temperature, pH, solvent type, and reaction time.[1][4] Higher temperatures and acidic conditions generally favor the dehydration of gingerol to this compound.[3][4][5] The choice of solvent and the duration of the reaction also play crucial roles in optimizing the yield and minimizing byproduct formation.[1]

Q3: Can this compound be synthesized from precursors other than gingerol?

A3: Yes, this compound can be synthesized from other precursor substances that have a similar structure to gingerol, such as phenolic alcohols.[1] Additionally, a laboratory synthesis can start from more basic building blocks like vanillin, which is converted to dehydrozingerone as an intermediate.[1][6]

Q4: What are common byproducts in this compound synthesis, and how can they be minimized?

A4: Common byproducts in this compound synthesis from gingerol include zingerone.[1] The formation of byproducts can be influenced by the reaction conditions. Careful control of temperature and pH can help to maximize the formation of this compound while minimizing the creation of unwanted side products.[3][4] Purification techniques like silica gel column chromatography are essential to isolate pure this compound.[1]

Q5: Is the conversion of gingerol to this compound a reversible reaction?

A5: Yes, the dehydration of gingerol to this compound is a reversible process.[3] The equilibrium between gingerol and this compound is influenced by temperature and pH. Higher temperatures and acidic pH favor the formation of this compound, while under certain conditions, this compound can be hydrated back to gingerol.[3][7]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause: Suboptimal reaction temperature.

    • Troubleshooting Tip: Increase the reaction temperature. Studies have shown that higher temperatures (e.g., 80°C to 150°C) significantly increase the conversion of gingerol to this compound.[2][4][8] However, be aware that excessively high temperatures (e.g., 180°C and above) can lead to the degradation of this compound.[2][8]

  • Possible Cause: Incorrect pH of the reaction mixture.

    • Troubleshooting Tip: Adjust the pH to be more acidic. The dehydration of gingerol is acid-catalyzed.[3] Using an acidic catalyst or adjusting the pH of the solvent to around 1 can maximize the yield of this compound.[4][5][9]

  • Possible Cause: Inappropriate solvent.

    • Troubleshooting Tip: Ensure the use of a suitable solvent. Acetone and ethanol are commonly used solvents for this reaction.[1][4] The choice of solvent can impact reaction kinetics and the stability of the product.

  • Possible Cause: Insufficient reaction time.

    • Troubleshooting Tip: Increase the reaction time. The conversion of gingerol to this compound may require several hours to reach equilibrium, depending on the temperature and pH.[2][7] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]

Issue 2: Presence of Impurities in the Final Product

  • Possible Cause: Incomplete reaction.

    • Troubleshooting Tip: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material (gingerol) is still present, consider extending the reaction time or optimizing the temperature and pH.

  • Possible Cause: Formation of byproducts.

    • Troubleshooting Tip: Optimize reaction conditions to minimize byproduct formation. If byproducts like zingerone are present, purification is necessary.

  • Possible Cause: Ineffective purification.

    • Troubleshooting Tip: Employ appropriate purification techniques. Silica gel column chromatography is a common and effective method for isolating this compound from the reaction mixture.[1] The choice of eluent (e.g., a mixture of n-hexane and diethyl ether) is critical for good separation.[11]

Issue 3: Degradation of this compound Product

  • Possible Cause: Instability at high temperatures for extended periods.

    • Troubleshooting Tip: While high temperatures favor this compound formation, prolonged exposure can lead to degradation.[2][8] Optimize the heating time to maximize yield without significant product loss. For instance, at 150°C, a reaction time of 6 hours has been shown to be effective, with longer times leading to decreased this compound content.[2]

  • Possible Cause: Instability under certain pH conditions.

    • Troubleshooting Tip: While acidic conditions promote synthesis, the stability of the final product should be considered. Neutralize the reaction mixture after completion to prevent degradation during workup and storage.[1]

Data Presentation

Table 1: Effect of Temperature and pH on 6-Shogaol Yield from Ginger Extract

Drying Temperature (°C)Extraction Temperature (°C)pH of Extraction SolventRelative 6-Shogaol Content (mg/g)Reference
Room TemperatureRoom Temperature7~3-5[9]
80807~22[9]
80804Lower than pH 1[9]
80801Maximized (~7-fold increase from RT)[4][5]
120 (Hot Air Drying)--Increased this compound content[8]
150 (Hot Air Drying)--Dramatically enhanced this compound content[2][8]
180 (Hot Air Drying)--Decreased this compound content[2][8]

Table 2: Time-Dependent Formation of[12]-Shogaol from[12]-Gingerol at 80°C in 0.1 M HCl

Time (hours)Approximate %[12]-Gingerol RemainingApproximate %[12]-Shogaol FormedReference
01000[3]
~2Equilibrium Reached~45[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Gingerol via Acid Catalysis

This protocol is based on the dehydration of [n]-gingerols using formic acid.[1]

Materials:

  • [n]-gingerols

  • Acetone

  • Formic acid (HCOOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • Dissolve [n]-gingerols (0.54 mmol) in 10 mL of acetone at room temperature.

  • Add 0.1 mL of formic acid dropwise to the solution while stirring.

  • Continue stirring for 15 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with 10 mL of dichloromethane three times (3 x 10 mL).

  • Combine the organic layers and dry over magnesium sulfate.

  • Wash the dried organic layer with brine and concentrate under reduced pressure.

  • Dissolve the crude product in 10 mL of acetone and add triethylamine (0.9 mmol) at room temperature.

  • Purify the final product using silica gel column chromatography.

Protocol 2: Synthesis of Dehydrozingerone from Vanillin

This protocol describes the synthesis of a precursor for this compound synthesis.[1][6]

Materials:

  • Vanillin

  • Acetone

  • 10% Potassium hydroxide (KOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve vanillin (2.5 g, 16.4 mmol) in 100 mL of acetone at room temperature.

  • Add 10% potassium hydroxide solution (7.0 g, 180 mmol) dropwise to the vanillin solution.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Neutralize the concentrated mixture with cold 5% HCl solution.

  • Extract the solution with ethyl acetate four times (4 x 50 mL).

  • Combine the organic layers, dry over magnesium sulfate, and wash with brine.

  • Concentrate the organic layer under reduced pressure.

  • Isolate the dehydrozingerone product using silica gel column chromatography to obtain yellow needles.

Visualizations

Shogaol_Synthesis_Pathway cluster_products Products Gingerol Gingerol This compound This compound Gingerol->this compound + Heat + Acid Catalyst H2O H₂O This compound->Gingerol + H₂O (Hydration)

Caption: Dehydration of Gingerol to this compound.

Experimental_Workflow start Start: Dissolve Gingerol in Solvent add_catalyst Add Acid Catalyst (e.g., Formic Acid) start->add_catalyst reaction Stir at Controlled Temperature add_catalyst->reaction neutralize Neutralize Reaction Mixture reaction->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end End: Pure this compound purify->end

Caption: General Workflow for this compound Synthesis.

Troubleshooting_Logic low_yield Low this compound Yield temp Suboptimal Temperature? low_yield->temp Check ph Incorrect pH? low_yield->ph Check time Insufficient Reaction Time? low_yield->time Check increase_temp Action: Increase Temperature temp->increase_temp Yes acidify Action: Acidify Reaction ph->acidify Yes increase_time Action: Increase Reaction Time time->increase_time Yes

References

Technical Support Center: Purification of Shogaol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of shogaol isomers.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Suggested Solution
Peak Tailing - Secondary Silanol Interactions: this compound's phenolic group can interact with free silanol groups on the silica-based column packing. - Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic group, it can exist in both ionized and non-ionized forms, leading to tailing. - Column Overload: Injecting too much sample can saturate the column.- Use an end-capped column to minimize exposed silanol groups. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often effective. - Reduce the injection volume or dilute the sample.
Poor Resolution/Co-elution of Isomers - Inappropriate Mobile Phase: The solvent system may not have sufficient selectivity for the this compound isomers. - Incorrect Column Chemistry: The stationary phase may not be optimal for separating structurally similar isomers.- Optimize the mobile phase: Experiment with different solvent ratios (e.g., acetonitrile/water or methanol/water). A gradient elution may be necessary to separate isomers with different polarities. For instance, a gradient of acetonitrile in water with 0.1% formic acid can be effective. - Select a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency may improve resolution.
Irreproducible Retention Times - Fluctuations in Temperature: Changes in column temperature can affect retention times. - Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of volatile components. - Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases.- Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and keep the solvent reservoirs covered. - Use a guard column to protect the analytical column and ensure the mobile phase pH is within the column's recommended range.
Ghost Peaks - Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. - Contaminated Solvents: Impurities in the mobile phase or sample solvent can appear as peaks.- Implement a thorough needle wash protocol between injections. - Use high-purity HPLC-grade solvents and filter them before use.
Column Chromatography (Silica Gel)
Problem Potential Cause Suggested Solution
Poor Separation of Isomers - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, or it may lack the selectivity to resolve the isomers.- Optimize the solvent system: Use a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). Common starting points for this compound purification include hexane:ethyl acetate mixtures.[1]
Band Broadening - Improper Column Packing: Voids or channels in the silica gel bed can lead to uneven flow and band broadening. - Sample Overload: Applying too much sample to the column.- Ensure the silica gel is packed uniformly and without any air bubbles. - Reduce the amount of crude extract loaded onto the column. The sample should be applied as a narrow band.
Compound Degradation on Column - Acidity of Silica Gel: The slightly acidic nature of silica gel can cause degradation of acid-labile compounds. Shogaols can be sensitive to acidic conditions.[2][3]- Neutralize the silica gel by washing it with a suitable solvent system containing a small amount of a weak base (e.g., triethylamine) before packing the column. However, be cautious as this may affect the separation.

Frequently Asked Questions (FAQs)

Q1: My this compound sample seems to be degrading during storage. What are the optimal storage conditions?

A1: this compound isomers are susceptible to degradation, particularly at high temperatures and acidic pH.[2][3] For long-term storage, it is recommended to store purified this compound isomers in a non-polar organic solvent (e.g., hexane) at low temperatures (-20°C or below) in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation. Avoid aqueous solutions, especially at acidic pH, as this can lead to the reversible conversion back to gingerols and other degradation products.[2][3][4]

Q2: I am observing the interconversion of this compound and gingerol in my sample. How can I prevent this?

A2: The interconversion between shogaols and their precursor gingerols is a reversible dehydration-hydration reaction that is catalyzed by acid and heat.[2][3] To minimize this, avoid high temperatures and acidic conditions during extraction, purification, and storage.[3] Work at neutral or slightly basic pH when possible and keep the temperature low.

Q3: What is the best method for purifying a large quantity of this compound isomers?

A3: For preparative scale purification, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a powerful technique for isolating and purifying this compound and gingerol isomers with high purity and yield.[2][5]

Q4: Can I use Thin Layer Chromatography (TLC) for the analysis of this compound isomers?

A4: Yes, TLC is a useful and economical technique for the qualitative analysis and monitoring of this compound isomers during purification. A common solvent system for TLC analysis of shogaols is a mixture of hexane and ether (e.g., 40:60 v/v).[6]

Experimental Protocols

High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification

This protocol is adapted from a published method for the separation of gingerols and shogaols.[2][5]

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a specific volume ratio (e.g., 5.5:5:5.5:5 v/v/v/v).

    • Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

    • Separate the upper and lower phases and degas them by sonication before use.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Set the revolution speed (e.g., 800-1000 rpm).

  • Sample Injection and Elution:

    • Dissolve the crude ginger extract containing shogaols in a mixture of the upper and lower phases.

    • Inject the sample into the column.

    • Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2.0 mL/min).

  • Fraction Collection and Analysis:

    • Monitor the effluent from the column with a UV detector (e.g., at 280 nm).

    • Collect fractions based on the chromatogram peaks.

    • Analyze the collected fractions by HPLC to determine the purity of the isolated this compound isomers.

Silica Gel Column Chromatography for this compound Purification

This is a general protocol that may require optimization based on the specific crude extract.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A common gradient for this compound purification involves increasing concentrations of ethyl acetate in hexane.[1]

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis:

    • Combine fractions containing the desired this compound isomer(s) based on TLC analysis.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

    • Assess the purity of the final product by HPLC.

Quantitative Data Summary

Table 1: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound Isomers
CompoundAmount from 500 mg Crude Extract (mg)Purity (%)
6-Shogaol296.8
6-Gingerol1292.7
8-Gingerol491.2
10-Gingerol492.3

Data adapted from Tang et al. (2014).[5]

Table 2: Stability of[7]-Shogaol in Aqueous Solution at 80°C
Time (hours)Approximate %[7]-Shogaol Remaining (in 0.1 M HCl)
0100
24~50

Data extrapolated from Bhattarai et al. (2001).[2]

Signaling Pathway and Experimental Workflow Diagrams

Shogaol_NFkB_Pathway This compound This compound Isomers IKK IKK Complex This compound->IKK Inhibits phosphorylation IkB IκBα IKK->IkB Phosphorylates pIKK p-IKK (Inactive) pIkB p-IκBα NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibits pIkB->NFkB_p65 Degradation & Release of NF-κB NFkB_p65_nuc NF-κB (p65) (in nucleus) NFkB_p65->NFkB_p65_nuc Nuclear Translocation Gene Pro-inflammatory Gene Transcription NFkB_p65_nuc->Gene Activates Inflammation Inflammation Gene->Inflammation

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Shogaol_MAPK_Pathway This compound This compound Isomers JNK JNK This compound->JNK Activates p38 p38 MAPK This compound->p38 Activates ERK ERK This compound->ERK Activates pJNK p-JNK Apoptosis Apoptosis pJNK->Apoptosis pp38 p-p38 MAPK pp38->Apoptosis pERK p-ERK CellCycle Cell Cycle Regulation pERK->CellCycle

Caption: this compound's Activation of the MAPK Signaling Pathway.

Shogaol_Purification_Workflow Start Crude Ginger Extract ColumnChrom Silica Gel Column Chromatography Start->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Eluent Fractionation Fraction Collection TLC->Fractionation Guide HSCCC HSCCC (Optional Further Purification) Fractionation->HSCCC Purity Purity Analysis (HPLC) Fractionation->Purity HSCCC->Purity End Pure this compound Isomers Purity->End

Caption: General Experimental Workflow for this compound Purification.

References

Shogaol Stability in Solvent Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of shogaol in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My[1]-shogaol is degrading in my aqueous stock solution. What is the optimal pH for storage?

A1: The stability of this compound in aqueous solutions is highly dependent on both pH and temperature. For short-term storage, a pH of 4 is recommended for optimal stability at 37°C.[2][3] Acidic conditions, particularly at a pH of 1, can lead to a reversible hydration reaction, converting[1]-shogaol back to[1]-gingerol, especially at elevated temperatures.[2][4][5] In simulated intestinal fluid at pH 7.4 and 37°C, both[1]-gingerol and[1]-shogaol show insignificant interconversion, suggesting relative stability at neutral pH under physiological temperatures.[4][5]

Q2: I am observing the formation of[1]-gingerol in my[1]-shogaol sample. Why is this happening?

A2: The conversion of[1]-shogaol to[1]-gingerol is a reversible hydration reaction.[2][4][5] This process is particularly favorable in acidic aqueous environments.[2] The reaction kinetics are dependent on temperature, with equilibrium being reached faster at higher temperatures.[2][3] For example, at 80°C in a 0.1 M HCl solution (pH 1), approximately 50% of this compound can degrade after 24 hours, with a significant portion converting to[1]-gingerol.[2]

Q3: I need to heat my this compound solution for an experiment. How will temperature affect its stability?

A3: this compound is thermally labile, and its stability decreases significantly at temperatures above 60°C.[2][6] High temperatures can promote the degradation of this compound.[6][7] For instance, in an acidic aqueous solution (pH 1), the reversible degradation of[1]-gingerol to[1]-shogaol is rapid at 100°C, reaching equilibrium within 2 hours.[2][3] While this compound is generally more resistant to high temperatures than gingerol, prolonged exposure to high heat, especially above 150°C, can lead to its degradation and polymerization.[7][8][9] At very high temperatures (above 130°C), this compound can also degrade into paradol.[10]

Q4: I am using an organic solvent to dissolve this compound. Which solvent is best to minimize degradation?

A4: While much of the literature focuses on aqueous stability, the choice of organic solvent is also critical. Common solvents used for the extraction and analysis of this compound include ethanol, methanol, acetone, and hexane.[1][11][12] Ethanol, particularly aqueous ethanol solutions (e.g., 70-87% ethanol), has been shown to be effective for extracting this compound and may offer a reasonably stable environment for short-term use.[1][13] For analytical purposes, methanol is frequently used as a solvent for preparing standard solutions and in mobile phases for HPLC analysis.[2][14] It is crucial to use high-purity, HPLC-grade solvents to avoid impurities that could catalyze degradation.

Q5: I am performing a forced degradation study on a formulation containing this compound. What conditions should I consider?

A5: Forced degradation studies are essential to understand the stability of a drug substance.[15][16] For this compound, you should investigate the effects of:

  • Acidic and Basic Conditions: Test a range of pH values, as this compound stability is highly pH-dependent.[2][3] Degradation is expected under strong acidic and basic conditions.

  • Oxidation: Use an oxidizing agent like hydrogen peroxide to assess oxidative stability.[15][16]

  • Thermal Stress: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) to evaluate thermal lability.[2][7][16]

  • Photostability: Expose the sample to light (UV and visible) to determine its sensitivity to photodegradation.

Quantitative Data Summary

The following tables summarize the kinetic data for the interconversion of[1]-gingerol and[1]-shogaol under different conditions.

Table 1: Rate Constants for the Reversible Degradation of[1]-Gingerol and[1]-Shogaol at 80°C and pH 1

CompoundForward Rate Constant (kf, hour-1)Reverse Rate Constant (kr, hour-1)
[1]-Gingerol0.062 ± 0.0110.071 ± 0.019
[1]-Shogaol0.096 ± 0.0040.096 ± 0.005

Data extracted from Bhattarai et al., 2001.[2]

Table 2: Effect of Temperature on the Rate Constants for[1]-Gingerol Degradation at pH 1

Temperature (°C)Forward Rate Constant (kf, hour-1)Reverse Rate Constant (kr, hour-1)
370.002050.00107
600.0150.018
900.120.13
1000.250.22

Data calculated from Arrhenius expression in Bhattarai et al., 2001.[2]

Experimental Protocols

Protocol 1: HPLC Analysis of[1]-Shogaol and[1]-Gingerol

This protocol is adapted from methodologies used in stability studies of ginger compounds.[2][4][5]

Objective: To quantify the concentration of[1]-shogaol and its primary degradation product,[1]-gingerol, in a sample solution.

Materials:

  • HPLC system with a UV-visible detector

  • Reversed-phase C18 column (e.g., Lichrosphere 60 RP select B, 125 x 4 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetic acid (analytical grade)

  • Water (HPLC grade)

  • [1]-Shogaol and[1]-Gingerol reference standards

  • Sample solutions

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of methanol, water, and acetic acid. A common ratio is 60:39:1 (v/v/v) or 70% methanol with 1% acetic acid.[2][4][5]

  • Standard Solution Preparation: Prepare stock solutions of[1]-shogaol and[1]-gingerol in methanol. Create a series of standard solutions of known concentrations (e.g., 5 to 50 µg/mL) by diluting the stock solutions.[2]

  • HPLC Conditions:

    • Column: Lichrosphere 60 RP select B (125 x 4 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase: Methanol:Water:Acetic Acid (e.g., 60:39:1 v/v/v).

    • Flow Rate: 0.6 mL/min.

    • Detection Wavelength: 280 nm.

    • Temperature: Ambient.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration for both[1]-shogaol and[1]-gingerol.

  • Sample Analysis: Inject the sample solutions and record the peak areas for[1]-shogaol and[1]-gingerol.

  • Quantification: Determine the concentration of[1]-shogaol and[1]-gingerol in the samples by comparing their peak areas to the calibration curves.

Protocol 2: Kinetic Study of this compound Stability in an Aqueous Solution

This protocol outlines a general procedure for investigating the stability of this compound under specific pH and temperature conditions.[2]

Objective: To determine the degradation kinetics of[1]-shogaol in an aqueous solution at a specific pH and temperature.

Materials:

  • [1]-Shogaol stock solution (e.g., in ethanol)

  • Aqueous buffer solution of the desired pH (e.g., 0.1 M HCl for pH 1)

  • Temperature-controlled incubator or water bath

  • HPLC system for analysis (see Protocol 1)

  • Vials for sample incubation

Procedure:

  • Solution Preparation: In a suitable container, add the aqueous buffer solution. Add a small volume of the ethanolic[1]-shogaol stock solution to achieve the desired final concentration (e.g., 25 µg/mL). Ensure the final concentration of ethanol is low (e.g., 5% v/v) to minimize its effect on the aqueous stability.[2]

  • Incubation: Transfer aliquots of the final solution into several vials. Place the vials in the incubator or water bath set to the desired temperature (e.g., 80°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial from the incubator. Immediately stop the reaction by cooling the sample (e.g., placing it on ice).

  • Analysis: Analyze the samples for the concentration of[1]-shogaol and[1]-gingerol using the HPLC method described in Protocol 1.

  • Data Analysis: Plot the concentration of[1]-shogaol and[1]-gingerol as a function of time. From this data, you can determine the degradation rate and model the reaction kinetics (e.g., first-order reversible reaction).

Visualizations

shogaol_degradation_pathway cluster_reversible Reversible Reaction (Acid/Heat Catalyzed) gingerol [6]-Gingerol This compound [6]-Shogaol gingerol->this compound Dehydration This compound->gingerol Hydration paradol Paradol This compound->paradol Degradation (High Temp.)

Caption: Degradation pathway of[1]-shogaol.

stability_study_workflow start Start: Prepare this compound Solution in Chosen Solvent System incubation Incubate at Defined Temperature and pH start->incubation sampling Collect Samples at Specific Time Points incubation->sampling analysis Quantify this compound and Degradants via HPLC sampling->analysis kinetics Determine Degradation Kinetics and Half-life analysis->kinetics end End: Stability Profile Established kinetics->end

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Enhancing Shogaol Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to enhancing the bioavailability of shogaol for your in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

FAQs: Frequently Asked questions

This section addresses common questions regarding the enhancement of this compound's bioavailability.

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound primarily stems from two key factors:

  • Poor Water Solubility: this compound is a lipophilic compound with low solubility in aqueous environments like the gastrointestinal (GI) tract. This limits its dissolution and subsequent absorption.[1][2]

  • Rapid Metabolism: this compound undergoes extensive first-pass metabolism in the liver and intestines, where it is quickly converted into various metabolites.[3][4] This rapid breakdown reduces the amount of active this compound that reaches systemic circulation.

Q2: What are the most common strategies to improve the bioavailability of this compound?

A2: The most prevalent and effective strategies focus on overcoming its poor solubility and protecting it from rapid metabolism. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), micelles, and zein nanoparticles can significantly enhance its bioavailability.[5][6][7] These formulations can improve solubility, protect this compound from degradation in the GI tract, and facilitate its absorption.

  • Use of Adjuvants: Co-administration with certain compounds, known as bio-enhancers, can improve this compound's absorption. Piperine, an alkaloid from black pepper, is a well-known inhibitor of drug-metabolizing enzymes and has been shown to increase the bioavailability of various compounds.[8][9]

Q3: How do nanoformulations improve the bioavailability of this compound?

A3: Nanoformulations enhance this compound's bioavailability through several mechanisms:

  • Increased Surface Area: Nanoparticles have a large surface-area-to-volume ratio, which can increase the dissolution rate of this compound in the GI fluids.

  • Enhanced Permeability and Retention (EPR) Effect: In disease models like cancer, nanoparticles can accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage.

  • Protection from Degradation: The nanoparticle matrix protects this compound from the harsh environment of the stomach and from enzymatic degradation in the intestines.[10]

  • Mucoadhesion: Some nanoparticle formulations can adhere to the mucosal surfaces of the intestine, prolonging the residence time of this compound at the absorption site.

  • Lymphatic Uptake: Lipid-based nanoparticles can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver.

Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound?

A4: When assessing the bioavailability of this compound, the following pharmacokinetic parameters are crucial:

  • Cmax (Maximum Plasma Concentration): The highest concentration of this compound reached in the blood. A higher Cmax generally indicates better absorption.

  • Tmax (Time to Reach Cmax): The time it takes to reach the maximum plasma concentration.

  • AUC (Area Under the Curve): The total exposure to this compound over time. A larger AUC signifies greater bioavailability.[11]

  • t1/2 (Half-life): The time it takes for the plasma concentration of this compound to reduce by half. Nanoformulations can often extend the half-life of this compound.[7]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Low Encapsulation Efficiency of this compound in Liposomes

Problem: You are preparing this compound-loaded liposomes using the thin-film hydration method, but the encapsulation efficiency (EE) is consistently low.

Possible Causes and Solutions:

Possible Cause Solution
Poor affinity of this compound for the lipid bilayer. This compound is hydrophobic, but its interaction with the specific lipids in your formulation might not be optimal. Solution: Screen different types of phospholipids (e.g., DSPC, DPPC, Soy PC) and vary the cholesterol content. Increasing cholesterol can enhance the stability of the bilayer and may improve the incorporation of hydrophobic drugs.
Drug leakage during preparation. The hydration and sonication/extrusion steps can be disruptive and cause the leakage of the encapsulated drug. Solution: Optimize the hydration temperature to be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation. Use milder sonication settings or perform extrusion at a controlled temperature.
Incorrect lipid-to-drug ratio. An excess of the drug relative to the lipid can lead to the drug not being fully encapsulated. Solution: Experiment with different lipid-to-drug ratios to find the optimal loading capacity of your liposome formulation.
Inaccurate measurement of encapsulation efficiency. The method used to separate free drug from encapsulated drug might not be effective, leading to an underestimation of EE. Solution: Use reliable separation techniques like size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) to effectively separate liposomes from the unencapsulated this compound.[12] Ensure that the method used to quantify this compound (e.g., HPLC) is validated and that the liposomes are properly lysed before measuring the encapsulated drug.
Issue 2: High Polydispersity Index (PDI) and Large Particle Size of Solid Lipid Nanoparticles (SLNs)

Problem: Your this compound-loaded SLNs, prepared by high-pressure homogenization (HPH), have a large average particle size and a high PDI, indicating a non-uniform sample.

Possible Causes and Solutions:

Possible Cause Solution
Inefficient homogenization. The pressure, number of cycles, or temperature during HPH may not be optimal for producing small, uniform nanoparticles. Solution: Increase the homogenization pressure and the number of homogenization cycles. Optimize the homogenization temperature; for the hot HPH method, the temperature should be 5-10°C above the melting point of the lipid.
Lipid and surfactant selection. The type and concentration of the solid lipid and surfactant are critical for controlling particle size and stability. Solution: Screen different solid lipids (e.g., glyceryl monostearate, stearic acid) and surfactants (e.g., Poloxamer 188, Tween 80). The concentration of the surfactant should be sufficient to stabilize the newly formed nanoparticles and prevent aggregation.
Rapid cooling and lipid recrystallization. Uncontrolled cooling after homogenization can lead to the formation of larger, less stable lipid crystals. Solution: Implement a controlled cooling process. Sometimes, a "cold homogenization" technique, where the lipid is solidified before homogenization, can yield smaller and more stable particles.
Particle aggregation. Insufficient stabilization can cause the nanoparticles to aggregate over time. Solution: Ensure an adequate surfactant concentration. The choice of surfactant can also influence the zeta potential of the nanoparticles; a higher absolute zeta potential value generally indicates better colloidal stability.
Issue 3: High Variability in In Vivo Pharmacokinetic Data

Problem: After oral administration of your this compound formulation to rodents, you observe high inter-animal variability in the plasma concentration-time profiles.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent dosing. The oral gavage technique can be challenging, and improper administration can lead to variable dosing. Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animals and administer the formulation slowly to avoid reflux.[13][14] Consider using flexible feeding tubes to minimize stress and potential injury to the animals.[1]
Food effects. The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds and the behavior of nanoformulations. Solution: Standardize the feeding schedule of the animals. Typically, a fasting period of 4-6 hours before dosing is recommended for oral bioavailability studies.
Formulation instability. The this compound formulation may not be stable in the GI tract, leading to premature drug release and degradation. Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For nanoformulations, ensure they are stable and do not aggregate in these fluids.
Physiological variability. Natural variations in gastric emptying time, intestinal motility, and metabolic enzyme activity among animals can contribute to variability. Solution: While this is an inherent challenge, using a sufficient number of animals per group and randomizing the animals can help to minimize the impact of this variability on the overall results.

Data Presentation

Pharmacokinetic Parameters of this compound Formulations

The following table summarizes the pharmacokinetic parameters of this compound in various formulations from preclinical studies.

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free 6-ShogaolRat30 mg/kg (oral)25.3 ± 8.70.2545.6 ± 15.8-[15]
6-Shogaol LiposomesRat50 mg/kg (oral)857.3 ± 153.41.56942.7 ± 1249.7281.55[7]
6-Shogaol TPGS-LiposomesRat50 mg/kg (oral)1589.6 ± 286.12.014358.2 ± 2584.5580.04[7]
6-Shogaol SLNsRat40 mg/kg (oral)1235.4 ± 222.41.08975.3 ± 1615.6320[5]
6-Shogaol MicellesRat50 mg/kg (oral)1342.7 ± 241.71.010284.6 ± 1851.2320[2]
6-Shogaol Zein NanoparticlesRat40 mg/kg (oral)1189.2 ± 214.11.59547.1 ± 1718.5328[6]

Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • 6-Shogaol

  • Phospholipids (e.g., Soy PC, DSPC)

  • Cholesterol

  • Vitamin E TPGS (optional, for modified liposomes)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve 6-shogaol, phospholipids, and cholesterol (and Vitamin E TPGS if used) in chloroform in a round-bottom flask. A common molar ratio for lipids and cholesterol is 2:1.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid's phase transition temperature.

    • Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (above the lipid's Tc) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension must be downsized.

    • Sonication: Sonicate the MLV suspension using a probe sonicator on ice. Use short bursts to avoid overheating and lipid degradation.

    • Extrusion: Alternatively, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This method generally produces more uniform liposomes than sonication.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be centrifuged, dialyzed, or passed through a size-exclusion chromatography column.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Materials:

  • 6-Shogaol

  • Solid lipid (e.g., Glyceryl monostearate, Stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve 6-shogaol in the molten lipid.

    • In a separate beaker, heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion in an ice bath or under controlled cooling to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification:

    • The SLN dispersion can be purified by centrifugation or dialysis to remove any excess surfactant or unencapsulated drug.

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation cluster_animal_study Animal Study cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., Nanoformulation) Characterization Characterize Formulation (Size, Zeta, EE%) Formulation->Characterization Dosing Oral Administration to Rodents Characterization->Dosing Sampling Blood Sampling (Time course) Dosing->Sampling Quantification Quantify this compound in Plasma (e.g., LC-MS/MS) Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

Caption: Workflow for in vivo bioavailability studies.

References

Technical Support Center: Overcoming Shogaol's Poor Water Solubility in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of shogaol in experimental research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound is a phenolic compound with a long alkyl chain, which gives it a hydrophobic (lipophilic) nature. This chemical structure limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility. This inherent low water solubility can hinder its clinical applications due to poor absorption and low bioavailability.[1][2][3][4]

Q2: What are the common consequences of poor water solubility in this compound experiments?

A2: The primary consequences include:

  • Low Bioavailability: Poor solubility leads to inefficient absorption in biological systems, reducing the effective concentration of this compound at the target site.[1][2]

  • Inaccurate Dosing: Difficulty in preparing homogenous aqueous solutions can lead to inconsistent and inaccurate dosing in in vitro and in vivo experiments.

  • Precipitation: this compound may precipitate out of aqueous solutions, especially during storage or upon dilution, affecting the accuracy and reproducibility of experimental results.

  • Limited Formulation Options: The hydrophobicity of this compound restricts the choice of simple aqueous-based delivery systems.

Q3: What are the main strategies to overcome the poor water solubility of this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Nanoemulsions and Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): These systems encapsulate this compound in tiny oil droplets, which are readily dispersible in aqueous media.[2][5]

  • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic compounds like this compound in their lipid bilayer.[3][4]

  • Micelles: Amphiphilic molecules that self-assemble in water to form spherical structures with a hydrophobic core, into which this compound can be loaded.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate this compound, forming an inclusion complex with improved water solubility.[6][7][8]

  • Nanoparticles: Solid lipid nanoparticles or polymeric nanoparticles can be used to encapsulate this compound.[9]

Troubleshooting Guides

Issue 1: this compound precipitates from my aqueous stock solution.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.

Solutions:

  • Use of Co-solvents: Prepare stock solutions in a water-miscible organic solvent such as ethanol, methanol, or DMSO before further dilution in aqueous media.[9][10] Note that high concentrations of organic solvents may be toxic to cells in in vitro assays.

  • pH Adjustment: The solubility of this compound can be influenced by pH. Acidic conditions (pH 1) have been shown to maximize the yield of 6-shogaol during extraction, suggesting pH can be a factor in its stability and solubility.[11]

  • Formulation Approaches: For in vivo experiments or cell culture studies requiring low solvent concentrations, consider using one of the formulation strategies outlined in the FAQs, such as nanoemulsions, liposomes, or cyclodextrin complexes.

Issue 2: Inconsistent results in my in vitro cell-based assays.

Possible Cause: Inconsistent dosing due to the non-homogenous distribution of this compound in the aqueous culture medium.

Solutions:

  • Sonication: After diluting the this compound stock solution into the cell culture medium, briefly sonicate the final solution to ensure a uniform dispersion.

  • Vortexing: Vigorously vortex the solution before each use to resuspend any potential precipitates.

  • Encapsulation: Utilize a nano-formulation (e.g., micelles, liposomes) to ensure a stable and uniform dispersion of this compound in the aqueous medium.[1][3]

Issue 3: Low in vivo efficacy despite using a high dose of this compound.

Possible Cause: Poor oral bioavailability due to low aqueous solubility and rapid metabolism.[1][12]

Solutions:

  • Advanced Drug Delivery Systems: Employing formulations like SMEDDS, liposomes, or micelles has been shown to significantly enhance the oral bioavailability of this compound.[2][4][5] For example, a self-microemulsifying drug delivery system (SMEDDS) increased the relative oral bioavailability of 6-shogaol by 571.18%.[2] Similarly, TPGS-modified liposomes enhanced the oral relative bioavailability by 580.04%.[4][13]

  • Cyclodextrin Complexation: Forming an inclusion complex with β-cyclodextrin has been demonstrated to substantially increase the oral relative bioavailability of[2]-shogaol by about 685.36%.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enhancing this compound solubility and bioavailability.

Table 1: Solubility of this compound in Different Media

MediumSolubility (µg/mL)Reference
Water21.39 ± 2.53[1]
pH 1.2 HCl24.03 ± 1.64[5]
pH 1.2 PBS26.42 ± 1.84[1]
pH 6.8 PBS-[5]
pH 7.4 PBS34.40 ± 2.61[5]
pH 7.4 PBS24.76 ± 3.01[1]

Table 2: Characteristics of this compound Formulations

Formulation TypeParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Self-Microemulsifying Drug Delivery System (SMEDDS)20.00 ± 0.2681.09 ± 1.37-[5]
Natural-Lipid Nanoparticles~200--[9]
β-Cyclodextrin Inclusion Complex--7.15[6][7]
Micelles (mPEG2k-LA)76.881.6-[1]
Liposomes (DMPG-Na)356.11 ± 4.0779.36 ± 1.0589.92 ± 1.56[3]
TPGS-Modified Liposomes---[4]

Table 3: Enhancement of Oral Bioavailability of this compound

Formulation TypeRelative Bioavailability IncreaseReference
Self-Microemulsifying Drug Delivery System (SMEDDS)571.18%[2]
β-Cyclodextrin Inclusion Complex~685.36%[6][7]
Micelles (mPEG2k-LA)3.2-fold[1]
Liposomes281.55%[4][13]
TPGS-Modified Liposomes580.04%[4][13]

Experimental Protocols

Protocol 1: Preparation of[2]-Shogaol/β-Cyclodextrin Inclusion Complex

This protocol is based on the saturated aqueous solution method.[6][7]

Materials:

  • [2]-Shogaol

  • β-Cyclodextrin (β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare a saturated aqueous solution of β-cyclodextrin by dissolving an excess amount of β-CD in distilled water with constant stirring.

  • Slowly add[2]-shogaol to the saturated β-CD solution.

  • Continue stirring the mixture at a constant temperature for a specified period (e.g., 24-72 hours) to allow for complex formation.

  • Filter the solution to remove any un-complexed[2]-shogaol.

  • Freeze-dry the resulting solution to obtain the[2]-shogaol/β-CD inclusion complex as a powder.

Protocol 2: Preparation of 6-Shogaol Loaded Liposomes

This protocol utilizes the thin-film dispersion method.[4]

Materials:

  • 6-Shogaol

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve 6-shogaol, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask. This will form multilamellar vesicles.

  • To reduce the particle size and form unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

Protocol 3: Preparation of 6-Shogaol Loaded Micelles

This protocol is based on the nanoprecipitation method.[1]

Materials:

  • 6-Shogaol

  • Amphiphilic block copolymer (e.g., mPEG2k-LA)

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Dissolve 6-shogaol and the amphiphilic block copolymer in a water-miscible organic solvent.

  • Add the organic solution dropwise into deionized water while stirring.

  • The hydrophobic parts of the copolymer will encapsulate the this compound, and the hydrophilic parts will face the aqueous phase, leading to the spontaneous formation of micelles.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • The resulting aqueous solution will contain the 6-shogaol loaded micelles.

Visualizations

experimental_workflow cluster_problem Problem: Poor Water Solubility of this compound cluster_solutions Solubilization Strategies cluster_outcome Desired Outcomes PoorSolubility Poor Aqueous Solubility CoSolvents Co-solvents PoorSolubility->CoSolvents Nanoemulsions Nanoemulsions/SMEDDS PoorSolubility->Nanoemulsions Liposomes Liposomes PoorSolubility->Liposomes Micelles Micelles PoorSolubility->Micelles Cyclodextrins Cyclodextrin Complexation PoorSolubility->Cyclodextrins Nanoparticles Nanoparticles PoorSolubility->Nanoparticles ImprovedSolubility Improved Solubility CoSolvents->ImprovedSolubility Nanoemulsions->ImprovedSolubility Liposomes->ImprovedSolubility Micelles->ImprovedSolubility Cyclodextrins->ImprovedSolubility Nanoparticles->ImprovedSolubility EnhancedBioavailability Enhanced Bioavailability ImprovedSolubility->EnhancedBioavailability ConsistentResults Consistent Experimental Results EnhancedBioavailability->ConsistentResults

Caption: Workflow for addressing the poor water solubility of this compound.

shogaol_signaling_pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_effects Cellular Effects This compound This compound ERK ERK This compound->ERK stimulates phosphorylation JNK JNK This compound->JNK stimulates phosphorylation p38 p38 This compound->p38 stimulates phosphorylation Anticancer Anticancer Activity This compound->Anticancer AntiInflammatory Anti-inflammatory Effects ERK->AntiInflammatory JNK->AntiInflammatory Nrf2 Nrf2 p38->Nrf2 activates p38->AntiInflammatory HO1 HO-1 Nrf2->HO1 induces expression AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx, Catalase) Nrf2->AntioxidantEnzymes restores activity Antioxidant Antioxidant Response HO1->Antioxidant AntioxidantEnzymes->Antioxidant

Caption: Simplified signaling pathways modulated by this compound.[14]

References

Technical Support Center: Shogaol Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for shogaol quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: The primary challenges include:

  • Analyte Stability: this compound can be unstable under certain pH and temperature conditions, potentially leading to inaccurate quantification. It can also undergo interconversion with gingerols, another class of compounds found in ginger.

  • Matrix Effects: Complex biological matrices, such as plasma and tissue homogenates, contain numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1] This can significantly impact the accuracy and reproducibility of the results.

  • Low Endogenous Levels: this compound concentrations in biological samples can be very low, requiring highly sensitive analytical methods for detection and quantification.

  • Metabolism: this compound is metabolized in the body, and its metabolites may have similar structures, potentially causing interference during chromatographic separation and detection.

Q2: How can I improve the stability of this compound in my samples during storage and processing?

A2: To enhance this compound stability:

  • Control Temperature: Store samples at -70°C or lower to minimize degradation.[2] Avoid repeated freeze-thaw cycles.

  • Control pH: this compound stability is pH-dependent. While some studies suggest greater stability at acidic pH, it is crucial to evaluate the optimal pH for your specific matrix and storage conditions.

  • Use of Antioxidants: Consider adding antioxidants to the sample collection tubes to prevent oxidative degradation, though this needs to be validated to ensure no interference with the analysis.

  • Minimize Processing Time: Process samples as quickly as possible to reduce the chance of degradation.

Q3: What is the best extraction method for this compound from plasma?

A3: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods. The choice depends on the sample volume, desired cleanup level, and available equipment.

  • Liquid-Liquid Extraction (LLE): A common approach involves protein precipitation with a solvent like acetonitrile, followed by extraction with an organic solvent such as ethyl acetate or a mixture of ethyl acetate and hexane.[3][4]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a sorbent to retain this compound while interferences are washed away. C8 or C18 cartridges are often suitable.[5]

The optimal method should be determined through validation experiments to ensure high and reproducible recovery.

Troubleshooting Guides

Poor Chromatographic Peak Shape

Q: My this compound peak is showing tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape can be caused by several factors. Here’s a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps
Column Overload Injecting too much sample can saturate the column.[6] Solution: Reduce the injection volume or dilute the sample.
Column Degradation The column may be contaminated or have a void at the inlet. Solution: First, try reversing and flushing the column. If the problem persists, use a guard column to protect the analytical column from contaminants.[6] If the column is old or has been used extensively, it may need to be replaced.
Mobile Phase Issues An incorrect mobile phase pH or composition can affect peak shape, especially for ionizable compounds. Solution: Ensure the mobile phase is correctly prepared and filtered. Check the pH of the mobile phase. Using fresh, HPLC-grade solvents is crucial.[6]
Secondary Interactions This compound can interact with active sites on the column packing material, leading to tailing. Solution: Add a small amount of a competing agent (e.g., a stronger base for a basic analyte) to the mobile phase. Using a highly deactivated (end-capped) column can also minimize these interactions.
Low Analyte Recovery

Q: I am experiencing low recovery of this compound after sample extraction. What are the possible reasons and solutions?

A: Low recovery is a common issue in sample preparation. Here’s how to address it:

Potential Cause Troubleshooting Steps
Inefficient Extraction The chosen solvent or extraction conditions may not be optimal for this compound. Solution: Experiment with different extraction solvents and pH conditions. For LLE, ensure vigorous vortexing to maximize partitioning. For SPE, ensure the sorbent is appropriate and the elution solvent is strong enough to desorb the analyte.[7]
Analyte Adsorption This compound may adsorb to plasticware during sample processing. Solution: Use low-adsorption tubes and pipette tips. Silanizing glassware can also help minimize adsorption.
Incomplete Elution (SPE) The elution solvent in your SPE protocol may be too weak to fully recover this compound from the sorbent. Solution: Increase the strength of the elution solvent or try a different solvent with a higher affinity for this compound.[7]
Analyte Degradation This compound may be degrading during the extraction process. Solution: Keep samples on ice during processing and minimize exposure to light and air.
High Variability in Results

Q: My replicate injections show high variability in this compound concentration. What could be causing this?

A: High variability can stem from several sources throughout the analytical workflow.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Manual extraction procedures can introduce variability. Solution: Use an automated liquid handler if available. If performing manual extractions, ensure consistent timing, volumes, and mixing for all samples. The use of an internal standard is highly recommended to correct for variability in extraction and injection.
Injector Issues The autosampler may not be injecting a consistent volume. Solution: Check the injector for leaks and ensure the syringe is functioning correctly. Perform an injector precision test.
Matrix Effects Variable matrix effects between different samples can lead to inconsistent results. Solution: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available, as it co-elutes and experiences similar matrix effects. Alternatively, the standard addition method can be used to compensate for matrix effects.
LC-MS System Instability Fluctuations in the LC pump flow rate or MS detector response can cause variability. Solution: Ensure the LC system is properly equilibrated and the MS is calibrated. Monitor system suitability parameters throughout the analytical run.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the quantification of gingerols and shogaols in human plasma.[2]

Materials:

  • Human plasma

  • Acetonitrile (ACN)

  • Ethyl acetate:hexane (1:1, v/v)

  • Internal Standard (IS) working solution (e.g., Capsaicin analog)

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 490 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 500 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 2 mL of ethyl acetate:hexane (1:1, v/v) to the supernatant.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60% acetonitrile in water). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound in Plasma

This protocol provides a starting point for developing an LC-MS/MS method for this compound quantification.[3][8]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a suitable percentage of B (e.g., 40%), ramp up to a higher percentage (e.g., 95%) to elute this compound, and then return to initial conditions for re-equilibration. A typical run time is around 6 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 6-Shogaol: Precursor ion [M+H]⁺ m/z 277.2 -> Product ion m/z 137.1 (quantifier), 177.1 (qualifier).[9]

    • Internal Standard (e.g., Capsaicin analog): Determine the appropriate MRM transitions for the chosen internal standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Methods and Recoveries

Extraction Method Matrix Solvent(s) Reported Recovery (%) Reference
Liquid-Liquid ExtractionHuman PlasmaEthyl acetate:hexane (1:1)82.5 - 165.3[4]
Microwave-Assisted ExtractionGinger70% EthanolNot specified for this compound, but optimized for gingerols[10]
Ultrasound-Assisted ExtractionGinger90% Ethanol89.61 ± 0.68[11]

Table 2: Typical LC-MS/MS Parameters for this compound Quantification

Parameter Value/Condition Reference
LC Column C18 (e.g., Agilent Zorbax StableBond, 4.6 x 50 mm, 1.8 µm)[8]
Mobile Phase Acetonitrile and water with 0.1% formic acid[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Precursor Ion (m/z) 277.2 ([M+H]⁺)[9]
Product Ion (m/z) 137.1 (quantifier), 177.1 (qualifier)[9]
Internal Standard Capsaicin analog (PAV)[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (Ethyl Acetate/Hexane) ppt->lle dry Evaporation lle->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound quantification.

shogaol_signaling_pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects shogaol_cancer 6-Shogaol pi3k PI3K shogaol_cancer->pi3k inhibits nfkb_cancer NF-κB shogaol_cancer->nfkb_cancer inhibits apoptosis Apoptosis shogaol_cancer->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation Inhibition mtor->proliferation mmp9 MMP-9 nfkb_cancer->mmp9 invasion Invasion Inhibition mmp9->invasion shogaol_inflam 6-Shogaol nfkb_inflam NF-κB shogaol_inflam->nfkb_inflam inhibits nrf2 Nrf2 shogaol_inflam->nrf2 activates cox2 COX-2 nfkb_inflam->cox2 inos iNOS nfkb_inflam->inos cytokines Pro-inflammatory Cytokines nfkb_inflam->cytokines inflammation Inflammation Reduction cox2->inflammation inos->inflammation ho1 HO-1 nrf2->ho1 ho1->inflammation cytokines->inflammation

Caption: this compound's key signaling pathways.

References

Preventing degradation of shogaol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of shogaol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound degradation is primarily influenced by three main factors: temperature, pH, and exposure to light and oxygen. High temperatures, strongly acidic or alkaline pH conditions, and exposure to UV light and atmospheric oxygen can significantly accelerate its degradation.

Q2: What are the optimal storage conditions to maintain this compound stability?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Low temperatures are crucial. Storage at or below 4°C is recommended. Storing at 20°C is better than at 40°C, but refrigerated or frozen conditions are ideal.[1]

  • pH: this compound exhibits maximum stability in a slightly acidic environment, specifically at pH 4.[2][3]

  • Atmosphere: To prevent oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.

  • Light: this compound is sensitive to light. It should be stored in amber-colored or opaque containers to protect it from light exposure.[4][5]

  • Container: Use well-sealed containers to prevent exposure to air and moisture.[4][5]

Q3: What are the main degradation products of this compound?

A3: The degradation of this compound can lead to several products. Under certain conditions, particularly in aqueous solutions, this compound can undergo hydration to revert to gingerol, its precursor.[2][6] At very high temperatures, further degradation can occur, leading to the formation of paradol or polymerization of this compound.[7][8]

Q4: Can encapsulation techniques improve this compound stability?

A4: Yes, encapsulation is an effective strategy to enhance the stability and bioavailability of this compound.[9][10] Techniques such as encapsulation in phytosomes or micelles can protect this compound from degradative environmental factors like light, oxygen, and extreme pH.[9][11]

Q5: Is this compound more stable than its precursor, gingerol?

A5: this compound is formed from the dehydration of gingerol, a process that occurs during the drying and storage of ginger.[12][13] While gingerols are thermally labile, shogaols themselves are also susceptible to degradation.[2][3] The relative stability depends on the specific conditions. For instance, at 37°C in acidic conditions similar to the stomach, this compound can revert to gingerol.[2]

Troubleshooting Guide

Problem: I am observing a significant decrease in the concentration of my this compound standard over a short period.

Potential Cause Troubleshooting Steps
Improper Storage Temperature Verify that the storage temperature is at or below 4°C. If stored at room temperature, transfer the sample to a refrigerator or freezer.
Incorrect pH of the Solvent If this compound is in a solution, measure the pH. Adjust the pH to approximately 4 using a suitable buffer for optimal stability.
Exposure to Light and Air Ensure the this compound is stored in an amber vial or a container wrapped in aluminum foil. Before sealing, purge the headspace with an inert gas like nitrogen or argon.
Repeated Freeze-Thaw Cycles Aliquot the this compound solution into smaller, single-use vials to avoid repeated freeze-thaw cycles which can accelerate degradation.

Problem: My experimental results with this compound are inconsistent.

Potential Cause Troubleshooting Steps
Degradation During Experimentation Minimize the exposure of this compound solutions to high temperatures, extreme pH, and bright light during your experimental setup. Prepare fresh solutions for each experiment whenever possible.
Interaction with Other Reagents Investigate potential incompatibilities between this compound and other components in your experimental system. Consider performing control experiments to assess the stability of this compound in the presence of other reagents.
Inaccurate Quantification Calibrate your analytical instruments regularly. Use a validated analytical method, such as HPLC, for the accurate quantification of this compound.

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Formation and Degradation

Temperature Effect on Gingerol to this compound Conversion Effect on this compound Stability Reference
0°C Low rate of formationHigh stability[1]
20°C Moderate rate of formationModerate stability[1]
40°C High rate of formationLow stability[1]
>60°C Very high rate of formationSignificant degradation[8][14]

Table 2: pH-Dependent Stability of this compound

pH Stability Primary Degradation Pathway Reference
1 LowReversible hydration to gingerol[2][3]
4 High (Optimal)Minimal degradation[2][3]
7 ModerateDegradation observed over time[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of this compound. It should be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or acetic acid (for mobile phase modification)

    • This compound standard of known purity

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water (e.g., 60:40 v/v).

    • Acidify the mobile phase slightly with formic acid or acetic acid (e.g., 0.1%) to improve peak shape.

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare your unknown samples by dissolving them in the mobile phase or another appropriate solvent and filtering them through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 25-30°C

    • UV detection wavelength: 280 nm

  • Analysis:

    • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

    • Inject the unknown samples and determine their this compound concentration using the calibration curve.

Visualizations

Shogaol_Degradation_Pathway Gingerol Gingerol This compound This compound Gingerol->this compound Dehydration (Heat, Acid) This compound->Gingerol Hydration (Aqueous, Acidic) Degradation_Products Degradation Products (e.g., Paradol, Polymers) This compound->Degradation_Products Further Degradation (High Heat)

Caption: Degradation and formation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC Inject into HPLC Filtration->HPLC Detection UV Detection (280 nm) HPLC->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Experimental workflow for this compound quantification.

Shogaol_Antioxidant_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 p38_MAPK->Nrf2 ARE ARE Binding Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Antioxidant_Defense Enhanced Antioxidant Defense HO1->Antioxidant_Defense

Caption: this compound-mediated antioxidant signaling pathway.

References

Technical Support Center: Method Refinement for Consistent Shogaol Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shogaol in cell culture. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to have precipitated after dilution in cell culture media. What should I do?

A1: this compound has poor water solubility. Precipitation upon dilution in aqueous media is a common issue. Here are some steps to troubleshoot this problem:

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO or ethanol) in the cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. You may need to optimize the solvent concentration for your specific cell line.

  • Stock Solution Concentration: Prepare a higher concentration stock solution of this compound in a suitable solvent like DMSO or ethanol.[1][2] This allows for a smaller volume of the stock solution to be added to the culture medium, reducing the chances of precipitation.

  • Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the this compound stock solution. This can help improve solubility.

  • Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to the cells in the well.

  • Solubility Enhancers: For persistent solubility issues, consider using solubility-enhancing agents or novel delivery systems like micelles, which have been shown to improve the solubility and bioavailability of 6-shogaol.[3][4]

Q2: I am observing inconsistent or no biological effect of this compound in my cell culture experiments. What could be the cause?

A2: Inconsistent effects of this compound can stem from several factors related to its stability and handling. Shogaols are dehydration products of gingerols and their stability can be influenced by temperature and pH.[5][6][7][8]

  • Compound Stability: this compound stability is pH-dependent, with greater stability observed at pH 4.[6][9] While cell culture media is typically buffered around pH 7.2-7.4, be mindful of any acidic conditions during your experimental setup. The conversion between gingerol and this compound is reversible and influenced by temperature and pH.[5][6]

  • Storage of Stock Solutions: Prepare fresh dilutions of this compound in aqueous buffers for each experiment and avoid storing them for more than a day.[1] Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and use them within the recommended timeframe (e.g., within one to six months).[2] Protect stock solutions from light.[2]

  • Metabolism in Culture: Be aware that this compound can be extensively metabolized by cells in culture, which may affect its bioactivity.[10][11] The experimental duration might need optimization to capture the desired effect before significant metabolism occurs.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. The effective concentration can range from micromolar to millimolar levels.[2][12][13] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.

Q3: How can I confirm the final concentration of this compound in my cell culture medium?

A3: Validating the concentration of your active compound in the final experimental setup is crucial for reproducibility.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound concentrations.[6] You can take a sample of your final this compound-containing media and analyze it using a validated HPLC method.

  • Standard Curve: A standard curve with known concentrations of a this compound reference standard should be used for accurate quantification.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound (e.g., 6-shogaol) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mg/mL).[1]

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Cells with this compound

This protocol provides a general procedure for treating cultured cells with this compound.

  • Materials:

    • Cultured cells in multi-well plates

    • Complete cell culture medium, pre-warmed to 37°C

    • This compound stock solution (from Protocol 1)

    • Sterile, filtered pipette tips

  • Procedure:

    • The day before treatment, seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

    • On the day of treatment, prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium.

      • Important: Add the this compound stock solution to the medium (not the other way around) and mix immediately by gentle inversion or swirling to prevent precipitation.

    • Aspirate the old medium from the cells.

    • Add the appropriate volume of the this compound-containing medium or control medium (containing the same final concentration of the solvent) to each well.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Proceed with downstream assays to evaluate the effects of this compound (e.g., MTT assay for cell viability, TUNEL assay for apoptosis, Western blotting for protein expression).[10][14][15]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

This compound TypeCell LineCancer TypeReported IC50 (µM)Reference
6-ShogaolHCT-116Colon Cancer~8[8]
6-ShogaolH-1299Lung Cancer~8[8]
6-ShogaolKBOral Cancer7.4 ± 2.2[2]
6-ShogaolHL-60Leukemia7.9 ± 2.0[2]
6-ShogaolHCT-116Colon Cancer18.20[10]
6-ShogaolH-1299Lung Cancer17.90[10]
6-ShogaolHeLaCervical Cancer14.75[14]
10-ShogaolKeratinocytesSkin (Normal)>50 (non-cytotoxic)[15]
10-ShogaolFibroblastsSkin (Normal)>50 (non-cytotoxic)[15]

Table 2: Solubility and Recommended Storage of this compound

ParameterDetailsReference
Solubility in Organic Solvents Approx. 20 mg/mL in DMSO and Dimethylformamide[1]
Aqueous Solubility Poorly soluble. Approx. 0.25 mg/mL in a 1:3 ethanol:PBS (pH 7.2) solution.[1]
Stock Solution Storage Aliquot and store at -20°C or -80°C, protected from light.[2]
Aqueous Solution Storage Not recommended for more than one day.[1]

Visualizations

Signaling Pathways and Workflows

Caption: this compound-induced apoptosis signaling pathways.

Shogaol_Dosage_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO/Ethanol) C Perform Dose-Response (e.g., 0-100 µM) A->C B Determine Cell Seeding Density B->C D Treat Cells with this compound (Varying Concentrations) C->D E Incubate for Desired Time (e.g., 24-72h) D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Determine IC50 Value F->G H Validate with Apoptosis Assays (e.g., TUNEL, Western Blot) G->H

Caption: Experimental workflow for this compound dosage refinement.

Troubleshooting_Logic Start Inconsistent Results Q1 Precipitate Observed? Start->Q1 A1 Check Solvent Conc. Increase Stock Conc. Pre-warm Media Q1->A1 Yes Q2 No/Low Activity? Q1->Q2 No A1->Q2 A2 Verify Compound Stability Check Storage Conditions Perform Dose-Response Q2->A2 Yes Q3 Concentration Uncertain? Q2->Q3 No A2->Q3 A3 Quantify with HPLC Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: Troubleshooting logic for inconsistent this compound effects.

References

Technical Support Center: Optimizing HPLC for Shogaol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on High-Performance Liquid Chromatography (HPLC) analysis of shogaols. Here you will find answers to frequently asked questions and troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for shogaol analysis? A1: A reversed-phase C18 column is the most common and effective choice for separating shogaols from other ginger compounds like gingerols.[1][2][3] Typical dimensions are 150 mm or 250 mm in length, 4.6 mm internal diameter, and a particle size of 5 µm.[1][3]

Q2: What mobile phase composition provides the best resolution for shogaols? A2: A gradient elution using a mixture of acetonitrile and water is frequently employed.[3][4] To improve peak shape and resolution, the aqueous phase is often acidified with a small amount of formic acid (e.g., 10 mM or 0.1%) or phosphoric acid (0.1%).[5][6] A typical mobile phase might consist of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).[5]

Q3: What is the optimal UV detection wavelength for this compound analysis? A3: The most commonly used UV detection wavelength for shogaols, as well as gingerols, is 282 nm.[3][4][5]

Q4: How should I prepare standards and samples for this compound analysis? A4:

  • Standard Preparation: Accurately weigh the this compound standard and dissolve it in HPLC-grade methanol or acetonitrile to create a stock solution (e.g., 100 or 1000 µg/mL).[5][6] Prepare working standards by serial dilution of the stock solution with the same solvent.[5] Store stock solutions at low temperatures (-35°C or -80°C) to ensure stability.[1][7]

  • Sample Preparation: For ginger extracts, dissolve a known weight of the extract in methanol or acetonitrile (e.g., 1-10 mg/mL).[5][6] It is crucial to sonicate the solution to ensure complete dissolution and then filter it through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[1][5][6]

Q5: Are there stability concerns when analyzing shogaols? A5: Yes, shogaols are involved in a reversible dehydration-hydration reaction with their corresponding gingerols.[8][9] This conversion is influenced by temperature and pH.[8][9]

  • Temperature: Higher temperatures promote the conversion of gingerols to shogaols.[8][10] This is why HPLC is preferred over Gas Chromatography (GC), as the high temperatures in GC can artificially inflate this compound content.[11]

  • pH: The degradation and interconversion rates are pH-dependent. The greatest stability for these compounds is generally observed around pH 4.[9] Acidic conditions (e.g., pH 1) can accelerate the conversion.[9][12]

Experimental Protocol: HPLC Analysis of 6-Shogaol

This section provides a detailed methodology for the quantitative analysis of 6-shogaol in a ginger extract.

1. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 5 mg of 6-shogaol standard and dissolve it in 50 mL of HPLC-grade acetonitrile in a volumetric flask.

  • Working Solutions: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards with concentrations ranging from approximately 0.1 to 50 µg/mL.[3][4][5]

2. Sample Preparation

  • Extraction: Weigh 10 mg of the dried ginger extract into a glass vial.[6]

  • Dissolution: Add 10 mL of HPLC-grade methanol or acetonitrile.[6]

  • Sonication: Sonicate the vial for 10-15 minutes to ensure the complete dissolution of analytes.[6]

  • Filtration: Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.[6]

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient program should be optimized for separation. A starting point could be:

    Time (min) % Solvent A % Solvent B
    0 55 45
    20 35 65
    35 0 100
    40 0 100
    41 55 45

    | 45 | 55 | 45 |

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 282 nm.[3][5]

  • Injection Volume: 10-20 µL.[5]

Data Summary Tables

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterRecommended SettingSource(s)
Column C18 Reversed-Phase (e.g., ODS, Luna)[3][5]
Mobile Phase Acetonitrile / Water (with Formic or Phosphoric Acid)[3][5][6]
Elution Mode Gradient[3][5]
Flow Rate 1.0 mL/min[3][5]
Detection UV at 282 nm[3][4][5]
Column Temp. 25 °C[5]

Table 2: Summary of Method Validation Data for 6-Shogaol

ParameterReported Value RangeSource(s)
Linearity Range (µg/mL) 3 - 18[3][4]
LOD (µg/mL) 0.18 - 0.37[3][4]
LOQ (µg/mL) 0.61 - 1.22[3][4]
Recovery (%) 84.7 - 108.5[3][4]
Correlation Coefficient (r²) > 0.999[3][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)Source(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column silica. - Column overload. - Injection solvent is too strong or incompatible.- Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase. - Dilute the sample. - Reconstitute the sample in a solvent similar to the initial mobile phase.[2]
Poor Resolution - Inadequate mobile phase composition. - Gradient slope is too steep.- Optimize the mobile phase composition (e.g., adjust acid concentration). - Make the gradient elution shallower to increase separation time between peaks.[5][10]
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or column.- Degas the mobile phase thoroughly. - Flush the system with a strong solvent (e.g., pure acetonitrile or methanol). - Use fresh, HPLC-grade solvents.[6]
Low Sensitivity / No Signal - Sample concentration is below the limit of detection (LOD). - Incorrect detection wavelength. - Sample degradation.- Concentrate the sample or inject a larger volume. - Verify the detector is set to ~282 nm. - Check sample and standard storage conditions; prepare fresh solutions.[2][6]
Retention Time Shifts - Fluctuation in column temperature. - Change in mobile phase composition. - Column degradation.- Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase carefully. - Use a guard column and replace the analytical column if performance deteriorates.[5]
Carryover (Peaks in Blank Runs) - Analyte adsorption in the injector or column.- Use a stronger needle wash solvent in the autosampler. - Inject blank solvent runs between samples to monitor and flush the system.[2]

Visualizations

G Diagram 1: General Workflow for HPLC Analysis of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Dissolution, Filtration) Sample_Prep->Injection HPLC_Setup HPLC System Setup (Column, Mobile Phase, Method) HPLC_Setup->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Identification & Integration Chrom_Acq->Peak_Integration Cal_Curve Calibration Curve Generation Peak_Integration->Cal_Curve Quantification Quantification of this compound Cal_Curve->Quantification

Caption: Diagram 1: General Workflow for HPLC Analysis of this compound.

G Diagram 2: Troubleshooting Poor Peak Resolution Start Problem: Poor Resolution Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Adjust_Gradient Adjust Gradient Profile (Make Shallower) Check_Mobile_Phase->Adjust_Gradient No Check_Column Check Column Health Check_Mobile_Phase->Check_Column Yes Adjust_pH Optimize pH / Acid Modifier Adjust_Gradient->Adjust_pH Resolved Resolution Acceptable Adjust_pH->Resolved Replace_Column Replace Column Check_Column->Replace_Column Poor Check_Column->Resolved Good Replace_Column->Resolved

Caption: Diagram 2: Troubleshooting Poor Peak Resolution.

G Diagram 3: Chemical Relationship of Gingerol to this compound Gingerol Gingerol (β-hydroxy keto group) This compound This compound (α,β-unsaturated ketone) Gingerol->this compound Dehydration (+Heat, +Acid) This compound->Gingerol Hydration

Caption: Diagram 3: Chemical Relationship of Gingerol to this compound.

References

Technical Support Center: Maximizing Shogaol Content from Gingerol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments focused on the conversion of gingerol to shogaol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is lower than expected after thermal processing. What factors could be responsible?

A1: Low this compound yield following thermal treatment can be attributed to several factors. Primarily, the conversion of gingerol to this compound is highly dependent on temperature, heating time, and the type of heat applied.[1][2] Insufficient temperature or duration will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of this compound itself.[2][3] The physical form of the ginger material (fresh vs. dried) and the heating method (dry vs. moist heat) also significantly impact the conversion efficiency.[1]

Troubleshooting Steps:

  • Verify Temperature and Time: Ensure your heating apparatus is calibrated correctly and that the target temperature is maintained consistently throughout the experiment. Refer to the data tables below for optimal temperature and time combinations. For instance, moist heat treatment at 120°C for 360 minutes has been shown to produce a high yield of 6-shogaol.[1]

  • Consider the Sample Form: Dry-heat treatment of dried ginger powder generally results in a higher this compound yield compared to sliced fresh ginger.[1] The initial water content of fresh ginger may consume a significant amount of energy for vaporization, reducing the effective heat available for the conversion reaction.

  • Evaluate Heating Method: Studies have shown that moist heat treatment is significantly more effective at converting gingerols to shogaols than dry heat.[1] If you are using dry heat, consider switching to a moist heat method, such as steam heating, to potentially increase your yield.

  • Monitor for Degradation: If you suspect this compound degradation, try reducing the heating time or temperature. Analyze samples at different time points to determine the optimal duration for maximal this compound formation before degradation becomes significant.

Q2: I am using an acid catalyst to promote the conversion, but the results are inconsistent. What could be the cause?

A2: Inconsistent results with acid-catalyzed conversion are often related to pH control and the specific acid used. The rate of gingerol dehydration is pH-dependent, with more acidic conditions generally favoring the reaction.[4][5] The conversion process is also reversible, and the equilibrium between gingerol and this compound is influenced by both pH and temperature.[5]

Troubleshooting Steps:

  • Precise pH Measurement and Control: Ensure accurate measurement and maintenance of the pH of your reaction mixture. Even small fluctuations in pH can affect the reaction rate and equilibrium. The highest yields of 6-shogaol have been observed under the most acidic conditions (pH 1).[4][6]

  • Homogeneity of the Mixture: Ensure the acid catalyst is evenly distributed throughout the reaction mixture. Inadequate mixing can lead to localized pH variations and inconsistent conversion.

  • Choice of Acid: While strong acids are effective, the type of acid can also play a role. The catalytic efficiency may vary between different acids.

  • Temperature and Time Optimization: Even with a catalyst, temperature and reaction time are critical. Higher temperatures will accelerate the reaction, but as with thermal processing, can also lead to degradation.[5]

Q3: Can I increase this compound content without high heat? What are the alternatives?

A3: Yes, non-thermal methods can be employed to facilitate the conversion of gingerol to this compound, primarily through advanced extraction techniques that utilize energy sources other than direct high-temperature heating. These methods can be advantageous in preventing the degradation of heat-sensitive compounds.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process and promote the conversion of gingerol to this compound.[7] The rapid and localized heating can be more efficient than conventional heating methods.

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperatures and pressures, which can enhance extraction and facilitate the dehydration of gingerol to this compound.[2]

Q4: I am having trouble quantifying my gingerol and this compound content accurately. What are the recommended analytical methods?

A4: The most widely accepted and reliable method for the quantification of gingerols and shogaols is High-Performance Liquid Chromatography (HPLC).[4][8] Gas Chromatography (GC) is generally not recommended as the high temperatures used in the GC inlet can cause the thermal conversion of gingerol to this compound, leading to inaccurate quantification of the original sample composition.[4]

Key HPLC Parameters:

  • Column: A C18 reversed-phase column is typically used.[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[4]

  • Detection: UV detection at a wavelength of 230 nm or 282 nm is suitable for both gingerols and shogaols.[4]

  • Quantification: External standard calibration curves for 6-gingerol and 6-shogaol are used for accurate quantification.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the conversion of 6-gingerol to 6-shogaol under different experimental conditions.

Table 1: Effect of Drying and Extraction Temperature on 6-Shogaol Content

Drying Temperature (°C)Extraction Temperature (°C)6-Shogaol Content (mg/g of extract)Reference
Freeze-driedRoom Temperature~3-5[4]
8080~21-35 (approx. 7-fold increase)[4]

Table 2: Effect of pH on 6-Shogaol Yield

Initial ConditionpH of Extraction SolventEffect on 6-Shogaol YieldReference
Ginger dried and extracted at 80°C1Maximized[4][6]
Ginger dried and extracted at 80°C4Increased[4]
Ginger dried and extracted at 80°C7Baseline[4]
Ginger dried and extracted at 80°C10Increased[4]

Table 3: Comparison of Moist and Dry Heat Treatment on 6-Shogaol Formation

Heat TypeSample TypeTemperature (°C)Time (min)6-Shogaol Content (mg/kg of ginger, dry weight)Reference
Moist HeatDried Ginger Powder1203602991[1]
Moist HeatDried Ginger Powder1302402890[1]
Dry HeatSliced Fresh Ginger1303601350[1]
Dry HeatDried Ginger Powder1303601611[1]

Table 4: Effect of Hot Air Drying (HAD) on this compound Content

Drying MethodTemperature (°C)Time (h)6-Shogaol Content8-Shogaol Content10-Shogaol ContentReference
Hot Air Drying (HAD)1506High formationHigh formationHigh formation[7]
Open Sun Drying (OSD)Ambient-Lower contentLower contentLower content[7]
Solar Tunnel Drying (STD)--Intermediate contentIntermediate contentIntermediate content[7]

Experimental Protocols

1. Protocol for Thermal Conversion of Gingerol to this compound (Moist Heat)

  • Materials: Dried ginger powder, distilled water, heat-resistant sealed vessels (e.g., autoclave-safe bottles), oven or autoclave, analytical balance, HPLC system.

  • Methodology:

    • Weigh a precise amount of dried ginger powder.

    • Add a specific volume of distilled water to the ginger powder in a heat-resistant vessel to create a slurry.

    • Seal the vessel tightly to maintain a moist environment.

    • Place the vessel in a preheated oven or autoclave set to the desired temperature (e.g., 120°C).[1]

    • Heat for the specified duration (e.g., 360 minutes).[1]

    • After heating, allow the vessel to cool to room temperature.

    • Extract the sample with a suitable solvent (e.g., 95% ethanol).[4]

    • Filter the extract and analyze the 6-shogaol content using a validated HPLC method.[4]

2. Protocol for Acid-Catalyzed Conversion of Gingerol to this compound

  • Materials: Ginger extract rich in gingerol, strong acid (e.g., HCl), pH meter, magnetic stirrer with heating plate, suitable solvent (e.g., 95% ethanol), analytical balance, HPLC system.

  • Methodology:

    • Dissolve a known concentration of ginger extract in the chosen solvent.

    • While stirring, slowly add the strong acid to adjust the pH to the desired level (e.g., pH 1).[4]

    • Monitor the pH continuously using a calibrated pH meter.

    • Heat the reaction mixture to the target temperature (e.g., 80°C) while stirring.[4]

    • Maintain the reaction at this temperature for a specific duration.

    • After the reaction time, cool the mixture to room temperature.

    • Neutralize the solution if necessary for subsequent analysis.

    • Filter the sample and quantify the this compound content using HPLC.[4]

3. Protocol for Microwave-Assisted Extraction (MAE) for this compound Enrichment

  • Materials: Dried ginger powder, ethanol-water solution (e.g., 87% ethanol), microwave extraction system, analytical balance, filtration apparatus, HPLC system.

  • Methodology:

    • Weigh a precise amount of dried ginger powder (e.g., 0.431 g).[7]

    • Place the powder in the microwave extraction vessel.

    • Add a specific volume of the extraction solvent (e.g., 20 mL of 87% ethanol in water).[7]

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: temperature (e.g., 100°C) and time (e.g., 5 minutes).[7]

    • After extraction, allow the vessel to cool.

    • Filter the extract to remove solid particles.

    • Analyze the this compound content of the extract using HPLC.

4. Protocol for Ultrasound-Assisted Extraction (UAE) for this compound Enrichment

  • Materials: Dried ginger powder, ethanol, ultrasonic bath or probe sonicator, analytical balance, filtration apparatus, HPLC system.

  • Methodology:

    • Weigh a precise amount of dried ginger powder (e.g., 0.302 g).

    • Place the powder in an extraction vessel.

    • Add a specific volume of the extraction solvent (e.g., 20 mL of 100% ethanol).

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Set the UAE parameters: temperature (e.g., 60°C), time (e.g., 10 minutes), ultrasound power (e.g., 51.8% amplitude), and cycle (e.g., 0.458 s⁻¹).

    • After sonication, filter the extract.

    • Quantify the this compound content using a validated HPLC method.

Visualizations

Gingerol_to_Shogaol_Conversion cluster_conditions Conversion Conditions Gingerol Gingerol This compound This compound Gingerol->this compound Dehydration Zingerone Zingerone Gingerol->Zingerone Retro-aldol Reaction Degradation_Products Degradation Products This compound->Degradation_Products Excessive Heat/ Prolonged Time Heat Heat (Thermal Processing) Acid Acid (Low pH) NonThermal Non-Thermal (MAE, UAE)

Caption: Chemical transformation pathways of gingerol.

Experimental_Workflow cluster_methods Conversion Methods start Start: Ginger Material (Fresh or Dried) pretreatment Pre-treatment (e.g., Drying, Grinding) start->pretreatment conversion Conversion Step pretreatment->conversion thermal Thermal Treatment (Moist/Dry Heat) acid Acid Catalysis non_thermal Non-Thermal (MAE/UAE) extraction Extraction filtration Filtration extraction->filtration analysis HPLC Analysis (Quantification of Gingerol & this compound) filtration->analysis end End: Quantified this compound Yield analysis->end thermal->extraction acid->extraction non_thermal->extraction

Caption: General experimental workflow for this compound production.

References

Addressing shogaol instability in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with shogaol, focusing on the challenges presented by its instability in aqueous solutions during assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, specifically[1]-shogaol, is a bioactive compound found in ginger (Zingiber officinale). It is formed from the dehydration of its precursor, gingerol, during drying or cooking. This compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its stability is a concern because it can degrade or convert back to gingerol in aqueous solutions, which can affect the accuracy and reproducibility of experimental results.

Q2: What are the main factors that affect this compound stability in aqueous solutions?

A2: The primary factors affecting this compound stability are pH and temperature. This compound is most stable in acidic conditions, with the greatest stability observed at pH 4.[2][3] As the pH deviates from this optimum, its stability decreases. Higher temperatures also accelerate the degradation of this compound.[2][4]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare this compound stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5][6] These stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[7][8] For use in aqueous-based assays, the stock solution should be diluted to the final working concentration immediately before use. It is not recommended to store aqueous solutions of this compound for more than one day.[5]

Q4: Can this compound interfere with common cell-based assays?

A4: Yes, this compound has been reported to have cytotoxic effects on various cell lines.[9][10] This intrinsic activity can interfere with assays that measure cell viability, such as the MTT assay. When using such assays, it is crucial to include appropriate controls to distinguish between the specific experimental effects and the inherent cytotoxicity of this compound.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to modulate several key signaling pathways, including:

  • NF-κB signaling: this compound can inhibit the activation of NF-κB, a key regulator of inflammation.[1][11][12]

  • Nrf2/ARE pathway: this compound can activate the Nrf2 pathway, which is involved in the antioxidant defense system.[13][14][15]

  • TRPV1 and TRPA1 channels: this compound can activate these transient receptor potential channels, which are involved in pain and inflammation.[16][17][18][19]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Problem 1: Inconsistent or non-reproducible results in my assay.

  • Possible Cause: Degradation of this compound in your aqueous assay buffer.

  • Solution:

    • pH and Temperature Control: Ensure your assay buffer is at an optimal pH of 4 for this compound stability.[2][3] If the experimental conditions require a different pH, minimize the incubation time to reduce degradation. Conduct experiments at the lowest feasible temperature.

    • Fresh Preparations: Prepare fresh working solutions of this compound from a frozen organic stock immediately before each experiment. Avoid using aqueous solutions of this compound that have been stored.[5]

    • Stability Check: Perform a stability study of this compound in your specific assay buffer under the experimental conditions (time, temperature, pH) to understand its degradation kinetics.

Problem 2: My this compound standard shows multiple peaks or a decreasing peak area on HPLC analysis.

  • Possible Cause: Degradation of the this compound standard.

  • Solution:

    • Proper Storage: Store your solid this compound standard and organic stock solutions at -20°C or -80°C, protected from light.[7][8]

    • Solvent Purity: Use high-purity, anhydrous organic solvents for preparing stock solutions to minimize water content that could contribute to degradation.

    • Fresh Dilutions: Prepare fresh dilutions of your standard for each HPLC run.

Problem 3: I am observing high background or unexpected results in my cell-based assay.

  • Possible Cause 1: Intrinsic biological activity or cytotoxicity of this compound.

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. Use concentrations below the cytotoxic threshold for your experiments.[9][10]

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on the cells.

  • Possible Cause 2: Interaction of this compound with assay components.

  • Solution:

    • Assay-Specific Controls: Run controls to check for any direct interaction between this compound and your assay reagents (e.g., does this compound react with MTT reagent directly?).

Problem 4: Low solubility of this compound in my aqueous buffer.

  • Possible Cause: this compound has limited solubility in aqueous solutions.[5]

  • Solution:

    • Use of a Co-solvent: Prepare the final working solution by diluting the organic stock solution in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically <0.5%).

    • Sonication: Gentle sonication can help to dissolve this compound in the aqueous buffer.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of this compound in aqueous solutions. Optimization may be required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.[20][21]

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[21][22]

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Acetic acid (optional, for mobile phase modification).[20][22]

  • This compound standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. An example gradient is:

    • Start with a lower concentration of acetonitrile (e.g., 40-50%) and gradually increase to a higher concentration (e.g., 90-100%) over 20-30 minutes.

    • The mobile phase can be acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.[20]

  • Flow Rate: 1.0 mL/min.[21][22]

  • Column Temperature: 25-30°C.[22]

  • Detection Wavelength: 280 nm or 282 nm.[20][22]

  • Injection Volume: 10-20 µL.[22]

4. Standard Curve Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 0.1 to 100 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

5. Sample Analysis:

  • Inject the sample solution into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Assessing this compound Stability in Aqueous Buffers

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.

1. Materials:

  • This compound stock solution (in organic solvent).

  • Aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).

  • HPLC system for quantification.

2. Procedure:

  • Prepare a working solution of this compound in the aqueous buffer at a known concentration by diluting the organic stock solution.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of this compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a water bath).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC to quantify the remaining this compound concentration.

  • Plot the concentration of this compound as a function of time to determine its degradation profile.

Quantitative Data Summary

ParameterConditionValueReference
This compound Stability Optimal pH4[2][3]
Degradation at 80°C in 0.1 M HCl (24h)~50%[2]
Equilibrium in simulated gastric fluid (pH 1, 37°C)~200 hours[20]
Solubility in 1:3 ethanol:PBS (pH 7.2)~0.25 mg/mL[5]
in DMSO and Dimethylformamide~20 mg/mL[5]
Antioxidant Activity (IC50) DPPH radical scavenging ([1]-shogaol)8.05 µM[23]
Superoxide radical scavenging ([1]-shogaol)0.85 µM[23]
Hydroxyl radical scavenging ([1]-shogaol)0.72 µM[23]
Cytotoxicity (IC50) HCT-116 cells ([1]-shogaol)24.43 µM[9]
H-1299 cells ([1]-shogaol)25.82 µM[9]

Visualizations

Signaling Pathways

Shogaol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Nucleus Nucleus

Caption: this compound inhibits the NF-κB signaling pathway.

Shogaol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Keap1->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes

References

Technical Support Center: Enhancing Shogaol Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments aimed at improving the delivery of shogaol across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is 6-shogaol and why is it a compound of interest for neurological research?

A1: 6-shogaol is a bioactive compound found in the rhizome of ginger (Zingiber officinale)[1][2]. It is known for its potent anti-inflammatory and antioxidant properties[3]. In the context of neurological research, 6-shogaol is of particular interest due to its neuroprotective effects, which have been observed in various in vitro and in vivo models[1][4][5]. It has been shown to modulate neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system (CNS)[4][6]. This modulation can help reduce neuronal cell death, which is a factor in many neurodegenerative diseases[4].

Q2: What are the main challenges in delivering 6-shogaol to the brain?

A2: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside[7][8]. While some studies suggest that 6-shogaol can cross the BBB to some extent via passive diffusion, its efficacy is limited by its physicochemical properties and potential for rapid metabolism[2][9][10][11][12]. Enhancing its delivery is crucial to achieve therapeutic concentrations in the brain.

Q3: What are the most promising strategies to enhance 6-shogaol's BBB penetration?

A3: Nanoparticle-based drug delivery systems are a leading strategy. These include:

  • Polymeric Nanoparticles: Formulations using biodegradable and biocompatible polymers like PLGA (poly(lactic-co-glycolic acid)) and PLA (poly(lactic acid)) can encapsulate this compound, protecting it from degradation and facilitating its transport across the BBB[13][14][15].

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are a clinically established platform and can be modified to improve brain targeting[16][17].

  • Surface Functionalization: Nanocarriers can be coated with specific ligands (e.g., transferrin, antibodies, or peptides) that bind to receptors on the BBB's endothelial cells, triggering receptor-mediated transcytosis for more efficient brain entry[14][18][19]. Coating with polysorbate 80 has also been shown to enhance brain uptake by adsorbing apolipoproteins, which then interact with LDL receptors on brain endothelial cells[13].

Troubleshooting Guides

Formulation & Encapsulation

Q4: I am experiencing low encapsulation efficiency (EE%) for 6-shogaol in my liposomal/nanoparticle formulation. What are the common causes and solutions?

A4: Low encapsulation efficiency for a hydrophobic drug like 6-shogaol is a common issue. Here are some potential causes and troubleshooting steps:

Potential Cause Explanation Suggested Solution(s)
Drug-Lipid/Polymer Interaction Poor affinity between 6-shogaol and the core matrix of the carrier. The drug may be expelled from the forming particles.- Optimize Lipid/Polymer Composition: For liposomes, try lipids with different chain lengths or saturation. For polymeric nanoparticles, experiment with different polymers or co-polymers. - Adjust Drug-to-Carrier Ratio: A very high drug concentration can lead to saturation and precipitation. Systematically test lower ratios.
Formulation Method The chosen method (e.g., thin-film hydration, solvent evaporation) may not be optimal for 6-shogaol.- Modify Method Parameters: For thin-film hydration, ensure the lipid film is uniform and thin. Increase hydration time or temperature (ensure it's below the lipid transition temperature and this compound degradation temperature). - Try a Different Method: Consider methods like ethanol injection or microfluidics, which can offer better control over particle formation and drug entrapment[20].
Solvent Issues Residual organic solvent can disrupt the carrier structure and lead to drug leakage[21]. The drug may have poor solubility in the chosen solvent system.- Ensure Complete Solvent Removal: Use a rotary evaporator followed by high-vacuum drying to remove all traces of organic solvent. - Select Appropriate Solvents: Ensure 6-shogaol and the polymer/lipid are fully soluble in the chosen organic solvent during the initial step[20].
pH of the Aqueous Phase The pH can influence the charge and partitioning behavior of both the drug and the carrier.- Optimize pH: Test a range of pH values for the aqueous phase during formulation to find the optimal condition for 6-shogaol encapsulation.

For a general workflow on troubleshooting encapsulation efficiency, see the diagram below.

G start Low Encapsulation Efficiency Observed q1 Is Drug:Carrier Ratio Optimized? start->q1 sol1 Systematically Test Lower Ratios q1->sol1 No q2 Is Formulation Method Optimal? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate EE% sol1->end_node sol2 Modify Method Parameters (e.g., hydration time, temp) or Try a Different Method q2->sol2 No q3 Is Solvent System Correct? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Ensure Complete Solvent Removal & Full Solubility of Components q3->sol3 No q4 Is Lipid/Polymer Composition Suitable? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Test Different Lipids/Polymers or Add Excipients q4->sol4 No q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for low encapsulation efficiency.
In Vitro BBB Permeability Assays

Q5: My in vitro BBB model (e.g., Transwell assay with bEnd.3 or hCMEC/D3 cells) shows inconsistent results or permeability values that are too high for the control group. How can I troubleshoot this?

A5: Achieving a tight and consistent in vitro BBB model is critical for reliable permeability data. High and variable permeability often points to issues with the cell monolayer's integrity.

Potential Cause Explanation Suggested Solution(s)
Incomplete Monolayer Formation The endothelial cells have not grown to full confluency, leaving gaps for paracellular leakage.- Optimize Seeding Density: Ensure you are using the optimal cell seeding density for your specific cell line and transwell insert size. - Verify Cell Viability: Check cell health and viability before seeding. - Extend Culture Time: Allow cells more time to form a tight monolayer. Monitor confluency daily via microscopy.
Poor Tight Junction Expression The cells are confluent but have not formed robust tight junctions, which are essential for low permeability.- Use Co-culture Models: Co-culturing endothelial cells with astrocytes or pericytes can significantly enhance tight junction formation and barrier properties[7][22]. - Conditioned Media: Use media conditioned by astrocytes or add factors like cAMP or retinoic acid to promote barrier tightness[23]. - Incorporate Shear Stress: Using a microfluidic or dynamic flow system can better mimic physiological conditions and improve barrier function[24][25].
Cell Passage Number High passage numbers can lead to changes in cell phenotype and a reduced ability to form tight barriers.- Use Low Passage Cells: Always use cells within the recommended passage number range for your specific cell line[22].
Assay Conditions The tracer molecule (e.g., FITC-dextran) concentration may be too high, causing cytotoxicity, or the incubation time may be too long.- Validate Tracer Concentration: Use a non-toxic concentration of your tracer. - Optimize Incubation Time: Perform a time-course experiment to find a linear range for permeability measurement[23][26]. - Monitor TEER: Use Trans-endothelial Electrical Resistance (TEER) measurements to confirm barrier integrity before and after the experiment. A drop in TEER indicates compromised barrier function[27].

Experimental Protocols & Data

Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes a standard method for preparing liposomes encapsulating the hydrophobic compound 6-shogaol.

Materials:

  • Phosphatidylcholine (PC) and Cholesterol

  • 6-shogaol

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, water bath sonicator, probe sonicator, or extruder

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., at a 2:1 molar ratio), and 6-shogaol in a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 37-40°C) until a thin, uniform lipid film forms on the flask wall.

    • Continue drying under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4).

    • Agitate the flask by gentle rotation (without vortexing, which can be too harsh) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Sonication or Extrusion):

    • To produce small unilamellar vesicles (SUVs) with a uniform size, the MLV suspension must be downsized.

    • Option A (Sonication): Sonicate the suspension in a bath sonicator or with a probe sonicator on ice to prevent lipid degradation. Sonication time will need to be optimized.

    • Option B (Extrusion - Recommended): Repeatedly pass the MLV suspension (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated 6-shogaol by ultracentrifugation, dialysis, or size-exclusion chromatography[20].

  • Sterilization & Storage:

    • Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.

    • Store at 4°C.

Protocol 2: In Vitro BBB Permeability Assay using a Transwell System

This protocol outlines the measurement of the apparent permeability coefficient (Papp) of free vs. encapsulated 6-shogaol across a cell monolayer.

Materials:

  • hCMEC/D3 or bEnd.3 cells (or other suitable brain endothelial cell line)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Appropriate cell culture medium and supplements

  • Coating solution (e.g., Collagen I, Fibronectin)

  • Hanks' Balanced Salt Solution (HBSS) or similar assay buffer

  • Free 6-shogaol and 6-shogaol-loaded nanoparticles

  • Tracer molecule (e.g., FITC-dextran) for barrier integrity control

  • LC-MS/MS or HPLC for this compound quantification

Methodology:

  • Cell Seeding:

    • Coat Transwell inserts with the appropriate extracellular matrix protein (e.g., fibronectin) and allow to dry.

    • Seed brain endothelial cells onto the apical (upper) chamber of the inserts at a pre-optimized density[26].

    • Culture the cells for several days (e.g., 3-5 days) to allow for the formation of a confluent monolayer. Monitor barrier integrity by measuring TEER.

  • Permeability Experiment:

    • Gently wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound (free 6-shogaol or nano-formulated 6-shogaol at a known concentration) to the apical chamber.

    • Fill the basolateral (lower) chamber with fresh HBSS.

    • Incubate at 37°C on an orbital shaker at low speed.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.

    • A sample from the apical chamber should be taken at the beginning and end of the experiment to confirm concentration stability.

  • Quantification:

    • Quantify the concentration of 6-shogaol in the basolateral samples using a validated LC-MS/MS or HPLC method[28][29].

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = The rate of drug appearance in the basolateral chamber (e.g., µg/s)

      • A = The surface area of the membrane (cm²)

      • C₀ = The initial concentration of the drug in the apical chamber (e.g., µg/cm³)

Comparative Data for Nanoparticle Formulations

The table below summarizes typical characterization data for different nanoparticle systems designed for brain delivery. Values are illustrative and should be optimized for each specific formulation.

Parameter PLGA Nanoparticles Liposomes Chitosan Nanoparticles Ideal Range for BBB Reference
Particle Size (nm) 100 - 25080 - 200150 - 300< 200 nm[14],[18]
Polydispersity Index (PDI) < 0.2< 0.2< 0.3< 0.3-
Zeta Potential (mV) -15 to -30 mV-10 to -25 mV (unmodified)+20 to +40 mVSlightly negative or positive[14],[18]
Encapsulation Efficiency (%) 60 - 85%70 - 95% (for lipophilic drugs)50 - 80%> 70%[13],[14]
Drug Loading (%) 1 - 10%1 - 5%5 - 15%Varies-

Visualizations

General Experimental Workflow

This diagram illustrates the typical workflow for developing and testing a this compound nano-formulation for BBB delivery.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Validation formulation Formulation (e.g., Liposomes, PLGA NP) optimization Optimization (Size, Zeta, EE%) formulation->optimization characterization Physicochemical Characterization optimization->characterization cytotoxicity Cytotoxicity Assay (e.g., on bEnd.3 cells) characterization->cytotoxicity bbb_model In Vitro BBB Model (Transwell Assay) cytotoxicity->bbb_model permeability Permeability Study (Quantify Papp) bbb_model->permeability animal_model Animal Administration (e.g., IV injection in mice) permeability->animal_model pk_study Pharmacokinetics (Plasma & Brain) animal_model->pk_study pd_study Pharmacodynamics (Assess Neuroprotection) pk_study->pd_study

Caption: Workflow for this compound nanocarrier development and testing.
This compound's Anti-Neuroinflammatory Signaling Pathway

This diagram shows a simplified signaling pathway by which 6-shogaol exerts its anti-inflammatory effects in microglial cells, a key aspect of its neuroprotective action.

G LPS Inflammatory Stimulus (e.g., LPS) MAPK p38 MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB This compound 6-Shogaol This compound->MAPK This compound->NFkB Proinflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) MAPK->Proinflammatory NFkB->Proinflammatory Neuroinflammation Neuroinflammation Proinflammatory->Neuroinflammation

References

Technical Support Center: Process Improvement for Large-Scale Shogaol Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the large-scale isolation of shogaol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor to this compound in ginger, and how is it converted?

A1: The primary precursor to[1]-shogaol in ginger is[1]-gingerol. Shogaols are formed through the dehydration of their corresponding gingerols, a process that involves the removal of a water molecule from the β-hydroxy keto group of the gingerol structure.[2][3] This conversion is significantly influenced by heat and acidic conditions.[4][5][6]

Q2: What are the main advantages of aiming for a high this compound content in extracts?

A2: While gingerols are more abundant in fresh ginger, shogaols, particularly[1]-shogaol, have demonstrated more potent biological activities in several studies, including anti-inflammatory, antioxidant, and anticancer effects.[5][7] Therefore, processes optimized for higher this compound content can yield extracts with enhanced therapeutic potential.

Q3: Which analytical methods are most suitable for quantifying this compound during the isolation process?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of both gingerols and shogaols.[8][9] It is more suitable than Gas Chromatography-Mass Spectrometry (GC-MS) because the high temperatures used in GC-MS can cause the thermal conversion of gingerols to shogaols, leading to inaccurate quantification of the original sample composition.[8] HPLC with electrochemical detection or photodiode array (PDA) detection are commonly used techniques.[9][10]

Q4: Is it possible to isolate this compound in a single step?

A4: A one-step purification method for[1]-shogaol has been reported using solid-phase extraction (SPE) on a silica cartridge. In this method, the methanol extract of ginger is applied to the cartridge, and[1]-shogaol is eluted with a solvent mixture of n-hexane-diethyl ether.[11]

Troubleshooting Guides

Low this compound Yield

Q: My final product has a low yield of this compound. What are the potential causes and how can I improve it?

A: Low this compound yield can stem from several factors throughout the extraction and purification process. Here are common causes and troubleshooting steps:

  • Insufficient Conversion of Gingerols: Shogaols are primarily formed from the dehydration of gingerols. To enhance this conversion, consider the following:

    • Drying Method: The drying process significantly impacts this compound content. Hot air drying at elevated temperatures (e.g., 80°C to 150°C) has been shown to increase the conversion of gingerols to shogaols.[5][6][12] Freeze-drying or drying at room temperature will result in lower this compound content.[5][6]

    • Extraction Temperature: Increasing the extraction temperature can promote the dehydration of gingerols. Reflux extraction at higher temperatures (e.g., 80°C) has been shown to yield a higher this compound content compared to room temperature extraction.[5][6][13]

    • pH of Extraction Solvent: Acidic conditions catalyze the dehydration of gingerols to shogaols. Adjusting the pH of the extraction solvent to an acidic range (e.g., pH 1) can significantly increase the yield of this compound.[5][6][14]

  • Suboptimal Extraction Method: The choice of extraction technique plays a crucial role.

    • Solvent Selection: 95% ethanol is an effective solvent for extracting shogaols.[13] Methanol has also been shown to be suitable for extracting phenolic compounds from ginger.[11]

    • Advanced Extraction Techniques: Methods like microwave-assisted extraction (MAE) and supercritical CO2 extraction can offer higher yields and selectivity. For MAE, optimal conditions of 87% ethanol in water at 100°C for 5 minutes have been reported.[15] Supercritical CO2 extraction at 40°C and 276 bar has been found to be optimal for maximizing 6-shogaol content.[1][16]

  • Inefficient Purification: this compound may be lost during chromatographic purification.

    • Column Chromatography: Ensure proper selection of stationary phase (e.g., silica gel) and mobile phase gradient (e.g., n-hexane-ethyl acetate) to achieve good separation of this compound from other components.[11][17]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the isolation and purification of this compound with high purity.

Product Impurity

Q: My isolated this compound is not pure. What are common impurities and how can I remove them?

A: Common impurities in this compound isolates include other ginger phenolics like gingerols and zingerone, as well as lipids and other plant metabolites.

  • Presence of Gingerols: If your product contains significant amounts of gingerols, it indicates incomplete conversion. Refer to the "Low this compound Yield" section for strategies to enhance the dehydration of gingerols.

  • Chromatographic Co-elution: Impurities may co-elute with this compound during chromatography.

    • Optimize Chromatography: Adjust the solvent system and gradient in your column chromatography or HPLC protocol to improve the resolution between this compound and the impurities. A common mobile phase for silica gel column chromatography is a gradient of n-hexane and ethyl acetate.[11]

    • Multi-step Purification: Consider a multi-step purification approach. For instance, an initial solid-phase extraction can be followed by preparative HPLC for higher purity.[11][17]

  • Lipophilic Compounds: Ginger rhizomes contain lipophilic compounds that can be co-extracted. A pre-extraction step with a non-polar solvent like n-hexane can help remove these compounds before the main extraction.[11]

Data Presentation

Table 1: Comparison of this compound Content under Different Drying and Extraction Conditions

Drying MethodDrying Temperature (°C)Extraction SolventExtraction Temperature (°C)[1]-Shogaol Content (mg/g extract)Reference
Freeze-drying-95% EthanolRoom Temperature~3-5[5]
Room Temperature~2595% EthanolRoom Temperature~3-5[5]
Convection Oven8095% EthanolRoom TemperatureIncreased[5]
Convection Oven8095% Ethanol80~22 (approx. 7-fold increase)[5][6]
Hot Air Drying150Not specifiedNot specifiedSignificantly Increased[12]

Table 2: this compound Yield from Supercritical CO2 Extraction

Temperature (°C)Pressure (bar)CO2 Flow Rate ( g/min )Extraction Time (min)[1]-Shogaol Content (mg/g extract)Reference
4027630153Highest Content[1][16]
502508 ft³/h36024.46 ± 3.41[1]

Experimental Protocols

Protocol 1: Enhanced this compound Production through Controlled Drying and Extraction

This protocol is designed to maximize the conversion of gingerols to shogaols for a higher yield of the target compound.

1. Raw Material Preparation: a. Obtain fresh ginger rhizomes (Zingiber officinale). b. Wash the rhizomes thoroughly to remove any dirt and debris. c. Slice the ginger into thin pieces (e.g., 2-3 mm) to facilitate uniform drying.

2. Drying Process: a. Spread the ginger slices on trays in a single layer. b. Dry the ginger in a convection oven at 80°C until a constant weight is achieved. This high temperature promotes the dehydration of gingerols to shogaols.[5][6]

3. Grinding: a. Grind the dried ginger slices into a fine powder using a mechanical grinder.

4. Extraction: a. Place the ginger powder in a round-bottom flask. b. Add 95% ethanol as the extraction solvent in a 1:10 solid-to-solvent ratio (w/v).[5] c. For further enhancement of this compound yield, the pH of the ethanol can be adjusted to 1 with HCl.[5] d. Set up a reflux apparatus and heat the mixture to 80°C. e. Conduct the reflux extraction for 24 hours.[5]

5. Filtration and Concentration: a. After extraction, cool the mixture to room temperature. b. Filter the extract through Whatman filter paper to remove the solid residue. c. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Purification of[1]-Shogaol using Column Chromatography

This protocol outlines a standard method for purifying[1]-shogaol from a crude ginger extract.

1. Preparation of the Crude Extract: a. Obtain a crude extract rich in this compound (as prepared in Protocol 1 or through other extraction methods).

2. Column Preparation: a. Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be purified. b. Equilibrate the column with the initial mobile phase, for example, n-hexane.

3. Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried powder onto the top of the prepared column.

4. Elution: a. Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A common starting ratio is n-hexane:ethyl acetate (90:10, v/v).[11] b. Collect fractions of the eluate in separate tubes.

5. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate. b. Use a suitable mobile phase for TLC development (e.g., n-hexane:ethyl acetate, 70:30, v/v).[11] c. Visualize the spots under UV light or by using a staining reagent. d. Combine the fractions that contain pure[1]-shogaol based on the TLC analysis.

6. Final Concentration: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified[1]-shogaol as a pale yellow oil.[11]

Visualizations

Signaling Pathways

Shogaol_Anticancer_Pathway This compound [6]-Shogaol Akt Akt This compound->Akt Inhibits Caspases Caspase-3/7 This compound->Caspases Activates PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Cell_Proliferation Caspases->Apoptosis

Caption: [1]-Shogaol's anticancer activity via inhibition of the PI3K/Akt/mTOR pathway and activation of caspases.

Shogaol_Anti_inflammatory_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK This compound [6]-Shogaol This compound->IKK Inhibits NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Pro_inflammatory_Genes Activates Transcription

Caption: [1]-Shogaol's anti-inflammatory mechanism through the inhibition of the NF-κB signaling pathway.

Shogaol_Antioxidant_Pathway cluster_nucleus Nuclear Events This compound [6]-Shogaol Keap1_Nrf2 Keap1-Nrf2 (Inactive) This compound->Keap1_Nrf2 Inactivates Keap1 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: [1]-Shogaol's antioxidant effect via activation of the Nrf2-ARE pathway.

Experimental Workflow

Shogaol_Isolation_Workflow Start Fresh Ginger Rhizomes Washing Washing & Slicing Start->Washing Drying Hot Air Drying (e.g., 80°C) Washing->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol, 80°C) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude this compound-Rich Extract Filtration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Fraction_Collection Fraction Collection & TLC Analysis Purification->Fraction_Collection Final_Product Pure this compound Fraction_Collection->Final_Product

References

Mitigating off-target effects of shogaol in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shogaol in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which derivative is most commonly used in research?

A1: this compound is a bioactive compound found in the rhizome of ginger (Zingiber officinale). It is formed from gingerols during the drying or cooking of ginger. Several forms of this compound exist, including 4-, 6-, 8-, 10-, and 12-shogaol. Among these, 6-shogaol is the most potent and extensively studied derivative in experimental models for its anti-inflammatory and anticancer properties.

Q2: What are the primary on-target effects of 6-shogaol being investigated?

A2: The primary on-target effects of 6-shogaol that are under investigation include its anticancer, anti-inflammatory, and antioxidant activities. In cancer research, it has been shown to induce apoptosis, paraptosis, and autophagy in various cancer cell lines. Its anti-inflammatory effects are often attributed to its ability to inhibit signaling pathways such as NF-κB and COX-2.

Q3: What are the known off-target effects or toxicities of this compound in experimental models?

A3: While 6-shogaol shows some selectivity for cancer cells over normal cells, off-target effects and toxicity can still occur, particularly at higher concentrations. For instance, studies have shown that 6-shogaol can be toxic to normal human fibroblast colon cells (CCD-18Co) and normal lung cells (IMR-90) at certain concentrations. In vivo studies have reported that high doses may lead to side effects, although some studies have found no significant toxicity in mice at therapeutic doses. A significant challenge with oral administration of this compound is its rapid metabolism and poor bioavailability.

Q4: How can I mitigate the off-target effects of this compound in my experiments?

A4: Mitigating off-target effects is crucial for obtaining reliable experimental data. Here are a few strategies:

  • Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity to non-target cells or tissues.

  • Use of Metabolites: Consider using bioactive metabolites of 6-shogaol, such as M2, which have shown comparable efficacy to the parent compound but with lower toxicity to normal cells.

  • Targeted Delivery Systems: Employ nanoparticle-based drug delivery systems (DDSs) to enhance the specific delivery of this compound to the target site, thereby reducing systemic exposure and off-target effects. Liposomes and micelles are examples of such systems.

  • Combination Therapy: Investigate the synergistic effects of this compound with other therapeutic agents. This approach may allow for the use of lower, less toxic concentrations of this compound while achieving the desired therapeutic outcome.

Troubleshooting Guide

Problem 1: High cytotoxicity observed in control (non-cancerous) cell lines.

  • Possible Cause: The concentration of this compound used is too high, leading to non-specific toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target cancer cell line and a relevant normal cell line to determine the therapeutic window.

    • Reduce Incubation Time: Shorter incubation times may reduce non-specific toxicity while still allowing for the observation of on-target effects.

    • Consider a Different Derivative or Metabolite: As mentioned in the FAQs, some metabolites of 6-shogaol, like M2, have been reported to have lower toxicity in normal cells.

Problem 2: Inconsistent or unexpected results in signaling pathway analysis (e.g., Western blotting for NF-κB or Akt pathways).

  • Possible Cause 1: Variability in this compound activity or degradation.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a high-quality, verified stock.

    • Protect from Light and Air: this compound can be sensitive to light and oxidation. Store stock solutions appropriately and minimize exposure during experiments.

  • Possible Cause 2: Crosstalk between different signaling pathways.

  • Troubleshooting Steps:

    • Analyze Multiple Pathways: this compound is known to affect multiple signaling pathways, including NF-κB, Akt/mTOR, MAPK, and Nrf2. Analyze key components of these pathways to get a more comprehensive picture of its mechanism of action.

    • Use Specific Inhibitors: To confirm the involvement of a specific pathway, use well-characterized inhibitors for that pathway in combination with this compound treatment.

Problem 3: Poor in vivo efficacy despite promising in vitro results.

  • Possible Cause: Poor bioavailability and rapid metabolism of this compound after oral administration.

  • Troubleshooting Steps:

    • Alternative Routes of Administration: Consider intraperitoneal injections if appropriate for your animal model, which may increase bioavailability compared to oral gavage.

    • Encapsulation in Nanoparticles: Utilize nanoparticle-based delivery systems to protect this compound from degradation, improve its solubility, and enhance its accumulation at the target site.

    • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the concentration and distribution of this compound in different tissues over time.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of 6-Shogaol and its Metabolites (IC50 Values)

CompoundHCT-116 (Colon Cancer)H-1299 (Lung Cancer)CCD-18Co (Normal Colon)IMR-90 (Normal Lung)
6-Shogaol 18.20 µM17.90 µM43.91 µM36.65 µM
Metabolite M2 24.43 µM25.82 µM99.18 µM98.30 µM
Metabolite M13 45.47 µM47.77 µM75.50 µM57.54 µM

Data sourced from Chen, et al. (2012) PLOS ONE.

Table 2: Effect of 6-Shogaol on Leukocyte Adhesion to HUVECs

TreatmentAdhesion of THP-1 cells (% of control)
Control (LPS-stimulated) 100%
6-Shogaol (30 µM) + LPS Significantly reduced

Data interpretation from a study by St-Gelais, et al. (2021) Frontiers in Pharmacology, which showed that 30 µM of 6-shogaol almost fully blocked the adhesion of THP-1 cells to TNF-α-stimulated HUVECs.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. In Vivo Endometriosis Model

This protocol is based on a study investigating the effect of 6-shogaol on experimental endometriosis.

  • Animal Model: Use female Sprague-Dawley rats.

  • Induction of Endometriosis: Surgically induce endometriosis by implanting autologous endometrial tissue onto the peritoneum.

  • Treatment Groups: Divide the animals into groups: a sham control, an endometriosis control, a positive control (e.g., Gestrinone at 0.5 mg/kg/day), and experimental groups treated with different doses of 6-shogaol (e.g., 50, 100, 150 mg/kg/day) via oral gavage for a specified period (e.g., one month).

  • Ectopic Tissue Measurement: After the treatment period, euthanize the animals and measure the volume of the ectopic endometrial tissues.

  • Histological and Molecular Analysis: Collect the endometriotic lesions for histological analysis and to assess the expression of relevant markers such as NF-κB, VEGF, and COX-2.

Visualizations

Shogaol_NF_kB_Pathway cluster_nucleus Nucleus This compound 6-Shogaol IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression (e.g., COX-2, MMP-9) NFkB_n->Gene Activates

Caption: 6-Shogaol inhibits the NF-κB signaling pathway.

Shogaol_Akt_mTOR_Pathway This compound 6-Shogaol PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: 6-Shogaol suppresses the PI3K/Akt/mTOR pathway.

Experimental_Workflow_this compound start Start: In Vitro/In Vivo Model treatment This compound Treatment (Dose-Response) start->treatment invitro In Vitro Assays: - Cell Viability (MTT) - Apoptosis (FACS) - Western Blot treatment->invitro invivo In Vivo Studies: - Tumor Growth - Toxicity Assessment treatment->invivo data Data Analysis invitro->data invivo->data conclusion Conclusion: Efficacy & Mechanism data->conclusion

Caption: A general experimental workflow for this compound studies.

Validation & Comparative

Shogaol's Anticancer Efficacy Validated in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer efficacy of shogaol, a pungent constituent of ginger, with its analogue 6-gingerol. The experimental data presented is derived from preclinical xenograft models, offering insights into this compound's potential as a therapeutic agent. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.

Quantitative Data Summary

The following tables summarize the quantitative data on the tumor growth inhibitory effects of 6-shogaol in various cancer cell line xenograft models.

Table 1: In Vivo Efficacy of 6-Shogaol in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Treatment GroupAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control393.4-
6-Shogaol (10 mg/kg)274.730.2%
6-Shogaol (40 mg/kg)140.864.2%

Data from a study using NCI-H1650 human NSCLC cells in a mouse xenograft model.[1][2]

Table 2: Comparative In Vivo Efficacy of this compound and Related Compounds

CompoundCancer ModelKey Findings
6-Shogaol Human histiocytic lymphoma (U937) xenograftSignificantly inhibited tumor growth.[1]
Liver cancer xenograftSignificantly interfered with xenograft tumor growth.[1]
6-Shogaol vs. 6-Gingerol General observation6-Shogaol is considered to have stronger biological activity than 6-gingerol.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Study
  • Cell Line: NCI-H1650 human non-small cell lung cancer cells.

  • Animal Model: Athymic nude mice.

  • Tumor Inoculation: Subcutaneous injection of NCI-H1650 cells into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control group.

    • 6-Shogaol (10 mg/kg body weight) treatment group.

    • 6-Shogaol (40 mg/kg body weight) treatment group.

  • Administration: Intraperitoneal injection of 6-shogaol or vehicle.

  • Dosing Schedule: Daily administration.

  • Endpoint Measurement: Tumor volume was measured at specified time points. The formula (Length x Width²)/2 was likely used to calculate tumor volume. Body weight was also monitored to assess toxicity.[1][2]

  • Biomarker Analysis: At the end of the study, tumors were excised for immunohistochemical analysis of markers such as Ki-67 (proliferation), TUNEL (apoptosis), cyclin D1, phosphorylated Akt, and phosphorylated STAT3.[2]

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vivo validation.

Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.

PI3K_Akt_mTOR_Pathway This compound 6-Shogaol PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes

Caption: 6-Shogaol inhibits the PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway cluster_nucleus Nuclear Events This compound 6-Shogaol IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->GeneTranscription promotes

Caption: 6-Shogaol inhibits the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo xenograft study to validate the anticancer efficacy of a compound like this compound.

Xenograft_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cancer Cell Culture (e.g., NCI-H1650) TumorInoculation 3. Tumor Cell Inoculation (Subcutaneous) CellCulture->TumorInoculation AnimalAcclimatization 2. Animal Model Acclimatization (e.g., Athymic Nude Mice) AnimalAcclimatization->TumorInoculation TumorGrowth 4. Tumor Growth Monitoring TumorInoculation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Treatment Administration (e.g., this compound vs. Vehicle) Randomization->Treatment Monitoring 7. Regular Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint TumorExcision 9. Tumor Excision & Measurement Endpoint->TumorExcision DataAnalysis 10. Data Analysis & Statistics TumorExcision->DataAnalysis Histo 11. Histological/Biomarker Analysis TumorExcision->Histo

Caption: General experimental workflow for in vivo xenograft studies.

References

Shogaol vs. Gingerol: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the superior anti-inflammatory potential of shogaol over gingerol, supported by experimental data and mechanistic insights.

The rhizome of ginger (Zingiber officinale) has been a cornerstone of traditional medicine for centuries, valued for its wide-ranging therapeutic properties. Modern scientific inquiry has identified gingerols and shogaols as the primary bioactive compounds responsible for these effects, particularly their potent anti-inflammatory actions. While both are structurally related, emerging evidence consistently demonstrates that this compound, a dehydration product of gingerol, exhibits significantly greater anti-inflammatory activity. This guide provides a detailed comparative analysis of the anti-inflammatory prowess of this compound and gingerol, presenting quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Comparison of Bioactivity

Numerous studies have quantitatively assessed the anti-inflammatory effects of this compound and gingerol, with this compound consistently demonstrating superior potency. This enhanced activity is often attributed to the presence of an α,β-unsaturated carbonyl group in this compound's structure, a feature absent in gingerol.[1][2]

In Vitro AssayTarget[3]-Shogaol[3]-Gingerol[4]-Gingerol[5]-GingerolReference
COX-2 Inhibition (IC50) Cyclooxygenase-22.1 µM[6]>50 µM[7]10 µM[7]32 µM[7][6][7]
Nitric Oxide (NO) Production Inhibition iNOS in LPS-stimulated RAW 264.7 cellsMore potent than gingerols[6]Less potent than this compound[6]--[6]
PGE2 Release Inhibition COX-2 in LPS-stimulated RAW 264.7 cellsMore potent than gingerols[6]Less potent than this compound[6]--[6]
Arachidonic Acid Release Inhibition Phospholipase A2 in LPS-stimulated RAW 264.7 cells~90% inhibition at 5 µM[8]~30% inhibition at 50 µM[8]--[8]
DPPH Radical Scavenging (IC50) Free radical8.05 µM[2]26.3 µM[2]19.47 µM[2]10.47 µM[2][2]
Superoxide Radical Scavenging (IC50) Free radical0.85 µM[2]4.05 µM[2]2.5 µM[2]1.68 µM[2][2]
Hydroxyl Radical Scavenging (IC50) Free radical0.72 µM[2]4.62 µM[2]1.97 µM[2]1.35 µM[2][2]

Mechanisms of Anti-inflammatory Action: A Comparative Overview

The anti-inflammatory effects of both this compound and gingerol are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9] However, studies consistently show that this compound is a more potent inhibitor of these pathways.[6][10]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[9] Both this compound and gingerol have been shown to inhibit NF-κB activation.[10][11] However, comparative studies indicate that this compound is a more effective inhibitor. For instance, in one study,[3]-shogaol was found to be more potent than[3]-gingerol in suppressing NF-κB activation in BV2 microglia.[10] This superior inhibitory action of this compound leads to a more profound reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[6][11]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibits (More Potent) Gingerol Gingerol Gingerol->IKK Inhibits (Less Potent) DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription IkB_NFkB->NFkB G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow (e.g., DSS Colitis) start_invitro Start: Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment: This compound or Gingerol start_invitro->pretreatment stimulation Inflammatory Stimulus: LPS pretreatment->stimulation incubation Incubation stimulation->incubation analysis Analysis of Inflammatory Markers incubation->analysis no_assay Griess Assay (NO) analysis->no_assay elisa ELISA (PGE2, Cytokines) analysis->elisa western Western Blot (COX-2, iNOS) analysis->western start_invivo Start: Animal Model (e.g., Mice) treatment Oral Administration: This compound or Gingerol start_invivo->treatment induction Disease Induction: DSS in Drinking Water treatment->induction monitoring Daily Monitoring: Disease Activity Index induction->monitoring end Endpoint Analysis monitoring->end colon Colon Length & Histology end->colon markers Inflammatory Markers (ELISA, PCR, Western) end->markers

References

Shogaol versus capsaicin: a comparative study of their biological effects

Author: BenchChem Technical Support Team. Date: November 2025

Shogaol vs. Capsaicin: A Comparative Analysis of Biological Efficacy

A Guide for Researchers and Drug Development Professionals

This compound, a principal bioactive compound in dried ginger, and capsaicin, the pungent component of chili peppers, are both vanilloid compounds renowned for their wide-ranging pharmacological effects. Despite their structural similarities, subtle molecular differences lead to significant variations in their biological activities. This guide provides an objective comparison of their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies to inform future research and therapeutic development.

Molecular Interactions and Primary Target: TRPV1

Both this compound and capsaicin exert many of their effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation.[1][2] They share the same vanillyl head group and bind to the same ligand-binding pocket in the TRPV1 channel.[1][2][3] However, differences in their aliphatic tails result in varied potencies.[2][4]

Capsaicin is a highly potent and selective activator of TRPV1.[1][2] In contrast, this compound is generally considered a moderate or weaker agonist of the TRPV1 channel.[1][2][3] The α,β-unsaturated carbonyl group in this compound's structure, which is absent in capsaicin, is believed to contribute to its distinct biological profile, often leading to more potent effects in activities not solely dependent on TRPV1 activation.[5][6]

Comparative Biological Effects: Quantitative Data

The following tables summarize the quantitative data from various experimental studies, comparing the efficacy of this compound and capsaicin in key biological assays.

Anticancer Activity

Both compounds have demonstrated the ability to induce programmed cell death (apoptosis) and inhibit proliferation in a wide array of cancer cell lines.[7][8][9][10] Their mechanisms often involve the modulation of critical signaling pathways such as Akt/mTOR and p53, and the generation of reactive oxygen species (ROS).[7][8] Several studies suggest that this compound can exhibit more potent anticancer activity than capsaicin in specific cancer types.[11]

Table 1: Comparison of Anticancer Efficacy (IC50 Values)

CompoundCancer Cell LineAssayIC50 Value (µM)Reference
This compoundSkin (TPA/DMBA model)Tumor Incidence ReductionSignificantly reduced multiple skin tumors[11]
CapsaicinGastric (BC6823)Proliferation Inhibition~0.6[12]
This compoundLung, Colon, OvaryProliferation SuppressionVarious (Demonstrated potent activity)[11]
CapsaicinProstate, Pancreatic, Colorectal, Lung, Breast, Liver, SkinApoptosis InductionVarious (Primary mechanism of cell death)[8]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 indicates higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Anti-inflammatory Activity

This compound and capsaicin are effective anti-inflammatory agents that inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][13] They achieve this primarily by modulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] Evidence suggests that this compound often possesses superior anti-inflammatory properties.[5][6]

Table 2: Comparison of Anti-inflammatory Efficacy

CompoundInflammatory MediatorCell Line / ModelInhibition / EffectReference
This compoundNO and PGE2 ProductionRAW 264.7Significant, dose-dependent inhibition[6]
This compoundNF-κB and MAPK pathwaysIn vitro / In vivoInhibition of signaling[13][14]
This compoundLeukocyte InfiltrationIn vivoInhibited infiltration and reduced edema[14][15]
CapsaicinEndothelial InflammationIn vitroBeneficial effects on inflammation and NO production[16]
This compoundTNF-α and IL-6HMC-1 / Endometriotic lesionsInhibited production[17]
Antioxidant Activity

The capacity to neutralize harmful free radicals is a key therapeutic property of both compounds. They exhibit substantial scavenging activities against various radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), superoxide, and hydroxyl radicals.[6] Comparative studies consistently demonstrate that this compound is a more potent antioxidant, an effect attributed to its α,β-unsaturated ketone moiety.[6][18]

Table 3: Comparison of Antioxidant Efficacy (IC50 Values)

CompoundAssayIC50 Value (µM)Reference
This compoundDPPH Radical Scavenging8.05[6]
CapsaicinDPPH Radical Scavenging> this compound (less potent)[19]
This compoundSuperoxide Radical Scavenging0.85[6]
This compoundHydroxyl Radical Scavenging0.72[6]
CapsaicinABTS Radical Scavenging10x less potent than this compound[19]

Note: The DPPH and ABTS assays measure the capacity of an antioxidant to scavenge specific free radicals. A lower IC50 value indicates stronger antioxidant activity.

Key Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for cornerstone assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

  • Objective: To determine the cytotoxic effects of this compound and capsaicin on cancer cells.

  • Methodology:

    • Cell Plating: Seed cells (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[20]

    • Compound Treatment: Treat cells with various concentrations of this compound or capsaicin for a specified period (e.g., 24, 48, or 72 hours).[20][21] Include untreated and solvent controls.

    • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22][23]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[23]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[23]

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection via Western Blot

This technique is used to detect key proteins that are markers for apoptosis, such as cleaved caspases and PARP.[24]

  • Objective: To confirm that cell death induced by this compound or capsaicin occurs via apoptosis.

  • Methodology:

    • Cell Lysis: Treat cells with the compounds for the desired time, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.[21][25]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Separate 30-50 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.[21]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][25]

    • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[21]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP) and a loading control (e.g., anti-β-actin).[25]

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases or PARP indicates apoptosis.

Cytokine Quantification via ELISA

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as inflammatory cytokines.[26]

  • Objective: To measure the inhibitory effect of this compound and capsaicin on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Methodology:

    • Cell Treatment: Plate cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound or capsaicin for 2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[27]

    • Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.[28]

    • ELISA Protocol (Sandwich ELISA):

      • Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[29]

      • Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.

      • Sample Incubation: Add standards and the collected cell supernatants to the wells and incubate for 1-2 hours.[29]

      • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour.[29]

      • Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes.

      • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur.

      • Stop Reaction: Stop the reaction with an acid (e.g., H₂SO₄).

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, visualize key mechanisms and processes.

anticancer_pathway This compound This compound / Capsaicin Cell Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Triggers Cell->ROS Induces Akt Inhibit Akt/mTOR Pathway Cell->Akt Modulates Akt->Apoptosis Promotes anti_inflammatory_pathway LPS LPS (Stimulus) IKK IKK Activation LPS->IKK This compound This compound / Capsaicin This compound->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes western_blot_workflow start Cell Lysis & Protein Quantification sds SDS-PAGE (Protein Separation) start->sds transfer Membrane Transfer sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-Caspase-3) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Substrate & Signal Detection secondary->detect end Apoptosis Analysis detect->end

References

Shogaol's Neuroprotective Mechanisms: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of shogaol in various in vivo models of neurological disorders. Experimental data is presented to facilitate comparison with other potential therapeutic alternatives.

This compound, a pungent constituent of ginger, has garnered significant attention for its potential neuroprotective effects. In vivo studies across various animal models of neurodegenerative diseases and acute brain injury have demonstrated its ability to mitigate neuronal damage through multiple mechanisms. This guide synthesizes key findings, presenting a comparative overview of this compound's performance and detailing the experimental protocols used to ascertain its efficacy.

Comparative Efficacy of this compound in Neurodegenerative and Injury Models

The neuroprotective effects of[1]-shogaol have been evaluated in several in vivo models, consistently demonstrating positive outcomes. The following tables summarize the quantitative data from key studies, offering a clear comparison of its effects across different pathological contexts.

Animal Model Treatment Regimen Key Efficacy Endpoints Quantitative Results Reference
Parkinson's Disease (MPTP-induced) 10 mg/kg/day, p.o.Motor coordination, Dopaminergic neuron survival (TH+ cells), Neuroinflammation (microglial activation, TNF-α, NO, iNOS, COX-2)Reversed MPTP-induced motor deficits. Significantly increased TH+ neurons and suppressed inflammatory markers.[2][3]
Parkinson's Disease (Rotenone-induced) 10 and 20 mg/kg, p.o.Oxidative stress markers (MDA, SOD, CAT), Inflammatory markers (TNF-α, NF-κB, IL-1β), Dopamine levelsSignificantly reduced oxidative stress and inflammatory markers. Increased dopamine levels.[4]
Alzheimer's Disease (AβO-injected) Not specifiedCognitive function (memory), Neuroinflammation (microgliosis, astrogliosis), Neurotrophic factors (NGF)Ameliorated memory impairment. Reduced microgliosis and astrogliosis. Elevated NGF levels.[1][5]
Alzheimer's Disease (Scopolamine-induced) 400 mg/kg BW (Red Ginger Extract)Cognitive function (memory), Oxidative stress (MDA), Cholinergic function (AChE)Reduced memory loss. Decreased MDA and increased AChE levels in serum and brain.[6]
Transient Global Ischemia Not specifiedNeuroprotectionShowed significant neuroprotective effects via inhibition of microglia.[7][8]
Traumatic Brain Injury 10, 20, and 30 mg/kg, i.p.Anxiety/Depression-like behavior, Oxidative stress (MDA), Inflammatory markers (TNF-α, IL-1β), BDNF levelsAttenuated anxiety/depression-like behaviors. Decreased MDA, TNF-α, and IL-1β. Upregulated BDNF.[9]
Multiple Sclerosis (EAE model) 5 mg/kg/day, p.o.Clinical symptoms, Neuroinflammation (astrogliosis, microglial activation, TNF-α)Significantly reduced clinical symptoms and neuroinflammatory markers.[10]

Core Neuroprotective Mechanisms of this compound

In vivo studies consistently highlight two primary mechanisms underlying this compound's neuroprotective effects: anti-inflammatory and antioxidant activities. These actions are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects by inhibiting the activation of microglia and astrocytes, key players in neuroinflammation.[7][10] This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes. A critical target in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][11] By inhibiting NF-κB activation, this compound suppresses the expression of numerous inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2.[2][4][7]

Antioxidant Effects

The antioxidant properties of this compound are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .[12][13] Nrf2 is a master regulator of cellular antioxidant responses.[14][15] Upon activation by this compound, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[11][13] This enhanced antioxidant defense system helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.[16]

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions involved in this compound's neuroprotective mechanisms and the typical workflow of in vivo studies, the following diagrams have been generated using Graphviz.

shogaol_neuroprotection_pathway This compound This compound nfkb_pathway NF-κB Pathway This compound->nfkb_pathway Inhibits nrf2_pathway Nrf2 Pathway This compound->nrf2_pathway Activates neuroprotection Neuroprotection inflammation Neuroinflammation (Microglia/Astrocyte Activation) antioxidant Antioxidant Enzymes (HO-1, NQO1) nrf2_pathway->antioxidant pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) inflammation->pro_inflammatory oxidative_stress Oxidative Stress (ROS Production) neuronal_damage Neuronal Damage / Apoptosis oxidative_stress->neuronal_damage pro_inflammatory->neuronal_damage antioxidant->oxidative_stress Reduces

Caption: this compound's dual neuroprotective signaling pathways.

experimental_workflow animal_model Animal Model Induction (e.g., MPTP, Rotenone, AβO, Ischemia) treatment This compound / Vehicle / Comparator Administration (p.o. or i.p.) animal_model->treatment behavioral Behavioral Assessment (e.g., Rotarod, Y-maze) treatment->behavioral euthanasia Euthanasia and Tissue Collection (Brain) behavioral->euthanasia histology Histological Analysis (e.g., TH staining, Nissl staining) euthanasia->histology biochemical Biochemical Assays (e.g., ELISA for cytokines, Western blot for proteins, Spectrophotometry for oxidative stress markers) euthanasia->biochemical data_analysis Data Analysis and Interpretation histology->data_analysis biochemical->data_analysis

References

Shogaol's In Vitro Efficacy: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel and effective anti-cancer agents, natural compounds are a promising frontier. Among these, shogaol, a bioactive compound found in ginger, has demonstrated significant cytotoxic effects against various cancer cell lines in preclinical in vitro studies. This guide provides a comprehensive comparison of the efficacy of this compound, primarily 6-shogaol, with standard chemotherapy drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of 6-shogaol in comparison to several standard chemotherapy drugs across various cancer cell lines.

Cell LineCancer Type6-Shogaol IC50 (µM)Chemotherapy DrugChemotherapy Drug IC50 (µM)Reference
T47DBreast Cancer0.5 ± 0.1Cisplatin0.7 ± 0.2[1]
HCT116Colon Cancer3.1--[2]
HeLaCervical Cancer19.4DoxorubicinNot specified in study[2][3]
HepG2Liver Cancer10.1DoxorubicinNot specified in study[2]
MCF7Breast Cancer11.2DoxorubicinNot specified in study[2]
SW480Colon Cancer~205-FluorouracilNot specified in study[4]
SW620Colon Cancer~20OxaliplatinNot specified in study[4]
PANC-1Pancreatic Cancer36.87GemcitabineNot specified in study[5]
BxPC-3Pancreatic Cancer6.60GemcitabineNot specified in study[5]
KG-1aLeukemia2.99 ± 0.01 µg/mLCytarabine> 100 µg/mL[6]
KG-1aLeukemia2.99 ± 0.01 µg/mLCyclophosphamide> 100 µg/mL[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and standard chemotherapy drugs.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured overnight in a complete medium.

  • Drug Treatment: The attached cells are then treated with varying concentrations of 6-shogaol or a standard chemotherapy drug in a serum-free medium for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated at 37°C for 4 hours.

  • Formazan Solubilization: The medium is discarded, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of 6-shogaol or a standard chemotherapy drug for a specified duration.

  • Cell Harvesting: Cells are washed with phosphate-buffered saline (PBS), detached using trypsin-EDTA, and collected by centrifugation.

  • Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

This compound has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.

Shogaol_Signaling_Pathways cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects 6-Shogaol 6-Shogaol PI3K/AKT/mTOR PI3K/AKT/mTOR 6-Shogaol->PI3K/AKT/mTOR Inhibits NF-κB NF-κB 6-Shogaol->NF-κB Inhibits p53 p53 6-Shogaol->p53 Activates STAT3 STAT3 6-Shogaol->STAT3 Inhibits Inhibition of Proliferation Inhibition of Proliferation PI3K/AKT/mTOR->Inhibition of Proliferation Anti-metastatic Activity Anti-metastatic Activity NF-κB->Anti-metastatic Activity Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest STAT3->Inhibition of Proliferation Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Cell Line Selection B Cell Culture and Seeding A->B C Treatment with this compound and Standard Chemotherapy Drugs B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Flow Cytometry) C->E F Cell Cycle Analysis C->F G Western Blot for Protein Expression C->G H IC50 Calculation D->H I Statistical Analysis E->I F->I G->I J Comparison of Efficacy H->J I->J

References

Shogaol Isomers: A Head-to-Head Comparison of Bioactivity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental evidence comparing the biological activities of[1]-shogaol,[2]-shogaol, and[3]-shogaol.

The pungent compounds in dried ginger, known as shogaols, have garnered significant attention from the scientific community for their wide range of pharmacological activities.[4] Among these, the most studied isomers are[1]-shogaol,[2]-shogaol, and[3]-shogaol, which differ in the length of their alkyl side chains. These structural variations have been shown to significantly influence their bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive head-to-head comparison of these shogaol isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Comparative Bioactivity of this compound Isomers

Shogaols have consistently demonstrated greater potency in various biological assays compared to their precursor gingerols, a phenomenon often attributed to the presence of an α,β-unsaturated ketone moiety in their chemical structure.[5][6] This structural feature makes them potent Michael acceptors, enabling them to interact with cellular nucleophiles and modulate key signaling pathways.

A comparative analysis of the primary this compound isomers reveals a nuanced landscape of bioactivity. Generally,[1]-shogaol is reported to be the most potent among the common isomers.[7] However, the relative efficacy can vary depending on the specific biological activity being assessed and the experimental model used.

The antioxidant capacity of this compound isomers has been evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (ferric reducing antioxidant power) assay.

Studies consistently show that shogaols are more potent antioxidants than their corresponding gingerols.[8][9] Among the this compound isomers,[1]-shogaol has been identified as the most powerful antioxidant.[8][9] The length of the carbon chain also appears to play a role, with shorter chains in[1]-shogaol and[1]-gingerol contributing to their higher antioxidant potential compared to their longer-chain counterparts.[8][10]

Table 1: Comparison of Antioxidant Activity of this compound Isomers

CompoundDPPH Radical Scavenging IC50 (µM)Superoxide Radical Scavenging IC50 (µM)Hydroxyl Radical Scavenging IC50 (µM)
[1]-Shogaol8.05[11][12]0.85[11][12]0.72[11][12]
[2]-Gingerol19.47[11][12]2.5[11][12]1.97[11][12]
[3]-Gingerol10.47[11][12]1.68[11][12]1.35[11][12]
[1]-Gingerol26.3[11][12]4.05[11][12]4.62[11][12]

Note: Lower IC50 values indicate greater antioxidant activity. Data for[2]-shogaol and[3]-shogaol were not available in the same comparative study.

The anti-inflammatory properties of this compound isomers have been extensively investigated. These compounds have been shown to inhibit key inflammatory mediators and modulate signaling pathways involved in the inflammatory response.

A study comparing the anti-inflammatory effects of[1]-,[2]-, and[3]-shogaols in a dextran sodium sulfate (DSS)-induced colitis mouse model found that[3]-shogaol was the most effective at mitigating inflammation.[1][13] In general, shogaols were more effective than their corresponding gingerols.[1] Another study found that[1]-shogaol exhibited the most potent anti-inflammatory properties, which was attributed to the presence of the α,β-unsaturated ketone moiety.[11]

Shogaols exert their anti-inflammatory effects in part by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators.[11] They also modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[14][15]

Table 2: Comparison of Anti-inflammatory Activity of this compound Isomers

CompoundInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E2 (PGE2) Production
[1]-ShogaolSignificant and dose-dependent[11]Significant and dose-dependent[11]
[2]-ShogaolEffective in improving DAI scores in colitis model[1]Not explicitly compared in the same study
[3]-ShogaolMost potent in DSS-induced colitis model[1][13]Not explicitly compared in the same study

Note: Direct comparative IC50 values for NO and PGE2 inhibition across all three this compound isomers were not available in the reviewed literature.

The anticancer potential of this compound isomers has been demonstrated in various cancer cell lines. Shogaols have been shown to have stronger growth inhibitory effects than their corresponding gingerols.[16]

In a study comparing their effects on human lung (H-1299) and colon (HCT-116) cancer cells,[1]-,[2]-, and[3]-shogaols all exhibited potent growth inhibitory activity.[16] Notably,[1]-shogaol was significantly more potent than[1]-gingerol.[16] Another study highlighted that[1]-shogaol can induce apoptosis in cancer cells.[17]

Table 3: Comparison of Anticancer Activity of this compound Isomers (IC50 in µM)

CompoundH-1299 (Human Lung Cancer)HCT-116 (Human Colon Cancer)
[1]-Shogaol~8[16]18.20[17]
[2]-ShogaolStronger than[2]-gingerol[16]Stronger than[2]-gingerol[16]
[3]-ShogaolStronger than[3]-gingerol[16]Stronger than[3]-gingerol[16]
[1]-Gingerol~150[16]-
[2]-Gingerol--
[3]-Gingerol--

Note: A direct head-to-head IC50 comparison for[2]- and[3]-shogaol was not available in the same study.

Signaling Pathways Modulated by this compound Isomers

The bioactive effects of this compound isomers are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are central to their anti-inflammatory and anticancer activities.

Shogaol_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_this compound This compound Isomers cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Cellular Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK_Kinases MAPK Kinases TLR4->MAPK_Kinases IKK IKK TLR4->IKK Shogaols [1]-,[2]-,[3]-Shogaol Shogaols->MAPK_Kinases inhibit Shogaols->IKK inhibit NF-κB_nucleus NF-κB (in nucleus) Shogaols->NF-κB_nucleus inhibit translocation AP-1 AP-1 MAPK_Kinases->AP-1 Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) AP-1->Inflammatory_Genes IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB->NF-κB_nucleus translocates NF-κB_nucleus->Inflammatory_Genes Cytokines Cytokine Production (TNF-α, IL-1β, IL-6) Inflammatory_Genes->Cytokines

Experimental Protocols

To facilitate the replication and further investigation of the bioactivities of this compound isomers, detailed experimental protocols for key assays are provided below.

Objective: To determine the free radical scavenging activity of this compound isomers.

Materials:

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) solution in methanol.

  • This compound isomers (or other test compounds) dissolved in a suitable solvent (e.g., methanol).

  • Methanol (as a blank).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the this compound isomers in methanol.

  • In a 96-well plate, add a specific volume of each this compound isomer dilution to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the this compound isomer.

Objective: To assess the anti-inflammatory activity of this compound isomers by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound isomers dissolved in a suitable solvent (e.g., DMSO).

  • Griess reagent.

  • Nitrite standard solution.

  • 96-well cell culture plate.

  • Cell culture incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound isomers for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

  • Determine the IC50 value for NO inhibition.

Objective: To evaluate the cytotoxic effects of this compound isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H-1299 or HCT-116).

  • Complete cell culture medium.

  • This compound isomers dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plate.

  • Cell culture incubator.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with different concentrations of this compound isomers for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the untreated control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Prepare this compound Isomer Stock Solutions Antioxidant_Assay Antioxidant Assays (DPPH, ABTS, FRAP) Compound_Prep->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (NO, PGE2 Inhibition) Compound_Prep->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (MTT, Apoptosis) Compound_Prep->Anticancer_Assay Cell_Culture Culture and Seed Cells (for bioassays) Cell_Culture->Anti_inflammatory_Assay Cell_Culture->Anticancer_Assay Data_Collection Measure Absorbance/ Fluorescence Antioxidant_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection Anticancer_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Comparison Head-to-Head Bioactivity Comparison Statistical_Analysis->Comparison

References

Validating the antioxidant potential of shogaol against known antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals

Shogaol, a bioactive compound primarily found in dried ginger (Zingiber officinale), is emerging as a powerful antioxidant with significant potential for therapeutic applications. This guide provides an objective comparison of this compound's antioxidant capacity against well-established antioxidants, supported by experimental data from various in vitro assays. Detailed methodologies and visual representations of key pathways and workflows are included to facilitate a deeper understanding of its mechanism of action and experimental validation.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound, particularly 6-shogaol and 10-shogaol, has been evaluated using various standard assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, comparing them with known antioxidants. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)IC50 (µM)
6-Shogaol 2.2 - 8.88.0 - 32.1
10-Shogaol ~9.5~27.2
Vitamin C (Ascorbic Acid) 3.65 - 5.020.7 - 28.4
Trolox 3.7715.1
Quercetin 2.668.8

Table 2: ABTS Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)IC50 (µM)
6-Shogaol Not widely reportedNot widely reported
10-Shogaol Not widely reportedNot widely reported
Vitamin C (Ascorbic Acid) 2.65 - 6.815.0 - 38.6
Trolox 2.9311.7
Quercetin 1.896.3

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a synthesis of values reported in the scientific literature.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: this compound can directly donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation. This activity is attributed to the phenolic hydroxyl group in its structure.

  • Upregulation of Endogenous Antioxidant Defenses: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. By activating Nrf2, this compound stimulates the production of a wide range of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), providing long-lasting protection against oxidative stress.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 interacts with Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of

Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound & Standards) Reaction Reaction Incubation (Sample + Reagent) Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH, ABTS, etc.) Reagent_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC50 Value Calculation->IC50

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test samples (this compound and standards) dissolved in methanol at various concentrations.

  • Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of the test sample solution in a test tube.

    • Vortex the mixture thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared using 1.0 mL of methanol instead of the test sample.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Phosphate buffered saline (PBS), pH 7.4

    • Test samples (this compound and standards) dissolved in a suitable solvent.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test sample to 1.0 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents:

    • Fluorescein sodium salt (fluorescent probe)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

    • Trolox (standard antioxidant)

    • Phosphate buffer (75 mM, pH 7.4)

    • Test samples (this compound and standards).

  • Procedure:

    • In a 96-well black microplate, add 25 µL of the test sample or Trolox standard and 150 µL of the fluorescein solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of AAPH solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Conclusion

The available data strongly indicates that this compound, particularly 6-shogaol, possesses potent antioxidant properties, comparable to, and in some cases exceeding, those of well-known antioxidants like Vitamin C. Its dual mechanism of action, involving both direct radical scavenging and the induction of endogenous antioxidant defenses via the Nrf2 pathway, makes it a compelling candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antioxidant potential in various research settings.

Shogaol in Diabetic Neuropathy: A Comparative Analysis Against Conventional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diabetic neuropathy, a debilitating complication of diabetes, presents a significant challenge in clinical management. While conventional treatments offer symptomatic relief to some, a substantial portion of patients experience inadequate pain control or dose-limiting side effects. This has spurred the investigation of alternative therapeutic agents, with natural compounds like shogaol, a pungent constituent of ginger, emerging as a promising candidate. This guide provides a comprehensive comparison of the preclinical evidence for this compound's efficacy in diabetic neuropathy against established conventional treatments, supported by experimental data and mechanistic insights.

Mechanisms of Action: A Tale of Two Approaches

Conventional therapies for painful diabetic neuropathy primarily target the central and peripheral nervous systems to dampen pain signals. In contrast, preclinical evidence suggests that 6-shogaol may offer a multi-targeted approach, addressing both nociceptive signaling and underlying inflammatory processes.

This compound: Preclinical studies indicate that 6-shogaol's analgesic effects in diabetic neuropathy are mediated through the downregulation of key pain-related receptors in the spinal cord, specifically the Transient Receptor Potential Vanilloid-1 (TRPV1) and the N-methyl-D-aspartate receptor subunit 2B (NMDAR2B)[1][2]. TRPV1 is a crucial ion channel involved in the sensation of heat and pain, while NMDAR2B is a subunit of the NMDA receptor, which plays a critical role in central sensitization to pain. By reducing the expression of these receptors, 6-shogaol may effectively blunt the transmission and amplification of pain signals. Furthermore, some studies suggest that this compound possesses anti-inflammatory properties, which could address the neuroinflammatory component of diabetic neuropathy[3][4].

Conventional Treatments:

  • Pregabalin and Gabapentin: These gabapentinoids are structural analogues of the neurotransmitter GABA. Their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

  • Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine increases the levels of these neurotransmitters in the synaptic cleft within the descending inhibitory pain pathways of the brain and spinal cord. This enhancement of descending inhibition helps to suppress the transmission of pain signals. Evidence also suggests that duloxetine may modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in neuroinflammation.

  • Amitriptyline: A tricyclic antidepressant (TCA), amitriptyline also blocks the reuptake of serotonin and norepinephrine. Its analgesic effects are attributed to this action, as well as potential blockade of sodium channels and antagonism of NMDA receptors.

Comparative Efficacy: A Look at the Data

Direct comparative clinical trials between this compound and conventional treatments for diabetic neuropathy are currently unavailable. The following tables summarize preclinical data for 6-shogaol and clinical trial data for conventional therapies, providing an indirect comparison of their potential efficacy. It is crucial to note the inherent limitations of comparing preclinical animal data with human clinical trial results.

Table 1: Quantitative Comparison of Efficacy in Painful Diabetic Neuropathy

TreatmentStudy TypeDosagePrimary Efficacy EndpointResult
6-Shogaol Preclinical (Mouse)15 mg/kg BWReduction in hyperalgesia and allodyniaSignificantly alleviated hyperalgesia and allodynia compared to diabetic control[1].
Gabapentin Preclinical (Mouse)100 mg/kg BWReduction in hyperalgesia and allodyniaAttenuated hyperalgesic effect[5].
Pregabalin Clinical Trial300 and 600 mg/day≥50% reduction in mean pain score46% and 48% of patients, respectively, achieved this endpoint, compared to 18% with placebo[6].
Duloxetine Clinical Trial60 mg and 120 mg/day≥50% reduction in pain scoreA study showed 66% (pregabalin) and 74% (duloxetine) of patients achieved ≥50% pain relief[7]. Another study found duloxetine showed a higher reduction in pain compared to pregabalin[8].
Amitriptyline, Duloxetine, Pregabalin Clinical TrialTitrated to max tolerated doseReduction in 7-day average daily pain (NRS)All three treatments reduced pain from a mean of 6.6 to 3.3 with no significant difference between them[9][10].

BW: Body Weight; NRS: Numeric Rating Scale

Experimental Protocols: A Glimpse into the Methodology

Understanding the experimental design is critical for interpreting the presented data. The following provides an overview of the methodologies used in the key preclinical and clinical studies.

Preclinical Study of 6-Shogaol:

  • Animal Model: Streptozotocin (STZ)-induced diabetic mice are a widely used model for type 1 diabetes and its complications, including neuropathy[11][12][13]. In the cited study, male Balb/C mice were induced with a single intraperitoneal injection of 110 mg/kg BW STZ[1][2].

  • Treatment: After the development of painful diabetic neuropathy (confirmed by hyperalgesia and allodynia), mice were treated orally with 6-shogaol (15 mg/kg BW), ginger extract, or gabapentin (as a positive control) daily for 21 days[1][2].

  • Assessment of Neuropathy:

    • Hot Plate Test: This test measures the latency of the mouse to react to a heated surface, assessing thermal hyperalgesia.

    • Von Frey Filament Test: This test uses filaments of varying stiffness to apply pressure to the paw, determining the mechanical withdrawal threshold and assessing mechanical allodynia.

    • Immunohistochemistry and qRT-PCR: These techniques were used to measure the expression levels of TRPV1 and NMDAR2B in the spinal cord tissue[1][2].

Clinical Trials of Conventional Treatments:

  • Study Design: The majority of studies on conventional treatments are randomized, double-blind, placebo-controlled clinical trials[6][14]. Some studies also involve active comparators[7][8][9][15].

  • Participants: Human subjects with a confirmed diagnosis of painful diabetic peripheral neuropathy.

  • Interventions: Patients are randomly assigned to receive the investigational drug (e.g., pregabalin, duloxetine, amitriptyline) at specified doses or a placebo for a defined period, often several weeks to months.

  • Efficacy Assessment:

    • Pain Scales: The most common primary outcome is the change in pain intensity from baseline, measured using scales such as the Numeric Rating Scale (NRS), Visual Analog Scale (VAS), or the Brief Pain Inventory (BPI).

    • Responder Analysis: The percentage of patients achieving a clinically significant reduction in pain (e.g., ≥30% or ≥50% reduction from baseline) is often a key secondary endpoint.

    • Quality of Life and Functional Improvement: Questionnaires are used to assess the impact of treatment on sleep, mood, and daily activities.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for 6-shogaol and a typical experimental workflow for preclinical diabetic neuropathy studies.

Shogaol_Mechanism cluster_stimulus Diabetic State (Hyperglycemia) cluster_pathway Nociceptive Signaling Pathway cluster_intervention Intervention Hyperglycemia Hyperglycemia TRPV1 TRPV1 Upregulation Hyperglycemia->TRPV1 NMDAR2B NMDAR2B Upregulation Hyperglycemia->NMDAR2B Pain_Signal Increased Pain Signal Transmission TRPV1->Pain_Signal NMDAR2B->Pain_Signal This compound 6-Shogaol This compound->TRPV1 Inhibits This compound->NMDAR2B Inhibits

Caption: Proposed mechanism of 6-shogaol in diabetic neuropathy.

Experimental_Workflow cluster_induction Model Induction cluster_development Neuropathy Development cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Induction Induce Diabetes in Mice (e.g., STZ injection) Development Allow Neuropathy to Develop (Monitor blood glucose, pain behavior) Induction->Development Treatment Administer Treatment (this compound, Conventional Drug, or Placebo) Development->Treatment Behavioral Behavioral Testing (Hot Plate, Von Frey) Treatment->Behavioral Molecular Molecular Analysis (Spinal Cord Tissue) Treatment->Molecular

References

Cross-validation of different analytical methods for shogaol quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Shogaol Quantification

The quantification of[1]-shogaol, a key bioactive compound in ginger (Zingiber officinale), is critical for the standardization of herbal extracts, quality control of commercial products, and in-depth pharmacological studies. This guide provides a comparative overview of various analytical techniques used for the precise and accurate measurement of this compound, tailored for researchers, scientists, and professionals in drug development.

Experimental Workflow for Method Validation

A crucial step before the routine application of any analytical method is its validation, which ensures the reliability and consistency of the results.[2] The validation process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.[3]

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Define Analytical Goal B Select Method (e.g., HPLC, LC-MS) A->B C Optimize Parameters (Mobile Phase, Column, etc.) B->C V1 Specificity/ Selectivity C->V1 Validate V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D Routine Analysis & Quality Control V6->D Implement

Caption: General workflow for the development and validation of an analytical method.

Comparative Data on this compound Quantification Methods

The performance of an analytical method is assessed by several validation parameters. The following table summarizes these key metrics for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of[1]-shogaol.

ParameterHPLC-UV/DADLC-MS/MSRP-HPTLC
Linearity Range 3 - 7 µg/mL[4]0.2 - 200 ng/mL[5]100 - 700 ng/band[6]
Correlation Coefficient (R²) > 0.999[4]> 0.997[5]0.9988[6]
Limit of Detection (LOD) 0.1846 µg/mL (185 ng/mL)[4]0.5 ng/mL[5]33.65 ng/band[6]
Limit of Quantification (LOQ) 0.6153 µg/mL (615 ng/mL)[4]1.5 ng/mL[5]100.95 ng/band[6]
Accuracy (% Recovery) 93.77 - 108.47%[4]90.1 - 110.8%[5]98.8 - 101.6%[6]
Precision (%RSD) < 2%[7]< 6.7%[5]1.10 - 1.46%[6]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are protocols for three common methods used in this compound quantification.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

HPLC is a widely used technique for the analysis of shogaols and gingerols.[8] Its preference over methods like Gas Chromatography-Mass Spectrometry (GC-MS) stems from the thermal sensitivity of these compounds; high temperatures during GC-MS analysis can cause the dehydration of gingerols into shogaols, leading to inaccurate quantification.[9]

a. Sample Preparation (Ginger Capsules)

  • Weigh the contents of the ginger capsules and calculate the average weight.

  • Dissolve a quantity of the powdered sample in methanol.

  • Sonicate the solution for 60 minutes to ensure complete extraction.[8]

  • Filter the resulting solution through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[10][11]

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[4][12]

  • Mobile Phase: A gradient elution using acetonitrile and water is common.[4][8] For example, a gradient starting from 30% methanol and 70% water, ramping to 100% methanol over 28 minutes.[13]

  • Flow Rate: Typically 1.0 mL/min.[4][11]

  • Detection Wavelength: this compound shows maximum absorbance at approximately 282 nm, which is commonly used for quantification.[4][10][14] Wavelengths around 200 nm have also been utilized.[6][15]

  • Injection Volume: 10-20 µL.[8][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound, especially in complex biological matrices like human plasma.[5][10]

a. Sample and Standard Preparation

  • Prepare separate stock solutions of[1]-shogaol and an internal standard (e.g., paeonol) in methanol at a concentration of 0.1 mg/mL.[5]

  • Create a series of calibration working solutions by diluting the stock solution to concentrations ranging from 0.2 to 200 ng/mL.[5]

  • For dietary supplements, dissolve the sample in methanol and vortex thoroughly.[5]

  • Filter all solutions prior to injection.

b. LC-MS/MS Conditions

  • Column: Waters Xterra MS C18 (100 mm × 2.1 mm, 3.5 μm).[5]

  • Mobile Phase: A 45-minute linear gradient from 20% to 80% acetonitrile in water.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Mass Spectrometry: Negative ion electrospray ionization (ESI) is used. Quantification is achieved using Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions, ensuring high selectivity.[5]

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC)

HPTLC is a cost-effective and high-throughput alternative to HPLC for the simultaneous quantification of multiple components in herbal extracts.[6]

a. Sample Preparation and Application

  • Extract this compound from the ground sample material using a suitable solvent via ultrasonication.

  • Apply the standard and sample solutions as bands onto the HPTLC plate (e.g., silica gel 60 RP-18 F254S) using a semi-automatic applicator.[6]

b. Chromatographic and Densitometric Conditions

  • Mobile Phase: A green analytical method uses a mixture of ethanol and water (e.g., 6.5:3.5, v/v).[6]

  • Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase vapor.

  • Densitometric Analysis: After drying the plate, perform scanning and quantification using a densitometer. The maximum response for[1]-shogaol is typically found at a wavelength of 200 nm.[6]

  • Quantification: Calculate the amount of[1]-shogaol by comparing the peak area from the sample to the linear regression equation obtained from the calibration curve of the standard.[6]

References

Shogaol's Anticancer Efficacy: A Comparative Analysis Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies reveals the potent anticancer properties of shogaol, a bioactive compound primarily found in dried ginger. This guide synthesizes experimental data on this compound's effects—specifically[1]-shogaol—across a range of cancer cell lines, providing a comparative overview for researchers, scientists, and drug development professionals. The findings highlight this compound's ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit cancer cell migration and invasion.

Comparative Cytotoxicity of[1]-Shogaol

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of[1]-shogaol in various cancer cell lines, demonstrating its broad-spectrum cytotoxic effects. Notably,[1]-shogaol often exhibits greater potency than its precursor,[1]-gingerol.[2] For instance, in H-1299 human lung cancer cells, the IC50 for[1]-shogaol was approximately 8 µM, whereas for[1]-gingerol it was around 150 µM.[2] It has also been observed that[1]-shogaol can be more effective against primary tumor cells compared to their metastatic counterparts.[3]

Cancer Type Cell Line IC50 Value (µM)Key Findings
Breast Cancer T47D0.5 ± 0.1Comparable cytotoxicity to cisplatin (IC50 = 0.7 ± 0.2 µM).[4]
MDA-MB-231~20 (monolayer)Effective against both monolayer and spheroid cells.[5]
MCF-723.3Exhibits considerable cytotoxic effects.[1]
Colon Cancer HCT-116~45.25Inhibited cell growth in a dose-dependent manner.[6]
Caco2~86.63Demonstrated dose-dependent inhibitory effects.[6]
SW480 (Primary)~20Showed high activity against primary CRC cells.[3]
SW620 (Metastatic)>20Slightly less sensitive than the primary SW480 cell line.[3]
Lung Cancer H-1299~8Significantly more potent than[1]-gingerol (IC50 ~150 µM).[2]
NCI-H1650Not specifiedInduced G1 phase cell cycle arrest and apoptosis.[7]
NCI-H520Not specifiedInduced G2/M phase cell cycle arrest but not apoptosis.[7]
Oral Cancer YD-10B, Ca9-22Not specifiedSuppressed proliferation in a dose-dependent manner.[8]
Leukemia KG-1a2.99 ± 0.01 µg/mLDemonstrated significant cytotoxicity.[9]
Bladder Cancer MB49 (Murine)146.8Induced concentration-dependent cytotoxic effects.[1]
Gastric Cancer HCG-2732Showed concentration-dependent cytotoxic effects.[1]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., treatment duration).

Mechanisms of Action: Apoptosis, Cell Cycle Arrest, and Anti-Metastasis

This compound's anticancer activity is not limited to cytotoxicity; it involves a multi-pronged attack on cancer cell survival and progression.

1. Induction of Apoptosis: [1]-Shogaol has been shown to induce apoptosis in a variety of cancer cells. For example, in non-small cell lung cancer (NSCLC) cells (NCI-H1650), it triggers the cleavage of pro-caspases-3 and -7, key executioners of apoptosis.[7] In oral squamous cell carcinoma (OSCC) cells,[1]-shogaol upregulates pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[8] This programmed cell death is often mediated through the generation of reactive oxygen species (ROS) and the activation of mitochondrial-dependent pathways.[3][10]

2. Cell Cycle Arrest: The compound effectively halts the cancer cell cycle at different phases. In NSCLC,[1]-shogaol induced G1 phase arrest in NCI-H1650 cells and G2/M phase arrest in NCI-H520 cells.[7] Similarly, in cervical cancer cell lines (HeLa and SiHa), it caused cell cycle arrest in the G2/M phase.[10] This arrest prevents cancer cells from proliferating and dividing.

3. Inhibition of Metastasis: Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality.[1]-Shogaol has demonstrated significant anti-metastatic potential. In breast cancer cells (MDA-MB-231), it inhibits invasion by reducing the expression and secretion of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for breaking down the extracellular matrix.[11] This effect is often mediated by the suppression of signaling pathways like NF-κB.[11] Furthermore, in colon cancer cells,[1]-shogaol inhibits cell migration by suppressing the epithelial-mesenchymal transition (EMT) process.[6] It has also been found to decrease the secretion of CC-chemokine ligand 2 (CCL2), a molecule involved in promoting cancer stem cell features and metastasis in lung and breast cancers.[12]

Key Signaling Pathways Modulated by[1]-Shogaol

The anticancer effects of[1]-shogaol are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival.[1]-Shogaol has been shown to inhibit this pathway in cervical cancer, oral cancer, and NSCLC by directly binding to Akt and inhibiting its phosphorylation.[7][8][10][13]

  • NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and is linked to cancer development and metastasis.[1]-Shogaol suppresses NF-κB activation, leading to a decrease in the expression of downstream targets like MMP-9, thereby inhibiting invasion.[6][11]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another protein often constitutively activated in cancer, promoting proliferation and survival. In NSCLC cells,[1]-shogaol reduces the phosphorylation of STAT3 and decreases the expression of its target genes, such as cyclin D1.[7]

Below is a diagram illustrating the inhibitory effect of[1]-Shogaol on the PI3K/Akt signaling pathway, a common mechanism observed in several cancer types.

PI3K_Akt_Pathway This compound [6]-Shogaol pAkt p-Akt (Active) This compound->pAkt Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR NFkB NF-κB pAkt->NFkB STAT3 STAT3 pAkt->STAT3 Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation

Caption: [1]-Shogaol inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and survival.

Experimental Protocols

The findings summarized in this guide are based on a variety of standard in vitro assays. Below are the methodologies for the key experiments cited.

1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of a compound and calculate its IC50 value.

  • Methodology:

    • Cancer cells are seeded in 96-well plates (e.g., 5x10³ cells/well) and allowed to adhere overnight.[5]

    • The cells are then treated with various concentrations of[1]-shogaol for a specified period (e.g., 24, 48, or 72 hours).[5][6]

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Purpose: To quantify the percentage of cells undergoing apoptosis.

  • Methodology:

    • Cells are treated with[1]-shogaol at the desired concentrations for a specific duration.

    • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

    • The cells are then resuspended in an Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

    • The stained cells are analyzed by a flow cytometer. Annexin V detects early apoptotic cells (by binding to phosphatidylserine on the outer cell membrane), while PI stains late apoptotic or necrotic cells (where the membrane integrity is lost).

    • The data is analyzed to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]

3. Cell Migration Assay (Wound Healing Assay)

  • Purpose: To assess the effect of a compound on cell migration.

  • Methodology:

    • Cells are grown to a confluent monolayer in a culture plate.

    • A sterile pipette tip is used to create a "scratch" or "wound" in the monolayer.

    • The cells are washed to remove debris and then incubated with a medium containing[1]-shogaol or a vehicle control.

    • Images of the wound are captured at different time points (e.g., 0 and 48 hours).

    • The rate of wound closure is measured and compared between treated and control groups to determine the effect on cell migration.[10]

4. Western Blotting

  • Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Methodology:

    • Cells are treated with[1]-shogaol and then lysed to extract total proteins.[3]

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, Cyclin D1).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity corresponds to the level of protein expression.[6]

The diagram below outlines a typical experimental workflow for evaluating the anticancer effects of[1]-shogaol.

Experimental_Workflow start Start: Select Cancer Cell Lines treat Treat cells with [6]-Shogaol (various concentrations) start->treat mtt Cell Viability (MTT Assay) treat->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis migration Migration/Invasion Assay (Wound Healing/Transwell) ic50->migration western Mechanism Study (Western Blot) apoptosis->western migration->western pathway Analyze Protein Expression (e.g., p-Akt, Caspases) western->pathway end Conclusion pathway->end

Caption: A standard workflow for in vitro analysis of[1]-shogaol's anticancer properties.

Finally, the logical relationship of[1]-shogaol's anticancer mechanisms is depicted in the following diagram, illustrating how it impacts multiple cellular processes to inhibit cancer progression.

Anticancer_Mechanisms This compound [6]-Shogaol pathway_inhibition Inhibition of Pro-Survival Pathways (e.g., PI3K/Akt, NF-κB, STAT3) This compound->pathway_inhibition ros_generation Induction of ROS Generation This compound->ros_generation cell_cycle_arrest Cell Cycle Arrest (G1 or G2/M) pathway_inhibition->cell_cycle_arrest apoptosis Induction of Apoptosis (Caspase Activation) pathway_inhibition->apoptosis emt_suppression Suppression of EMT & Metastasis pathway_inhibition->emt_suppression ros_generation->apoptosis outcome Inhibition of Cancer Growth & Progression cell_cycle_arrest->outcome apoptosis->outcome emt_suppression->outcome

Caption: The multifaceted anticancer mechanisms of[1]-shogaol targeting key cellular processes.

References

Shogaol's Bioactivity: A Comparative Guide from Benchtop to Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the translation of in vitro findings of shogaol's anti-inflammatory, antioxidant, and anticancer properties to in vivo animal models, providing researchers, scientists, and drug development professionals with a comparative guide to its potential therapeutic applications.

Shogaols, a group of bioactive compounds found in dried ginger (Zingiber officinale), have garnered significant attention in the scientific community for their potent pharmacological activities. Predominantly studied for their anti-inflammatory, antioxidant, and anticancer effects in laboratory settings, the successful translation of these in vitro findings to animal models is crucial for their development as potential therapeutic agents. This guide provides a detailed comparison of the in vitro and in vivo experimental data, complete with methodologies and visual representations of key biological pathways, to offer a clear perspective on the current state of this compound research.

Anti-inflammatory Properties: From Cell Cultures to Disease Models

In vitro studies have consistently demonstrated the anti-inflammatory prowess of shogaols, particularly 6-shogaol, 8-shogaol, and 10-shogaol. These compounds have been shown to inhibit the production of key inflammatory mediators and modulate critical signaling pathways in various cell lines. The subsequent in vivo studies have aimed to replicate these effects in animal models of inflammatory diseases, with promising results.

Comparative Data on Anti-inflammatory Effects
In Vitro FindingCell LineConcentration/DoseKey OutcomeIn Vivo ModelDosageKey Outcome
Inhibition of TNF-α, IL-1, IL-6, and PGE2 production[1]LPS-activated BV2 microgliaConcentration-dependentReduction in inflammatory mediatorsRat model of gouty arthritis[1]Not specifiedSubstantial effect on gout and inflammation
Down-regulation of iNOS and COX-2 expression[2][3]LPS-induced RAW 264.7 macrophages10–20 µM (6-shogaol)Reduced nitrite and PGE2 levelsDextran sodium sulfate (DSS)-induced colitis mouse model[4]30 mg/kg (8- and 10-shogaol)Ameliorated clinical symptoms and intestinal inflammation
Inhibition of NF-κB signaling[1][2]VariousNot specifiedReduced nuclear translocation of NF-κB p65Not specifiedNot specifiedImpaired NF-κB pathway in vivo[5]
Modulation of MAPK signaling[2]Not specifiedNot specifiedAffected MAPK signaling pathwaysNot specifiedNot specifiedAffected MAPK signaling in vivo[2]
Experimental Protocols

In Vitro Anti-inflammatory Assay:

  • Cell Line: RAW 264.7 murine macrophages.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Analysis:

    • Nitrite concentration in the culture medium is measured using the Griess reagent to determine nitric oxide (NO) production.

    • Prostaglandin E2 (PGE2) levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is determined by Western blotting.

    • Activation of NF-κB is assessed by measuring the nuclear translocation of the p65 subunit via Western blotting of nuclear extracts or immunofluorescence.

In Vivo DSS-Induced Colitis Model:

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Mice are administered 3-5% (w/v) dextran sodium sulfate (DSS) in their drinking water for 7 days.

  • Treatment: this compound (e.g., 30 mg/kg) is administered orally once daily for the duration of the DSS treatment.

  • Assessment:

    • Disease Activity Index (DAI) is scored daily based on body weight loss, stool consistency, and rectal bleeding.

    • At the end of the experiment, colon length is measured, and histological analysis is performed to assess inflammation and tissue damage.

    • Myeloperoxidase (MPO) activity in the colon is measured as an indicator of neutrophil infiltration.

    • Cytokine levels (e.g., TNF-α, IL-6) in the colon tissue are measured by ELISA or qPCR.

Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant Activity: Combating Oxidative Stress

The antioxidant properties of shogaols have been well-documented in vitro, showcasing their ability to scavenge free radicals and enhance the cellular antioxidant defense system. These findings have been successfully translated into animal models, where shogaols have demonstrated protective effects against oxidative stress-induced damage.

Comparative Data on Antioxidant Effects
In Vitro FindingAssay/Cell LineConcentration/DoseKey OutcomeIn Vivo ModelDosageKey Outcome
Free radical scavenging[1][6]DPPH and ABTS assaysNot specifiedPotent radical scavenging activityNot specifiedNot specifiedNot specified
Iron-chelating properties[1]In vitro assayNot specifiedDecreased non-heme iron levelsNot specifiedNot specifiedNot specified
Upregulation of Nrf2/ARE pathway[7][8][9]HepG2 cellsNot specifiedIncreased Nrf2 expression and ARE-reporter activityDiethylnitrosamine (DEN)-induced hepatotoxicity mouse model[7][8][9]Not specifiedEnhanced Nrf2 and HO-1 expression, restored antioxidant enzyme activity
Experimental Protocols

In Vitro Antioxidant Assay (DPPH):

  • Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.

  • Procedure: A solution of DPPH in methanol is mixed with various concentrations of this compound.

  • Analysis: The absorbance is measured at 517 nm after a 30-minute incubation period. The percentage of DPPH radical scavenging activity is calculated.

In Vivo DEN-Induced Hepatotoxicity Model:

  • Animal Model: Male ICR mice.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of diethylnitrosamine (DEN) (e.g., 100 mg/kg).

  • Treatment: A 6-shogaol-rich extract (e.g., GEE8080) is administered orally for a specified period before and/or after DEN injection.

  • Assessment:

    • Serum levels of aspartate transaminase (AST) and alanine transaminase (ALT) are measured to assess liver damage.

    • Hepatic lipid peroxidation is determined by measuring malondialdehyde (MDA) levels.

    • Protein expression of Nrf2 and heme oxygenase-1 (HO-1) in the liver is analyzed by Western blotting.

    • Activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase are measured.

Signaling Pathway

antioxidant_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 This compound This compound This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GPx) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound's antioxidant mechanism via Nrf2/ARE pathway activation.

Anticancer Properties: From Cell Death to Tumor Suppression

The anticancer potential of shogaols has been extensively investigated in vitro, demonstrating their ability to induce apoptosis, autophagy, and cell cycle arrest in a wide range of cancer cell lines. These promising in vitro findings have been successfully replicated in several in vivo studies, where this compound administration led to significant inhibition of tumor growth in xenograft models.

Comparative Data on Anticancer Effects
In Vitro FindingCancer Cell LineConcentration/DoseKey OutcomeIn Vivo ModelDosageKey Outcome
Induction of apoptosis[10][11][12]Colon (HCT-116, HT-29), Breast (MCF-7), Prostate (PC-3)0-200 µM (6-shogaol)Caspase activation, PARP cleavage, increased Bax/Bcl-2 ratioColon cancer xenograft mouse model[1]Not specifiedOral administration inhibited colorectal tumor growth
Induction of autophagy[10][13]Breast (MCF-7), Colon (SW480, SW620)20 µM (6-shogaol)Formation of autophagosomes, increased LC3-II expressionNot specifiedNot specifiedNot specified
Cell cycle arrest[11]Colon (HT-29)Not specifiedG2/M phase arrestNot specifiedNot specifiedNot specified
Inhibition of tumor growth[14]Not specifiedNot specifiedNot specifiedLung cancer (NCI-H1650) xenograft mouse model[12]10 and 40 mg/kg (6-shogaol)Reduced tumor volume by 30% and 64% respectively
Inhibition of tumor growth[15]Gastric (AGS)30 and 60 mg/kg (8-shogaol)Reduced tumor volumeGastric cancer (AGS) xenograft mouse model[15]30 and 60 mg/kg (8-shogaol)Significantly inhibited tumor growth
Experimental Protocols

In Vitro Anticancer Assay (Apoptosis):

  • Cell Line: Human cancer cell lines (e.g., HCT-116).

  • Treatment: Cells are treated with various concentrations of this compound for 24-48 hours.

  • Analysis:

    • Cell viability is assessed using the MTT assay.

    • Apoptosis is quantified by Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Activation of caspases (e.g., caspase-3, -9) and cleavage of PARP are determined by Western blotting.

    • Expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is analyzed by Western blotting.

In Vivo Xenograft Mouse Model:

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Human cancer cells (e.g., 1 x 10^7 AGS cells) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 30 and 60 mg/kg, intraperitoneal injection, twice weekly).

  • Assessment:

    • Tumor volume is measured regularly with calipers using the formula: (length × width^2)/2.

    • Body weight of the mice is monitored to assess toxicity.

    • At the end of the study, tumors are excised, weighed, and subjected to histological and immunohistochemical analysis (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Experimental Workflow

anticancer_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer_Cell_Culture Cancer Cell Culture (e.g., HCT-116, AGS) Shogaol_Treatment_vitro This compound Treatment (Varying Concentrations) Cancer_Cell_Culture->Shogaol_Treatment_vitro Viability_Assay Cell Viability Assay (MTT) Shogaol_Treatment_vitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Shogaol_Treatment_vitro->Apoptosis_Assay Western_Blot_vitro Western Blotting (Caspases, Bcl-2 family) Shogaol_Treatment_vitro->Western_Blot_vitro Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Viability_Assay->Tumor_Implantation Promising Results Lead to Apoptosis_Assay->Tumor_Implantation Nude_Mice Nude Mice Nude_Mice->Tumor_Implantation Shogaol_Treatment_vivo This compound Treatment (e.g., i.p. injection) Tumor_Implantation->Shogaol_Treatment_vivo Tumor_Measurement Tumor Volume Measurement Shogaol_Treatment_vivo->Tumor_Measurement Tumor_Excision Tumor Excision & Analysis (Weight, Histology) Tumor_Measurement->Tumor_Excision

Caption: Workflow for evaluating the anticancer effects of this compound.

Conclusion

The available scientific evidence strongly supports the translation of in vitro findings on the bioactivity of shogaols to animal models. The consistent anti-inflammatory, antioxidant, and anticancer effects observed across different experimental systems highlight the therapeutic potential of these natural compounds. However, further research is warranted to elucidate the precise mechanisms of action, optimize dosing regimens, and evaluate the long-term safety and efficacy in more complex disease models before considering clinical translation. This guide serves as a valuable resource for researchers to navigate the existing data and design future studies aimed at harnessing the full therapeutic potential of shogaols.

References

Shogaol's Superiority in Modulating Inflammatory Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of shogaol against other well-known phytochemicals: gingerol, curcumin, and resveratrol. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

This compound, a pungent constituent of dried ginger, has garnered significant attention for its potent anti-inflammatory effects. Numerous studies have demonstrated its ability to modulate key inflammatory signaling pathways, often exhibiting greater efficacy than its counterparts, including gingerol, curcumin, and resveratrol. This guide synthesizes the current scientific evidence to provide a comprehensive comparison of these phytochemicals.

Comparative Efficacy in Inhibiting Inflammatory Mediators

The anti-inflammatory potential of a compound is often quantified by its ability to inhibit the production of pro-inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for this compound and other phytochemicals in inhibiting key inflammatory markers.

CompoundInflammatory MediatorCell LineIC50 Value (µM)Reference
[1]-Shogaol Nitric Oxide (NO)RAW 264.7~5[2]
TNF-αRAW 264.7<20[3]
IL-1βRAW 264.7<20[3]
IL-6RAW 264.7-[4]
COX-2Mouse SkinMore effective than[1]-gingerol and curcumin[5]
iNOSMouse SkinMore effective than[1]-gingerol and curcumin[5]
[1]-Gingerol Nitric Oxide (NO)RAW 264.7>35[2]
TNF-αMurine Peritoneal MacrophagesInhibited[6]
IL-1βMurine Peritoneal MacrophagesInhibited[6]
IL-6RAW 264.7Inhibited[7]
Curcumin Nitric Oxide (NO)RAW 264.76[8]
iNOSRAW 264.7-[9]
NF-κBRAW 264.7>50[2]
Resveratrol Prostaglandin E2 (PGE2)C6 MicrogliaInhibited[10]
COX-2Caco-2Inhibited[11]

Table 1: Comparative IC50 Values for Inhibition of Pro-Inflammatory Markers. This table highlights the potent inhibitory activity of[1]-shogaol on various inflammatory mediators, often at lower concentrations compared to[1]-gingerol and curcumin.

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of these phytochemicals are primarily attributed to their ability to interfere with critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[12]

NF_kB_Pathway cluster_this compound This compound cluster_others Gingerol, Curcumin, Resveratrol LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation Others Gingerol, Curcumin, Resveratrol Others->IKK Inhibit Others->NFkB_active Inhibit Translocation

Caption: this compound's potent inhibition of the NF-κB pathway.

The MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. This compound has been demonstrated to effectively suppress the activation of these kinases.[12]

MAPK_Pathway cluster_this compound This compound cluster_others Gingerol, Curcumin, Resveratrol Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces This compound This compound This compound->MAPK Inhibits Phosphorylation Others Gingerol, Curcumin, Resveratrol Others->MAPK Inhibit Phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to assess the anti-inflammatory properties of these phytochemicals.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test phytochemicals (this compound, gingerol, curcumin, or resveratrol). After a pre-incubation period (typically 1-2 hours), LPS (e.g., 1 µg/mL) is added to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Quantification of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (using the Griess reagent), and pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA kits).

Western Blot Analysis for NF-κB p65

This technique is used to determine the expression and activation of key proteins in signaling pathways.

  • Protein Extraction: After treatment, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-p65 or anti-phospho-p65).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

ELISA is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

  • Coating: A 96-well plate is coated with a capture antibody specific for TNF-α.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: The cell culture supernatants and a series of known standards are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the TNF-α molecule is added.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of TNF-α in the samples is determined by comparison to the standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of phytochemicals.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Phytochemical Treatment (this compound, Gingerol, Curcumin, Resveratrol) cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation incubation Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa griess_assay Griess Assay (Nitric Oxide) supernatant_collection->griess_assay western_blot Western Blot (NF-κB, MAPK proteins) cell_lysis->western_blot data_analysis Data Analysis elisa->data_analysis griess_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for anti-inflammatory assays.

References

Unveiling Synergy: A Comparative Guide to the Potentiation of Therapeutic Agents by Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of shogaol with other compounds, supported by experimental data. We delve into the enhanced anti-cancer activities observed when this compound is combined with conventional chemotherapeutic drugs, offering insights into the underlying mechanisms and providing detailed experimental protocols for validation.

This compound, a bioactive compound found in ginger, has demonstrated promising anti-cancer properties. Its potential, however, is significantly amplified when used in combination with other therapeutic agents. This guide summarizes key findings from preclinical studies, presenting quantitative data in easily comparable formats, detailing the experimental methodologies used to validate these synergistic interactions, and visualizing the complex biological processes involved.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of this compound with various chemotherapeutic drugs has been quantified using the Combination Index (CI), where a value less than 1 indicates synergy. The half-maximal inhibitory concentration (IC50) is also a key metric, with a lower value indicating greater potency.

Cancer TypeCell Line(s)CombinationIC50 of this compound (alone)IC50 of Chemo (alone)Combination Index (CI)Key Findings
Head and Neck Squamous Cell Carcinoma (HNSCC) SCC4, SCC256-Shogaol + Cisplatin15-30 µMNot specifiedNot specified6-Shogaol enhances cisplatin's cytotoxicity in a dose-dependent manner.[1]
Breast Cancer MCF-7adr (resistant)6-Shogaol + Platinum-based drugsNot specifiedNot specified0.39This compound demonstrated synergistic cytotoxicity with platinum-based drugs against resistant breast cancer cells.
Colorectal Cancer SW480, SW6206-Shogaol + 5-Fluorouracil (5-FU)~20 µMNot specifiedNot specified6-Shogaol significantly enhances the cytotoxic effect of 5-FU, especially under hypoxic/aglycemic conditions.[2]
Colorectal Cancer SW480, SW6206-Shogaol + Oxaliplatin~20 µMNot specifiedNot specifiedCombination with 6-shogaol potentiates the anti-cancer effects of oxaliplatin.[2]
Colorectal Cancer SW480, SW6206-Shogaol + Irinotecan~20 µMNot specifiedNot specified6-Shogaol in combination with irinotecan shows enhanced cytotoxicity in colorectal cancer cells.[2]
Acute Lymphoblastic Leukaemia (ALL) Nalm-66-Shogaol + Methotrexate (MTX)100-200 µM0.05 µMNot specifiedThe combination of 6-shogaol and methotrexate resulted in a significantly higher growth inhibition effect compared to methotrexate alone.[3]
Non-Small-Cell Lung Cancer (NSCLC) A5496-Shogaol + Taxol (Paclitaxel)Not specifiedNot specified<16-Shogaol and Taxol exhibit a synergistic inhibitory effect on NSCLC cells.[4]
Ovarian Cancer A2780, A2780cisR, SKOV-3, A2780ZD0473R6-Shogaol + Cisplatin/Oxaliplatin5.79-8.68 µMCisplatin: 1.17-9.67 µM; Oxaliplatin: Not specifiedSynergisticBolus combinations of cisplatin and oxaliplatin with 6-shogaol showed significant synergism.

Experimental Protocols for Validating Synergy

Accurate and reproducible experimental design is paramount in validating synergistic drug interactions. Below are detailed methodologies for key assays cited in the studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24 to 96 hours.[3] A vehicle-treated group (e.g., DMSO) serves as a control.

  • MTT Addition: After the incubation period, add 30 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 values are determined from dose-response curves.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.

1. Flow Cytometry for Sub-G1 Cell Population:

  • Cell Treatment: Treat cells with the compounds of interest for a specified duration (e.g., 24 hours).[5]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the cells, resuspend in PBS containing RNase A (100 µg/mL), and incubate for 30 minutes at 37°C. Add propidium iodide (PI) (50 µg/mL) and incubate in the dark for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.[5]

2. Annexin V-FITC/PI Staining:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blotting for Apoptosis-Related Proteins:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[6]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms underlying synergy.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis and then transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific to the proteins of interest in the signaling pathway (e.g., p-PI3K, p-Akt, p-mTOR, p-ERK).[6][7]

  • Detection and Analysis: Following incubation with an appropriate HRP-conjugated secondary antibody, detect the protein bands using an ECL substrate and imaging system. Densitometry analysis can be used to quantify the protein expression levels.

Visualizing the Mechanisms of Synergy

Understanding the intricate signaling pathways and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key workflows and molecular interactions.

experimental_workflow_synergy_validation cluster_invitro In Vitro Synergy Assessment Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound, Chemo, Combination MTT Assay MTT Assay Treatment->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Cell Death Mechanism Western Blot Western Blot Treatment->Western Blot Protein Expression Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis CI Calculation CI Calculation Data Analysis->CI Calculation IC50 values

Workflow for In Vitro Synergy Validation.

signaling_pathway_shogaol_synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->Ras Inhibition Chemotherapy Chemotherapy Chemotherapy->Apoptosis Induction

This compound's Modulation of Pro-Survival Pathways.

Conclusion

The compiled evidence strongly suggests that this compound acts as a potent synergistic agent, enhancing the efficacy of various chemotherapeutic drugs across a spectrum of cancer types. By inhibiting key pro-survival signaling pathways such as PI3K/Akt/mTOR and Ras/Raf/MAPK, this compound sensitizes cancer cells to the cytotoxic effects of conventional therapies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these synergistic interactions, paving the way for the development of more effective combination cancer therapies.

References

A comparative study of shogaol's bioavailability in different formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[1]-Shogaol, a pungent bioactive compound found in ginger, has garnered significant interest for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical utility is often hampered by poor oral bioavailability. This guide provides a comparative analysis of shogaol's bioavailability in different formulations, supported by experimental data, to inform future research and development.

Performance Comparison of this compound Formulations

The oral bioavailability of[1]-shogaol is significantly influenced by its formulation. Advanced drug delivery systems, such as micelles and solid lipid nanoparticles (SLNs), have been shown to markedly improve its pharmacokinetic profile compared to the administration of free[1]-shogaol in a simple suspension.

A study in rats demonstrated a 3.2-fold increase in the oral bioavailability of[1]-shogaol when delivered in micelles compared to a free suspension[2]. Another study utilizing solid lipid nanoparticles (SLNs) also reported a significant enhancement in oral bioavailability compared to the free drug[3][4]. While direct comparative studies are limited, the available data consistently indicate that nanoformulations offer a superior delivery mechanism for[1]-shogaol.

The following table summarizes the key pharmacokinetic parameters of[1]-shogaol in different formulations based on preclinical studies in rats.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free[1]-Shogaol (Suspension)100214.4 ± 40.70.7 ± 0.3545.3 ± 95.7100[5]
[1]-Shogaol-Loaded Micelles100Not explicitly stated, but plasma concentration was significantly higher than free this compound at all time points~1Increased 3.2-fold vs. free this compound320[2][6]
[1]-Shogaol-Loaded Solid Lipid Nanoparticles (SSLNs)Not explicitly statedSignificantly improved compared with the free drugSignificantly improved compared with the free drugSignificantly improved compared with the free drugNot explicitly stated[3][4]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the experiments cited in this guide.

Oral Administration of[1]-Shogaol in Rats

This protocol describes the general procedure for administering[1]-shogaol to rats to assess its pharmacokinetics.

Animals: Male Sprague-Dawley rats (220 ± 20 g) are typically used. Animals are housed in a controlled environment with free access to food and water. A fasting period of 12 hours is common before oral administration[1].

Formulation Preparation:

  • Free[1]-Shogaol Suspension: [1]-shogaol is suspended in a vehicle such as a 0.5% (v/v) castor oil mixture or 5% Gum Arabic to the desired concentration (e.g., 5 mg/mL)[1].

  • Nanoformulations: [1]-shogaol-loaded micelles or SLNs are dispersed in normal saline to the equivalent[1]-shogaol concentration[1].

Administration:

  • Rats are randomly divided into groups.

  • The respective formulations are administered orally via gavage at a specific dose (e.g., 100 mg/kg)[1].

  • Blood samples (approximately 0.5 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes[1].

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis: Plasma concentrations of[1]-shogaol are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][5].

Preparation of[1]-Shogaol-Loaded Micelles

This protocol outlines a nanoprecipitation method for preparing[1]-shogaol-loaded micelles[1].

Materials:

  • [1]-Shogaol

  • mPEG2K-LA (methoxypolyethylene glycol-linoleic acid)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve[1]-shogaol (e.g., 10 mg) and mPEG2K-LA (e.g., 100 mg) in ethanol (e.g., 200 µL)[1].

  • Add the ethanol solution dropwise into deionized water (e.g., 2 mL) under mechanical stirring (600-800 rpm) at room temperature[1].

  • The micelles self-assemble during this process.

  • The resulting micelle solution can be used for further experiments.

Preparation of[1]-Shogaol-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-pressure homogenization method for preparing[1]-shogaol-loaded SLNs[7].

Materials:

  • [1]-Shogaol

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., soy lecithin, poloxamer 188)

  • Deionized water

Procedure:

  • Melt the solid lipid by heating it above its melting point.

  • Dissolve the[1]-shogaol in the molten lipid.

  • Separately, prepare a hot aqueous solution of the surfactant at the same temperature.

  • Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles and pressure.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can then be characterized and used for further studies.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the processes involved in this compound bioavailability studies and its mechanism of action, the following diagrams are provided.

Experimental_Workflow A Formulation Preparation (Free this compound, Micelles, SLNs) B Animal Dosing (Oral Gavage in Rats) A->B C Blood Sampling (Serial Time Points) B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC) E->F

Experimental workflow for assessing this compound bioavailability.

This compound exerts its biological effects by modulating various signaling pathways involved in inflammation and cancer.

Shogaol_Signaling_Pathway This compound [6]-Shogaol ros ROS Production This compound->ros induces akt_mtor Akt/mTOR Pathway This compound->akt_mtor inhibits nfkb NF-κB Pathway This compound->nfkb inhibits ap1 AP-1 Pathway This compound->ap1 inhibits apoptosis Apoptosis ros->apoptosis leads to akt_mtor->apoptosis inhibits cell_proliferation Cell Proliferation akt_mtor->cell_proliferation promotes inflammation Inflammation nfkb->inflammation promotes nfkb->cell_proliferation promotes ap1->inflammation promotes

Simplified signaling pathways modulated by[1]-shogaol.

References

Illuminating the Molecular Interactions of Shogaol: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimentally validated molecular targets of shogaol, a bioactive compound found in ginger. Through a compilation of quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a crucial resource for understanding the multifaceted mechanisms of this compound and its potential therapeutic applications.

This compound, particularly its most prevalent form, 6-shogaol, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The efficacy of this natural compound lies in its ability to interact with a range of molecular targets, thereby modulating key cellular signaling pathways. This guide synthesizes findings from numerous validation studies to present a clear and objective comparison of this compound's interactions with its established molecular targets.

Quantitative Comparison of this compound's Molecular Interactions

To facilitate a clear comparison of this compound's potency across its various molecular targets, the following tables summarize key quantitative data from validated experimental studies. These values provide a snapshot of the compound's efficacy in different cellular contexts and against specific enzymatic activities.

Target Cell Line/EnzymeAssay TypeParameterValue (µM)Reference
Cell Proliferation
HCT-116 (Colon Cancer)MTT AssayIC5018.20[1]
H-1299 (Lung Cancer)MTT AssayIC5017.90[1]
SW480 (Colon Adenocarcinoma)MTT AssayIC50~20 (42% inhibition)
SW620 (Colon Adenocarcinoma)MTT AssayIC50~20 (59% inhibition)
Vascular Smooth Muscle Cells (VSMC)Resazurin Conversion AssayIC502.7[2]
Enzyme Inhibition
p300 Histone Acetyltransferase (HAT)In vitro HAT assayIC506.77[3]
Thioredoxin Reductase 1 (TrxR1)Endpoint insulin reduction assay-Potent Inhibition[4]
Akt1/2 KinaseIn vitro kinase assay-Direct Inhibition[5]
Other Bioactivities
Nrf2 ActivationNQO1 Induction AssayCD (Concentration to double NQO1)4.12

Validated Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the established points of intervention by this compound within these cascades.

Shogaol_NFkB_Pathway cluster_cytoplasm Cytoplasm This compound 6-Shogaol IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates

This compound's Inhibition of the NF-κB Signaling Pathway.

Shogaol_PI3K_Akt_Pathway This compound 6-Shogaol Akt Akt1/2 This compound->Akt Directly Inhibits PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth

Direct Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Shogaol_Nrf2_Pathway This compound 6-Shogaol Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nucleus->ARE Binds to

Activation of the Nrf2 Antioxidant Pathway by this compound.

Experimental Protocols for Target Validation

The following sections provide detailed methodologies for key experiments cited in the validation of this compound's molecular targets.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is adapted from studies investigating the anti-inflammatory effects of 6-shogaol.

Objective: To determine the effect of 6-shogaol on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lines (e.g., BRL-3A rat liver cells)

  • 6-shogaol (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: p-JNK, JNK, p-ERK, ERK, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat cells with desired concentrations of 6-shogaol (e.g., 10, 20 µM) for 2 hours. Stimulate the cells with LPS (e.g., 0.1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

In Vitro p300 Histone Acetyltransferase (HAT) Assay

This protocol is based on studies that identified p300 as a direct target of 6-shogaol.[3]

Objective: To measure the direct inhibitory effect of 6-shogaol on the enzymatic activity of p300 HAT.

Materials:

  • Recombinant p300 HAT domain

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • 6-shogaol (at various concentrations)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Anti-acetyl-histone H3 (Lys9) antibody

  • Anti-histone H3 antibody

  • SDS-PAGE and Western blotting reagents (as described above)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant p300 HAT domain, histone H3 peptide, and varying concentrations of 6-shogaol in the assay buffer.

  • Initiate Reaction: Start the reaction by adding acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE sample loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-acetyl-histone H3 (Lys9) antibody to detect the product of the HAT reaction.

    • Probe a parallel blot with an anti-histone H3 antibody to ensure equal substrate loading.

  • Data Analysis: Quantify the acetylated histone H3 levels and calculate the IC50 value for 6-shogaol's inhibition of p300 HAT activity.

Nrf2 Activation Assay (NQO1 Induction)

This protocol is derived from studies demonstrating 6-shogaol's ability to activate the Nrf2 antioxidant pathway.

Objective: To quantify the induction of NAD(P)H quinone oxidoreductase 1 (NQO1), a downstream target of Nrf2, as a measure of Nrf2 activation by 6-shogaol.

Materials:

  • Cell line (e.g., Hepa-1c1c7 murine hepatoma cells)

  • 6-shogaol (at various concentrations)

  • Cell lysis buffer (e.g., digitonin-based)

  • Bradford assay kit for protein quantification

  • NQO1 activity assay reagents (including menadione, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, MTT, and an appropriate buffer)

  • 96-well microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of 6-shogaol concentrations for 48 hours.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each well.

  • NQO1 Activity Measurement:

    • To each well containing the cell lysate, add the NQO1 assay reaction mixture.

    • Incubate the plate at room temperature, protected from light.

    • The NQO1 enzyme in the lysate will reduce menadione, which in turn reduces MTT to a colored formazan product.

    • Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • Data Analysis: Calculate the NQO1 activity, typically expressed as nmol of MTT reduced per minute per mg of protein. Determine the concentration of 6-shogaol required to double the NQO1 activity (CD value).

Experimental Workflow for Target Validation

The following diagram illustrates a general workflow for the validation of a potential molecular target of this compound, from initial screening to in-depth mechanistic studies.

Target_Validation_Workflow A Initial Screening (e.g., Cell-based assays, Virtual Screening) B Identification of Potential Targets A->B C Direct Binding Assays (e.g., Pull-down, SPR, CETSA) B->C D Biochemical/Enzymatic Assays (e.g., Kinase assay, HAT assay) B->D E Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) C->E D->E F In Vivo Validation (Animal Models) E->F G Confirmed Molecular Target F->G

A generalized workflow for confirming this compound's molecular targets.

This guide provides a foundational understanding of the validated molecular targets of this compound. The presented data and protocols are intended to support further research into the therapeutic potential of this promising natural compound. As new studies emerge, this comparative guide will be updated to reflect the expanding knowledge of this compound's intricate molecular interactions.

References

Safety Operating Guide

Proper Disposal of Shogaol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for shogaol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Hazard Identification

This compound, a bioactive compound found in ginger, is classified as acutely toxic if swallowed. The Safety Data Sheet (SDS) for 6-Shogaol indicates it is harmful and requires careful handling.[1] Always consult the specific SDS for the this compound compound you are using before handling and disposal.

Key Hazard Information:

  • GHS Classification: Acute Toxicity 4 (Oral)[1]

  • Hazard Statement: H302 - Harmful if swallowed[1]

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

This compound Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent accidental exposure and ensure safe disposal.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Stream: this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[2][3] Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Select a Compatible Container:

    • Use a chemically resistant, leak-proof container with a tightly sealing lid. Glass containers are often suitable for organic compounds.[4]

    • Ensure the container is compatible with the solvent if the this compound is in a solution.

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any solvents present, with their approximate concentrations.

    • Affix the appropriate hazard pictogram (GHS07).

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.[2]

    • The SAA should be under the control of the laboratory personnel and away from general traffic.

    • Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[4]

    • Store acids and bases separately, and keep waste containers away from incompatible materials.[2]

Disposal Procedure

The recommended disposal method for this compound is through a licensed hazardous waste management service, typically via incineration at an industrial combustion plant.[1]

Step-by-Step Disposal Protocol:

  • Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer.[3] Drain disposal is only permissible for small quantities of low-toxicity, water-soluble compounds with a neutral pH, criteria that this compound does not meet.[5][6]

  • Do Not Dispose in Regular Trash: Solid this compound waste or contaminated labware must not be placed in the regular trash.[6]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

    • Follow all institutional procedures for waste collection requests.

  • Handling Empty Containers:

    • A container that held this compound must be managed as hazardous waste.

    • For a container to be considered non-hazardous and disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[3]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]

    • After triple-rinsing, deface all hazardous labels on the empty container before placing it in the appropriate recycling or trash receptacle.[3][4]

Quantitative Data and Safety Thresholds

The following table summarizes key quantitative data related to the toxicity of this compound. This information underscores the importance of treating it as a hazardous substance.

Data PointValueSpeciesSource
LD50 (Oral)250 mg/kgMouse[7]
LD50 (Intraperitoneal)58,100 µg/kgMouse[7]
LD50 (Intravenous)25,500 µg/kgMouse[7]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.[1]

  • Containment and Cleanup:

    • Use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and soak up the spill.[1]

    • Place the used absorbent material and any contaminated items into a designated hazardous waste container.

    • Clean the affected area thoroughly with soap and water.

  • Ventilation: Ventilate the affected area.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.

This compound Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ShogaolDisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Storage cluster_disposal Disposal Path cluster_prohibited Prohibited Actions A This compound Waste Generated (Pure compound, solutions, contaminated materials) B Is waste hazardous? A->B C Select Compatible Hazardous Waste Container B->C Yes I Drain Disposal B->I No (Not applicable for this compound) J Regular Trash Disposal B->J No (Not applicable for this compound) D Label Container: 'Hazardous Waste' 'this compound' + Contents Hazard Pictogram C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Arrange for Pickup by Environmental Health & Safety (EHS) E->F G Waste transported to licensed waste management facility F->G H Final Disposal: Industrial Combustion Plant G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling Shogaol, a bioactive compound found in ginger, offering procedural, step-by-step guidance to directly answer your operational questions. Our aim is to become your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Identification and Classification

Understanding the potential hazards of the specific this compound variant is the first critical step. Safety classifications can differ, as illustrated in the table below.

CompoundCAS NumberHazard ClassificationSignal WordHazard Statement(s)
6-Shogaol 555-66-8Acute toxicity, Oral (Category 4)WarningH302: Harmful if swallowed
10-Shogaol 36752-54-2Not classified as hazardousNoneNone

This data is compiled from various Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound, primarily focusing on the more hazardous 6-Shogaol.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesButyl rubber or Nitrile rubber gloves should be worn.[1][2] Always check the manufacturer's chemical resistance chart for specific breakthrough times.Protects against skin contact with this compound, which is classified as a skin irritant. Butyl rubber gloves offer excellent protection against a wide variety of aldehydes and ketones.[1]
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1 certified.Protects eyes from splashes of this compound solutions.
Skin and Body Protection Laboratory coatStandard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesIn cases of poor ventilation, potential for aerosol generation, or when handling large quantities, a NIOSH-approved respirator with organic vapor cartridges is recommended.[3][4][5][6][7]This compound is a volatile organic compound, and inhalation should be avoided.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or heating solutions.

Procedural Guidance:
  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific this compound you are using.

    • Designate a specific area for handling this compound and ensure it is clean and uncluttered.

    • Assemble all necessary equipment and PPE before starting your experiment.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the designated handling area.

    • Weigh and transfer this compound in a fume hood to minimize inhalation of any dust or vapors.

    • When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Heating and Extraction:

    • This compound can be extracted from ginger rhizomes using solvents like ethanol.[8][9]

    • Heating can convert gingerols to the more pungent shogaols. This process should be conducted with care in a controlled environment, such as a reflux apparatus within a fume hood.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Ventilate the area of the spill.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated, sealed hazardous waste container.
Contaminated Solvents Collect in a labeled, sealed hazardous waste container. Aromatic and halogenated solvents may require specific disposal methods, such as incineration or neutralization with a strong base.[10]
Neutralized Aldehyde/Ketone Waste Some aldehyde and ketone waste can be neutralized to non-hazardous substances.[11][12][13] Consult your institution's safety officer and local regulations before attempting any neutralization procedures.

Experimental Protocol: Extraction of 6-Shogaol from Ginger Rhizome

This protocol outlines a general procedure for the extraction of 6-Shogaol.[8][9]

  • Preparation of Ginger:

    • Wash fresh ginger rhizomes to remove any dirt.

    • Slice the rhizomes thinly and dry them in an oven at a controlled temperature (e.g., 60°C).

    • Grind the dried ginger into a fine powder.

  • Solvent Extraction:

    • Suspend the ginger powder in a suitable solvent (e.g., methanol or ethanol) in a flask.

    • Stir the mixture for several hours at room temperature or under reflux.

    • Filter the extract to remove the solid plant material.

  • Purification:

    • The crude extract can be further purified using techniques such as column chromatography on silica gel.

Logical Workflow for Handling this compound

Shogaol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Read_SDS Read Safety Data Sheet Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer in Fume Hood Prepare_Work_Area->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Spill_Response Spill Response Weigh_Transfer->Spill_Response Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Prepare_Solution->Spill_Response Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Conduct_Experiment->Spill_Response Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE First_Aid First Aid Spill_Response->First_Aid

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shogaol
Reactant of Route 2
Reactant of Route 2
Shogaol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.